molecular formula C6H3BrFNO B7888664 2-Bromo-3-fluoroisonicotinaldehyde

2-Bromo-3-fluoroisonicotinaldehyde

Cat. No.: B7888664
M. Wt: 204.00 g/mol
InChI Key: WXWCXVNMFZTDCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-3-fluoroisonicotinaldehyde is a useful research compound. Its molecular formula is C6H3BrFNO and its molecular weight is 204.00 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-3-fluoropyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWCXVNMFZTDCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227572-94-2
Record name 2-Bromo-3-fluoroisonicotinaldehyde
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-fluoroisonicotinaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Bromo-3-fluoroisonicotinaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, synthesis, reactivity, and critical applications, offering field-proven insights into its utility.

Introduction: The Strategic Importance of a Multifunctional Building Block

This compound, also known as 2-Bromo-3-fluoropyridine-4-carboxaldehyde, is a strategically important intermediate in medicinal chemistry and materials science. Its unique trifunctional nature—featuring a reactive aldehyde, a versatile bromine atom, and an electron-withdrawing fluorine atom on a pyridine scaffold—makes it an invaluable precursor for synthesizing complex molecular architectures. The pyridine ring itself is a common motif in pharmaceuticals, and the specific arrangement of these functional groups allows for a diverse range of chemical transformations, including nucleophilic additions, cross-coupling reactions, and heterocycle formations. This versatility is paramount in the drug discovery process, where rapid structural modifications are necessary to optimize lead compounds for efficacy and safety.[]

Core Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in research and development.

Physicochemical Data

The core properties of this compound are summarized below. These parameters are critical for reaction planning, purification, and formulation.

PropertyValueSource
CAS Number 1227572-94-2[2]
Molecular Formula C₆H₃BrFNO[3][4]
Molecular Weight 203.99 g/mol [5]
Appearance Faint yellow solid[6]
Melting Point 55 - 58 °C
Boiling Point ~253.3 °C (Predicted)[4]
Density ~1.778 g/cm³ (Predicted)[4][6]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C[6][7]
Spectroscopic Profile
  • ¹H NMR: The proton spectrum would be expected to show distinct signals for the two aromatic protons on the pyridine ring and a characteristic downfield signal for the aldehyde proton (>10 ppm).

  • ¹³C NMR: The carbon spectrum will display signals for the six carbons, with the aldehyde carbon appearing significantly downfield (>190 ppm). The carbons attached to bromine and fluorine will also show characteristic shifts and coupling.

  • IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the aldehyde group (around 1700 cm⁻¹) and C-Br, C-F, and aromatic C-H stretching frequencies.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Synthesis and Reaction Pathways

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common conceptual approach involves the formylation of a pre-functionalized pyridine ring.

Conceptual Synthetic Workflow

A plausible synthetic route starts from a readily available substituted pyridine, such as 2-bromo-3-fluoropyridine. The introduction of the aldehyde group at the C4 position can be achieved through a directed ortho-metalation (DoM) strategy followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).[6] This method provides high regioselectivity, which is crucial for constructing such a precisely substituted molecule.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on established methodologies for pyridine functionalization.[6]

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), dissolve diisopropylamine in anhydrous tetrahydrofuran (THF).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) dropwise to form lithium diisopropylamide (LDA).

  • Metalation: To this LDA solution, add a solution of 2-bromo-3-fluoropyridine in anhydrous THF dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 2 hours to ensure complete metalation at the C4 position.

  • Formylation: Slowly add N,N-dimethylformamide (DMF) to the reaction mixture, again ensuring the temperature remains at -78 °C. Continue stirring for an additional 2 hours.

  • Quenching and Work-up: Quench the reaction by the slow addition of an acidic solution (e.g., 4M HCl in dioxane).[6] Allow the mixture to warm to room temperature.

  • Extraction and Purification: Dilute the mixture with ethyl acetate and wash sequentially with water and saturated brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product should be purified by silica gel column chromatography to yield the final product.

Chemical Reactivity and Applications in Drug Discovery

The true value of this compound lies in its capacity to serve as a versatile scaffold for building more complex molecules. The aldehyde, bromine, and fluorine groups each offer distinct handles for chemical modification.

  • The Aldehyde Group: This group is a prime site for nucleophilic additions, reductive aminations to form substituted amines, and Wittig-type reactions to create carbon-carbon double bonds. It is also a key component in the formation of various heterocycles like oximes and hydrazones.

  • The Bromine Atom: The C-Br bond is a classic handle for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. This allows for the introduction of a wide array of aryl, alkyl, and amino substituents at the C2 position.

  • The Fluorine Atom: The presence of fluorine can significantly modulate the physicochemical properties of the final molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[9] While less reactive towards substitution than bromine, it exerts a strong electronic influence on the pyridine ring.

Caption: Reactivity map showing the versatile chemical transformations of the core molecule.

These reactions enable the synthesis of diverse compound libraries, a cornerstone of modern drug discovery. For instance, fluorinated pyridines are key components in recently approved drugs for cancer treatment, highlighting the importance of intermediates like this one.[9]

Safety, Handling, and Storage

As with any reactive chemical intermediate, proper handling is crucial to ensure laboratory safety.

  • Hazard Identification: This compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.

  • Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (goggles), and a face shield when handling this substance.[10] Work in a well-ventilated area, preferably a chemical fume hood.[11]

  • Handling: Avoid breathing dust. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11][12] For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[6][7]

  • In Case of Exposure:

    • Skin Contact: Immediately take off all contaminated clothing and rinse skin with plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[10]

    • Ingestion: If swallowed, immediately make the victim drink water (two glasses at most) and consult a physician.

    • Inhalation: Remove the person to fresh air and keep them comfortable for breathing.

This compound is intended for research and development purposes only.[2]

Conclusion

This compound is a high-value, multifunctional chemical intermediate. Its well-defined reactivity provides medicinal chemists with a powerful tool for the synthesis of novel compounds with potential therapeutic applications. A comprehensive understanding of its properties, synthesis, and handling is essential for leveraging its full potential in the laboratory and advancing drug discovery programs.

References

  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Sigma-Aldrich. (2025). Safety Data Sheet: this compound.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Bromo-1-(3-fluoropyridin-4-yl)ethan-1-one.
  • Fisher Scientific. (2024). Safety Data Sheet: 5-Bromo-2-fluoropyridine-3-carboxaldehyde.
  • Cochemical. (2014). This compound.
  • ChemicalBook. (n.d.). 2-Bromo-5-fluoroisonicotinaldehyde CAS#: 1005291-43-9.
  • ChemBK. (n.d.). This compound hydrate.
  • ChemicalBook. (n.d.). 2-Bromo-3-fluoroaniline synthesis.
  • Taylor, M., et al. (2017). Development & automation of a novel [18F]F prosthetic group, 2-[18F]-fluoro-3-pyridinecarboxaldehyde, and its application to an amino(oxy)-functionalised Aβ peptide. PMC - NIH.
  • Lanham, E. E., & Tanski, J. M. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • Fisher Scientific. (n.d.). 2-Bromo-3-fluoroaniline, 97%.
  • BLD Pharm. (n.d.). 2,3-Dibromo-5-fluoroisonicotinaldehyde.
  • Rlavie. (n.d.). CAS 1005291-43-9 | 2-Bromo-5-Fluoroisonicotinaldehyde.
  • Ossila. (n.d.). 2-Bromo-3′-fluoroacetophenone.
  • PubChem. (n.d.). 2-Bromo-3-fluorobenzaldehyde.
  • Singh, I., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central.
  • BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.
  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde?.
  • Pipzine Chemicals. (n.d.). 2-Bromo-3-Pyridinecarboxaldehyde.

Sources

2-Bromo-3-fluoroisonicotinaldehyde CAS number 1227572-94-2

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromo-3-fluoroisonicotinaldehyde

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the chemical intermediate this compound (CAS No. 1227572-94-2). We will delve into its chemical properties, a plausible and detailed synthetic route grounded in established organometallic principles, its reactivity, and its strategic application as a versatile building block in the synthesis of complex molecules for pharmaceutical research.

Core Compound Identification and Properties

This compound is a trifunctionalized pyridine derivative. The strategic placement of a bromine atom, a fluorine atom, and a formyl (aldehyde) group on the isonicotinic acid scaffold makes it a highly valuable intermediate. These functional groups offer orthogonal reactivity, allowing for sequential and selective modifications, a crucial feature in modern synthetic campaigns.[1][2]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 1227572-94-2[3]
Molecular Formula C₆H₃BrFNO
Molecular Weight 204.00 g/mol [4][5]
Alternate Names 2-Bromo-3-fluoropyridine-4-carboxaldehyde, 2-Bromo-3-fluoro-4-formylpyridine[3][6]
Physical Form Solid[4]
Purity Typically ≥95% - 98%[4][6]
Storage Conditions Inert atmosphere, 2-8°C[4]
InChI Key WXWCXVNMFZTDCP-UHFFFAOYSA-N[4]

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// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#202124"]; C1 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; C2 [label="C", pos="1.2,-2.1!", fontcolor="#202124"]; C3 [label="C", pos="0,-2.8!", fontcolor="#202124"]; C4 [label="C", pos="-1.2,-2.1!", fontcolor="#202124"]; C5 [label="C", pos="-1.2,-0.7!", fontcolor="#202124"]; Br [label="Br", pos="-2.4,0!", fontcolor="#EA4335"]; F [label="F", pos="-2.4,-3.0!", fontcolor="#34A853"]; C_aldehyde [label="C", pos="2.4,-2.8!", fontcolor="#202124"]; H_aldehyde [label="H", pos="3.4,-2.1!", fontcolor="#202124"]; O_aldehyde [label="O", pos="2.4,-4.0!", fontcolor="#EA4335"];

// Define bonds N1 -- C1 [penwidth=2]; C1 -- C2 [penwidth=1.5, style=dashed]; C2 -- C3 [penwidth=2]; C3 -- C4 [penwidth=1.5, style=dashed]; C4 -- C5 [penwidth=2]; C5 -- N1 [penwidth=1.5, style=dashed]; C5 -- Br [penwidth=1.5]; C4 -- F [penwidth=1.5]; C2 -- C_aldehyde [penwidth=1.5]; C_aldehyde -- H_aldehyde [penwidth=1.5]; C_aldehyde -- O_aldehyde [penwidth=2];

// Dummy nodes for ring aromaticity R1 [label="", pos="0,-1.4!", shape=circle, style=dotted, width=1.5]; }

Caption: Molecular structure of this compound.

Synthesis Strategy and Mechanistic Rationale

While specific peer-reviewed synthesis routes for this compound are not abundant in the literature, a robust and logical pathway can be extrapolated from established methods for analogous substituted pyridines, particularly the directed ortho-metalation (DoM) strategy. The synthesis of the related isomer, 2-bromo-5-fluoro-4-pyridinecarboxaldehyde, has been described in patent literature and provides a strong foundation for this approach.[7]

The proposed synthesis begins with the commercially available starting material, 2-bromo-3-fluoropyridine. The core of the strategy involves a regioselective lithiation at the C4 position, followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Synthesis_Workflow Start 2-Bromo-3-fluoropyridine Reagents 1. LDA (n-BuLi, Diisopropylamine) 2. THF, -78 °C Start->Reagents Deprotonation Intermediate Lithium Intermediate Reagents->Intermediate Formylation N,N-Dimethylformamide (DMF) Intermediate->Formylation Electrophilic Quench Product This compound Formylation->Product

Caption: Proposed synthesis workflow via directed ortho-metalation.

Causality Behind Experimental Choices:
  • Choice of Base (LDA): Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base. Its strength is required to deprotonate the relatively non-acidic C-H bond on the pyridine ring. Its steric bulk prevents it from acting as a nucleophile and adding to the pyridine ring itself.

  • Regioselectivity: The deprotonation is directed to the C4 position. This is the result of a synergistic effect. The pyridine nitrogen (at position 1) and the bromine (at position 2) are both capable of coordinating with the lithium cation of LDA, directing the deprotonation to an adjacent position. The C3 position is already substituted with fluorine, leaving C4 as the most kinetically and thermodynamically favorable site for deprotonation.

  • Cryogenic Temperature (-78 °C): This temperature is critical for several reasons. It ensures the stability of the highly reactive organolithium intermediate, preventing side reactions such as decomposition or rearrangement. It also helps to control the regioselectivity of the deprotonation and prevents unwanted reactions with the solvent (THF).

  • Electrophile (DMF): N,N-Dimethylformamide serves as a robust and efficient one-carbon electrophile (a "formyl anion equivalent"). The lithiated pyridine attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon acidic workup, collapses to yield the desired aldehyde.

Chemical Reactivity and Synthetic Utility

The power of this compound as a synthetic intermediate lies in the distinct reactivity of its three functional handles. This allows for a modular and combinatorial approach to building molecular diversity.[8]

Caption: Key reactivity sites for synthetic diversification.

  • The Aldehyde (Formyl) Group: This is a versatile functional group for introducing a wide array of substituents. It readily undergoes:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form C-N bonds, a cornerstone of medicinal chemistry.

    • Condensation Reactions: Forms imines, oximes, and hydrazones upon reaction with amines, hydroxylamines, and hydrazines, respectively. These can be stable final products or intermediates for further cyclization reactions.

    • Nucleophilic Addition: Reacts with organometallic reagents (e.g., Grignards) to form secondary alcohols.

    • Oxidation/Reduction: Can be oxidized to the corresponding carboxylic acid (isonicotinic acid derivative) or reduced to a primary alcohol.

  • The Bromo Group: The bromine atom at the C2 position is primed for transition-metal-catalyzed cross-coupling reactions. This is arguably its most powerful feature for drug discovery programs.[1]

    • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups.

    • Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, providing an alternative to reductive amination.

    • Heck Coupling: Reaction with alkenes to form substituted olefins.

  • The Fluoro Group: The fluorine atom at C3 significantly influences the electronic properties of the pyridine ring.

    • Pharmacokinetic Modulation: The incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, improve bioavailability, and increase binding affinity by blocking sites of metabolism or engaging in favorable interactions with target proteins.[1][9]

    • Reactivity: While the C-F bond is generally strong, the fluorine atom, along with the other electron-withdrawing groups, activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), although typically requiring harsh conditions.

Detailed Experimental Protocols

The following protocols are provided as illustrative examples based on established chemical principles. Researchers should perform their own risk assessments and optimization studies.

Protocol 1: Synthesis of this compound

This protocol is adapted from the synthesis of a related isomer and should be considered a starting point for optimization.[7]

  • Apparatus Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous tetrahydrofuran (THF, 100 mL) and diisopropylamine (1.5 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Base Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.4 equivalents, e.g., 2.5 M in hexanes) dropwise, ensuring the internal temperature does not rise above -70 °C. Stir the resulting LDA solution for 30 minutes at -78 °C.

  • Deprotonation: Dissolve 2-bromo-3-fluoropyridine (1.0 equivalent) in anhydrous THF (50 mL) and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 2 hours. A color change is typically observed, indicating the formation of the organolithium species.

  • Formylation: Slowly add N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C. Continue stirring for an additional 2 hours at this temperature.

  • Workup: Quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution (NH₄Cl), ensuring the temperature remains low. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To a reaction vial, add this compound (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

  • Reaction Execution: Seal the vial and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours (monitor by TLC or LC-MS).

  • Workup and Purification: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the layers, extract the aqueous phase with ethyl acetate, combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by silica gel chromatography to obtain the desired 2-aryl-3-fluoroisonicotinaldehyde derivative.

Safety and Handling

This compound is a research chemical and must be handled by trained personnel in a well-ventilated chemical fume hood.

  • Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled). Some suppliers also list H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled).[6]

  • Signal Word: Danger.

  • Pictograms: GHS06 (Skull and Crossbones).

  • Precautions: Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (2-8°C).[4]

Conclusion

This compound is a potent and versatile chemical building block for drug discovery and development. Its trifunctional nature provides medicinal chemists with a powerful platform for generating diverse molecular architectures through controlled, sequential reactions. The aldehyde handle allows for the installation of various side chains via robust reactions like reductive amination, while the bromine atom serves as a linchpin for modern cross-coupling chemistry. The fluorine atom provides a strategic tool for modulating the physicochemical and pharmacokinetic properties of the final compounds. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the quest for novel therapeutic agents.

References

  • Selective Synthesis of Substituted Pyridines and Pyrimidines through Cascade Annulation of Isopropene Derivatives. Organic Letters. Available at: [Link]

  • Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters. Available at: [Link]

  • Synthesis of Multisubstituted Pyridines. Organic Letters. Available at: [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines. ACS Publications. Available at: [Link]

  • Synthesis of Multisubstituted Pyridines. Organic Letters. Available at: [Link]

  • 3 Fluoroisonicotinaldehyde 97%. Cenmed Enterprises. Available at: [Link]

  • This compound | 1227572-94-2. Cochemical. Available at: [Link]

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  • 2-Bromo-5-fluoroisonicotinaldehyde. Oakwood Chemical. Available at: [Link]

  • 2-Bromo-3-fluoroisonicotinic acid suppliers. BuyersGuideChem. Available at: [Link]

  • The Role of Fluorinated Pyridines in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Development & automation of a novel [18F]F prosthetic group, 2-[18F]-fluoro-3-pyridinecarboxaldehyde, and its application to an amino(oxy)-functionalised Aβ peptide. PMC - NIH. Available at: [Link]

  • CAS 1005291-43-9 | 2-Bromo-5-Fluoroisonicotinaldehyde. Rlavie. Available at: [Link]

  • 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9. Pipzine Chemicals. Available at: [Link]

  • 2-Bromo-3-fluorobenzaldehyde. PubChem. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. Available at: [Link]

  • A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Broad Institute. Available at: [Link]

  • 2-Bromo-3-fluoropent-2-ene. PubChem. Available at: [Link]

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physical properties of 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-3-fluoroisonicotinaldehyde

Abstract

This compound is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its utility as a versatile synthetic building block stems from the unique electronic properties conferred by the bromo, fluoro, and aldehyde functional groups on the pyridine scaffold. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights into its characterization, handling, and application. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions with practical experimental considerations to serve as an essential resource for researchers in organic synthesis and pharmaceutical development.

Chemical Identity and Structure

The foundational step in utilizing any chemical reagent is a thorough understanding of its identity. This compound, also known as 2-Bromo-3-fluoropyridine-4-carboxaldehyde, is a solid at room temperature.[1] The strategic placement of its substituents dictates its reactivity and physicochemical behavior.

  • IUPAC Name: 2-bromo-3-fluoropyridine-4-carbaldehyde

  • CAS Number: 1227572-94-2[1][2]

  • Molecular Formula: C₆H₃BrFNO[1]

  • Molecular Weight: 203.99 g/mol (based on C₆H₃BrFNO)[1]

  • Synonyms: 2-Bromo-3-fluoro-4-formylpyridine[2]

The pyridine ring, an electron-deficient aromatic system, is further influenced by the inductive electron-withdrawing effects of the fluorine and bromine atoms. The aldehyde group at the 4-position serves as a reactive handle for a multitude of chemical transformations, including nucleophilic additions and condensations.[3]

Physicochemical Properties

A quantitative understanding of a compound's physical properties is critical for designing synthetic protocols, purification strategies, and formulation studies. The data for this compound are primarily based on predictive models, which provide reliable estimates for experimental planning.

PropertyValueSource
Molecular Weight 203.99 g/mol [1]
Boiling Point 253.3 ± 35.0 °C (Predicted)[1]
Density 1.778 ± 0.06 g/cm³ (Predicted)[1]
pKa -3.62 ± 0.18 (Predicted)[1]
Storage Condition Room Temperature[1]
  • Expert Insight: The high predicted boiling point is consistent with the compound's polarity and molecular weight. The predicted low pKa indicates that the pyridine nitrogen is a very weak base, a direct consequence of the strong electron-withdrawing effects of the adjacent halogen substituents. This electronic feature is a key consideration for planning reactions, as the nitrogen is less likely to participate in acid-base chemistry or act as a coordinating ligand unless under specific conditions.

Spectroscopic Characterization (Anticipated Profile)

Spectroscopic analysis is the cornerstone of structural verification. While specific spectra for this compound are proprietary to manufacturers, an experienced scientist can predict the characteristic signals based on its molecular structure. This predictive profile serves as a benchmark for researchers to validate the identity and purity of their samples.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple and highly informative. The analysis should be conducted in a deuterated solvent such as CDCl₃.

  • Aldehyde Proton (CHO): A singlet is expected between δ 9.5-10.5 ppm. This downfield shift is characteristic of aldehyde protons.

  • Aromatic Protons: Two doublets are anticipated in the aromatic region (δ 7.0-9.0 ppm). The proton at the 5-position will likely appear as a doublet coupled to the proton at the 6-position. The proton at the 6-position will appear as a doublet coupled to the proton at the 5-position, potentially with additional long-range coupling to the fluorine atom.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide a map of the carbon skeleton.

  • Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of δ 185-200 ppm.

  • Aromatic Carbons: Five distinct signals are expected. The carbons directly bonded to the electronegative bromine and fluorine atoms (C2 and C3) will show characteristic shifts and C-F coupling. The carbon of the C-H bonds (C5, C6) and the carbon attached to the aldehyde (C4) will also be distinguishable.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected around 1700-1720 cm⁻¹.

  • C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretches typically appear above 3000 cm⁻¹, while the aldehyde C-H stretch shows two weaker bands around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-F and C-Br Stretches: The C-F stretching vibration is typically observed in the 1150-1250 cm⁻¹ region, while the C-Br stretch appears at lower frequencies, between 600-670 cm⁻¹.[4]

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and isotopic distribution.

  • Molecular Ion Peak [M]⁺: The spectrum should display a characteristic pair of peaks for the molecular ion, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity at m/z values corresponding to [C₆H₃⁷⁹BrFNO]⁺ and [C₆H₃⁸¹BrFNO]⁺.

Experimental Protocols & Workflow

Trustworthiness in research is built on robust and verifiable methodologies. The following protocols outline the standard procedures for characterizing a sample of this compound.

Protocol: Melting Point Determination
  • Preparation: Place a small, dry amount of the crystalline solid into a capillary tube, sealed at one end.

  • Apparatus: Insert the capillary tube into a calibrated melting point apparatus.

  • Heating: Heat the sample slowly (1-2 °C per minute) as it approaches the expected melting point.

  • Observation: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.

  • Causality: A sharp melting point range (e.g., < 2 °C) is indicative of high purity. Impurities typically depress and broaden the melting point range.

Protocol: NMR Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of the compound.

  • Solvent Addition: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Homogenization: Ensure the sample is fully dissolved, using gentle vortexing if necessary.

  • Analysis: Acquire ¹H, ¹³C, and other relevant NMR spectra.

  • Causality: The choice of CDCl₃ is standard for many organic molecules due to its good solubilizing power and relatively clean spectral window. The concentration must be sufficient for a good signal-to-noise ratio without causing line broadening.

Diagram: Compound Characterization Workflow

The following diagram illustrates a logical workflow for the receipt, verification, and archival of a chemical sample like this compound, ensuring scientific integrity at each step.

G Workflow for Chemical Sample Verification cluster_receipt 1. Sample Receipt & Logging cluster_analysis 2. Physicochemical & Spectroscopic Analysis cluster_validation 3. Data Validation & Archival Receipt Receive Sample Log Log CAS#, Batch #, Date Receipt->Log Storage1 Store in Cool, Dry Place Log->Storage1 MP Melting Point Determination Storage1->MP MS Mass Spectrometry (Confirm MW & Isotope Pattern) MP->MS NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) MS->NMR IR IR Spectroscopy (Functional Groups) NMR->IR Compare Compare Data to Predicted Profile & Literature IR->Compare Purity Assess Purity (e.g., HPLC, NMR Integration) Compare->Purity Decision Pass / Fail Decision Purity->Decision Archive Archive Data & Store Sample Decision->Archive Pass Quarantine Quarantine & Report Failure Decision->Quarantine Fail

Caption: A standardized workflow ensures sample integrity from receipt to final validation.

Safety and Handling

Given its classification as a halogenated aromatic aldehyde, this compound requires careful handling in a laboratory setting. While specific toxicology data is limited, information from structurally similar compounds provides a strong basis for safety protocols.[5][6]

  • Hazard Statements: Assumed to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7] It is also harmful if swallowed.

  • Precautionary Measures:

    • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7][8]

    • Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[5][8]

    • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[7] Wash hands thoroughly after handling.[6] Avoid contact with skin and eyes.

    • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[6][8]

Conclusion

This compound is a valuable reagent whose physical and chemical properties are dictated by its unique substitution pattern. This guide provides a robust framework for its identification, characterization, and safe handling. By combining predictive data with established experimental protocols, researchers can confidently integrate this compound into their synthetic and drug discovery programs, ensuring both the reliability of their results and the safety of their laboratory personnel.

References

  • This compound - ChemBK. (n.d.). Retrieved January 6, 2026, from [Link]

  • This compound|1227572-94-2-西安速加医药科技有限公司. (n.d.). Retrieved January 6, 2026, from [Link]

  • Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine | Request PDF. (2025, August 9). Retrieved January 6, 2026, from [Link]

Sources

Introduction: The Strategic Importance of a Multifunctional Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Bromo-3-fluoroisonicotinaldehyde

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights into its utility in modern chemical research.

This compound (also known as 2-Bromo-3-fluoropyridine-4-carboxaldehyde) is a substituted pyridine derivative that has garnered significant interest as a versatile intermediate in organic synthesis. Its structure is strategically functionalized with three distinct reactive sites: a nucleophilic addition-prone aldehyde, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can modulate the electronic properties of the pyridine ring.

The pyridine scaffold itself is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. The incorporation of fluorine is a widely employed strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. The additional presence of a bromine atom and an aldehyde group provides orthogonal chemical handles, allowing for sequential and controlled modifications. This multi-functional nature makes this compound an invaluable precursor for constructing complex molecular architectures, particularly in the discovery of novel therapeutic agents and functional materials.

Physicochemical and Structural Properties

A clear understanding of the fundamental properties of a chemical intermediate is critical for its effective use in synthesis and process development. The key characteristics of this compound are summarized below.

PropertyValueSource
Molecular Formula C₆H₃BrFNO[1][2]
Molecular Weight 203.00 g/mol Calculated
CAS Number 1227572-94-2[3]
Alternate Names 2-Bromo-3-fluoropyridine-4-carboxaldehyde, 2-Bromo-3-fluoro-4-formylpyridine[3]
Density 1.778 ± 0.06 g/cm³ (Predicted)[1]
Boiling Point 253.3 ± 35.0 °C (Predicted)[1]
pKa -3.62 ± 0.18 (Predicted)[1]
Appearance Typically a white to off-white solid[4]

Note: Some commercial sources may list a molecular weight of ~222.01 g/mol , which likely corresponds to a hydrated form of the compound (C₆H₅BrFNO₂).[3] The values presented here are for the anhydrous compound.

SynthesisWorkflow cluster_path1 Path A: Formylation of a Pre-functionalized Ring cluster_path2 Path B: Functional Group Interconversion start 3-Fluoro-4-methylpyridine step1 Oxidation (e.g., KMnO₄ or SeO₂) start->step1 intermediate1 3-Fluoroisonicotinic Acid step1->intermediate1 step2 Amidation followed by Hofmann Rearrangement or Curtius Rearrangement intermediate2 4-Amino-2-bromo-3-fluoropyridine step3 Sandmeyer Reaction (NaNO₂, HBr/CuBr) intermediate3 2-Bromo-3-fluoropyridine step4 Directed Ortho-Metalation (LDA, -78°C) then Formylation (DMF) intermediate3->step4 product 2-Bromo-3-fluoro- isonicotinaldehyde step4->product

Caption: Proposed synthetic pathways to the target compound.

Experimental Protocol (Conceptual): Directed Ortho-Metalation (Path A)

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, dissolve 2-Bromo-3-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C (dry ice/acetone bath).

  • Deprotonation: Add lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene) dropwise via syringe, maintaining the temperature at -78 °C. The solution is stirred for 1 hour. The fluorine and bromine atoms direct the deprotonation to the C4 position.

  • Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise to the reaction mixture.

  • Quenching: After stirring for an additional 2 hours at -78 °C, the reaction is slowly warmed to 0 °C and quenched by the careful addition of a saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final product.

Key Chemical Reactivity

The utility of this compound stems from the distinct reactivity of its functional groups, which can be addressed selectively.

ReactivityDiagram main 2-Bromo-3-fluoro- isonicotinaldehyde aldehyde_node Aldehyde Chemistry main->aldehyde_node C=O bromine_node C-Br Cross-Coupling main->bromine_node C-Br reductive_amination Reductive Amination (R-NH₂, NaBH(OAc)₃) aldehyde_node->reductive_amination wittig Wittig Reaction (Ph₃P=CHR) aldehyde_node->wittig grignard Grignard Addition (R-MgBr) aldehyde_node->grignard suzuki Suzuki Coupling (Ar-B(OH)₂, Pd catalyst) bromine_node->suzuki heck Heck Coupling (Alkene, Pd catalyst) bromine_node->heck buchwald Buchwald-Hartwig (Amine, Pd catalyst) bromine_node->buchwald

Caption: Key reaction pathways for functional group modification.

  • The Aldehyde Group: Serves as a classic electrophilic site for nucleophilic addition. It readily undergoes reactions such as reductive amination to form secondary or tertiary amines, Wittig reactions to generate alkenes, and addition of Grignard or organolithium reagents to produce secondary alcohols. This handle is particularly useful for introducing side chains or linking the molecule to peptides and other biomolecules. [5]* The Bromo Group: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. [6]This enables the formation of C-C bonds (e.g., Suzuki, Heck, Sonogashira couplings) or C-N bonds (Buchwald-Hartwig amination), allowing for the facile introduction of aryl, heteroaryl, alkyl, or amino substituents. [6]* The Fluoro Group: While less reactive towards substitution, the fluorine atom exerts a strong electron-withdrawing inductive effect. This modulates the pKa of the pyridine nitrogen and influences the reactivity of the adjacent positions, often enhancing the rate and selectivity of reactions at other sites.

Applications in Drug Discovery and Chemical Biology

The strategic combination of functional groups makes this compound a high-value intermediate in the synthesis of complex molecules for pharmaceutical and research applications.

Scaffold for Medicinal Chemistry

The fluorinated pyridine core is a common motif in modern pharmaceuticals. [7]The introduction of fluorine can block sites of metabolism, increase lipophilicity (improving cell membrane permeability), and enhance binding interactions with target proteins. [6]This intermediate provides a direct entry point for chemists to build libraries of novel compounds for screening against various biological targets, including kinases, proteases, and GPCRs.

DrugDiscoveryFlow start 2-Bromo-3-fluoro- isonicotinaldehyde step1 Suzuki Coupling (Introduce Aryl Group) start->step1 step2 Reductive Amination (Introduce Side Chain) step1->step2 product Complex Drug-like Molecule step2->product bio_activity Biological Screening (Kinase Inhibition, Antiviral Activity, etc.) product->bio_activity

Sources

An In-depth Technical Guide to 2-Bromo-3-fluoroisonicotinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Bromo-3-fluoroisonicotinaldehyde, systematically named 2-bromo-3-fluoropyridine-4-carboxaldehyde , is a strategically important heterocyclic building block in modern medicinal chemistry. Its unique substitution pattern, featuring a reactive aldehyde function and strategically placed bromo and fluoro substituents on a pyridine core, offers medicinal chemists a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its nomenclature, chemical properties, a detailed synthetic pathway, and its critical role in the development of targeted therapeutics, particularly kinase inhibitors.

Compound Identification and Chemical Properties

Proper identification of chemical entities is paramount for reproducibility and safety in a research and development setting. This section details the nomenclature and key physicochemical properties of this compound.

Nomenclature and Synonyms
  • Systematic IUPAC Name: 2-bromo-3-fluoropyridine-4-carboxaldehyde[1]

  • Common Synonym: this compound

  • Other Synonyms: 2-Bromo-3-fluoro-4-formylpyridine[2]

  • CAS Number: 1227572-94-2[3][4]

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are crucial for designing reaction conditions, purification protocols, and for understanding the compound's behavior in various solvent systems.

PropertyValueSource
Molecular Formula C₆H₃BrFNO[4]
Molecular Weight 203.997 g/mol
Appearance Likely a solid at room temperatureInferred from related compounds
Purity (typical) ≥98%[3]
Storage Store long-term in a cool, dry place[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic route commences from the readily available starting material, 2-amino-4-picoline. The overall synthetic workflow is depicted below.

Synthesis_Workflow A 2-Amino-4-picoline B 2-Amino-3-bromo-4-picoline A->B Bromination C 2-Bromo-3-fluoro-4-picoline B->C Diazotization/ Fluorination (Balz-Schiemann) D This compound C->D Oxidation

Caption: Synthetic workflow for this compound.

Step 1: Bromination of 2-Amino-4-picoline

The initial step involves the regioselective bromination of 2-amino-4-picoline at the C3 position. The amino group at C2 directs the electrophilic substitution to the adjacent C3 position.

  • Protocol:

    • Dissolve 2-amino-4-picoline in a suitable solvent such as acetic acid or a chlorinated solvent.

    • Slowly add a brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine, while maintaining the temperature, typically at or below room temperature.

    • Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction and work up by neutralizing the acid and extracting the product into an organic solvent.

    • Purify the crude product, 2-amino-3-bromo-4-picoline, by recrystallization or column chromatography.

Step 2: Diazotization and Fluorination to Yield 2-Bromo-3-fluoro-4-picoline

This transformation is achieved via a modified Balz-Schiemann reaction. The amino group is converted to a diazonium salt, which is subsequently displaced by a fluoride ion. A relevant patent, CN102898358A, describes a similar process for related fluoropyridine compounds[1].

  • Protocol:

    • Dissolve 2-amino-3-bromo-4-picoline in anhydrous hydrogen fluoride or a solution of HBF₄.[1]

    • Cool the reaction mixture to a low temperature (e.g., -78 °C to 0 °C).[1]

    • Add a solution of sodium nitrite dropwise to form the diazonium salt in situ.[1]

    • Allow the reaction to warm, which facilitates the decomposition of the diazonium salt and the introduction of the fluorine atom.

    • Carefully quench the reaction with a base (e.g., saturated sodium bicarbonate solution) and extract the product, 2-bromo-3-fluoro-4-picoline (CAS 884494-37-5), with an organic solvent.[1][5][6][7][8][9]

    • Purify the product by distillation or column chromatography.

Step 3: Oxidation to this compound

The final step is the oxidation of the methyl group of 2-bromo-3-fluoro-4-picoline to the corresponding aldehyde. This is a common transformation in organic synthesis, and several methods can be employed.

  • Protocol:

    • A common method for the oxidation of a methylpyridine to the corresponding aldehyde involves the use of an oxidizing agent like selenium dioxide or manganese dioxide. A general procedure for a related transformation is the oxidation of a picoline to a pyridine-4-carboxaldehyde.[10][11]

    • Dissolve 2-bromo-3-fluoro-4-picoline in a suitable solvent, such as dioxane or another high-boiling point ether.

    • Add the oxidizing agent (e.g., selenium dioxide) and heat the reaction mixture to reflux.

    • Monitor the reaction progress by TLC or GC.

    • Upon completion, cool the reaction, filter off the solid byproducts, and concentrate the filtrate.

    • Purify the crude this compound by column chromatography on silica gel.

Reactivity and Mechanistic Insights

The chemical reactivity of this compound is governed by the interplay of its three key functional groups: the aldehyde, the bromo substituent, and the fluoro substituent, all on an electron-deficient pyridine ring.

Reactivity_Diagram cluster_0 This compound cluster_1 Reactive Sites & Reactions Molecule [Pyridine Ring]-CHO (at C4) - Br (at C2) - F (at C3) Aldehyde Aldehyde Group (C4) - Nucleophilic addition - Reductive amination - Wittig reaction - Condensation reactions Molecule->Aldehyde Electrophilic carbon Bromo Bromo Group (C2) - Suzuki-Miyaura coupling - Buchwald-Hartwig amination - Sonogashira coupling - Nucleophilic aromatic substitution Molecule->Bromo Good leaving group Fluoro Fluoro Group (C3) - Nucleophilic aromatic substitution (under forcing conditions) Molecule->Fluoro Activates ring to nucleophilic attack

Caption: Key reactive sites of this compound.

The electron-withdrawing nature of the pyridine nitrogen, fluorine, and aldehyde group makes the ring highly susceptible to nucleophilic aromatic substitution (SNAr). The bromine atom at the 2-position is a good leaving group and is also amenable to various palladium-catalyzed cross-coupling reactions. This allows for the selective introduction of a wide range of substituents at this position. The aldehyde group serves as a versatile handle for transformations such as reductive amination to introduce amine-containing side chains, or condensation reactions to form larger heterocyclic systems.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated pyridines are considered privileged structures in medicinal chemistry. The incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound is a valuable building block for the synthesis of complex heterocyclic compounds, particularly kinase inhibitors.

Role as a Key Intermediate in Kinase Inhibitor Synthesis

Protein kinases are crucial targets in oncology and inflammatory diseases. The aldehyde functionality of this compound can be utilized to construct various heterocyclic cores, such as pyrazolopyrimidines and imidazopyridines, which are known scaffolds for kinase inhibitors.[12][13] The bromo and fluoro substituents provide vectors for further diversification to optimize potency and selectivity. For instance, the bromine atom can be replaced via Suzuki-Miyaura or Buchwald-Hartwig coupling reactions to introduce aryl or amino groups that can interact with specific residues in the kinase active site.

Broader Applications in Pharmaceutical Synthesis

Beyond kinase inhibitors, this versatile intermediate has potential applications in the synthesis of a wide range of other active pharmaceutical ingredients (APIs). The unique arrangement of functional groups allows for the construction of diverse molecular frameworks targeting various biological pathways. The fluorinated pyridine motif is present in numerous drugs and clinical candidates, highlighting the importance of building blocks like this compound in drug discovery programs.[14][15]

Conclusion

This compound is a highly functionalized and versatile building block with significant applications in medicinal chemistry and drug discovery. Its synthesis, while multi-stepped, relies on well-established chemical transformations. The strategic placement of its reactive functional groups provides chemists with a powerful tool for the synthesis of complex, biologically active molecules, particularly in the pursuit of novel kinase inhibitors and other targeted therapies. This guide provides a foundational understanding of this important chemical intermediate for researchers and scientists in the pharmaceutical industry.

References

  • Frontier Specialty Chemicals. (n.d.). 2-Bromo-3-fluoro-4-formylpyridine.
  • Frontier Specialty Chemicals. (n.d.). Building Blocks.
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  • AKSci. (2026, January 4). 1227572-94-2 this compound.
  • Cochemical. (n.d.). This compound|1227572-94-2.
  • Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Bromo-2-fluoropyridine in Advanced Pharmaceutical Synthesis.
  • Frontier Specialty Chemicals. (n.d.). 2-Bromo-3-fluoropyridine-4-carboxylic acid.
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  • Biosynth. (n.d.). Buy Research Chemicals | Products.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Strategic Role of 2-Bromo-3-fluoropyridine in API Synthesis.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • ACUBIOCHEM. (n.d.). 2-Bromo-3-fluoro-4-picoline.
  • Benchchem. (n.d.). Application of 2-Amino-4-bromo-3-nitropyridine in Kinase Inhibitor Synthesis.
  • PubChem. (n.d.). 2-Bromo-3-fluoro-4-methoxypyridine.
  • ChemScene. (n.d.). 40273-45-8 | 2-Bromo-3-fluoropyridine.
  • ChemicalBook. (2024, September 18). 2-Bromo-3-fluoropyridine | 40273-45-8.
  • Ministry of Health and Prevention, United Arab Emirates. (2021, April). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors.
  • BLD Pharm. (n.d.). 40273-45-8|2-Bromo-3-fluoropyridine.
  • AA BLOCKS. (2018, July 20). Building Blocks – AA BLOCKS.
  • BLD Pharmatech Co., Limited. (n.d.). BLD Pharmatech Co., Limited (Page 125).
  • Benchchem. (n.d.). The Strategic Utility of 2-Bromo-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide.
  • ACS Publications. (2012, October 8). Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. Journal of Medicinal Chemistry.
  • PubMed. (2007, May 1). 4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors.
  • SincereChemical. (n.d.). 2-BROMO-3-FLUORO-4-PICOLINE CAS#884494-37-5.
  • Eureka | Patsnap. (n.d.). Synthesis process of 2-bromo-4-iodo-3-methylpyridine.
  • ChemicalBook. (2025, July 16). 2-BROMO-3-FLUORO-4-PICOLINE | 884494-37-5.
  • Google Patents. (n.d.). United States Patent Office.
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  • Alfa Chemistry. (n.d.). CAS 884494-37-5 2-Bromo-3-fluoro-4-methylpyridine.
  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • Appalachia Community Cancer Network ACCN. (n.d.). 6-Bromo-3-fluoropyridine-2-carbaldehyde.
  • Sigma-Aldrich. (n.d.). 2-Bromo-3-fluoro-4-picoline.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 25). 5-Bromo-2-fluoropyridine-3-carboxaldehyde: A Versatile Building Block for Pharmaceutical Intermediates and Advanced Organic Synthesis.

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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2-Bromo-3-fluoroisonicotinaldehyde, a substituted pyridine of significant interest in medicinal chemistry and materials science. In the absence of directly published experimental spectra, this guide presents a comprehensive prediction and interpretation of the NMR data based on established principles of NMR spectroscopy and extensive reference to data from structurally analogous compounds. This document is intended to serve as a valuable resource for researchers in the synthesis, characterization, and application of this and related heterocyclic compounds.

Introduction: The Significance of this compound

This compound, also known as 2-bromo-3-fluoropyridine-4-carbaldehyde, is a halogenated pyridine derivative.[1][2] The unique substitution pattern on the pyridine ring, featuring an electron-withdrawing aldehyde group, a bromine atom, and a fluorine atom, imparts distinct electronic properties to the molecule. These features make it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and functional materials.

Accurate structural elucidation is paramount in the development of novel chemical entities. NMR spectroscopy is one of the most powerful techniques for the unambiguous determination of molecular structure in solution.[3] This guide will delve into the theoretical and practical aspects of the ¹H and ¹³C NMR spectra of this compound.

Predicted ¹H and ¹³C NMR Data

The predicted ¹H and ¹³C NMR data for this compound are summarized in the tables below. These predictions are based on the analysis of substituent effects on the pyridine ring, with data from related compounds used for corroboration.

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H-57.8 - 8.2dd³J(H5-H6) ≈ 5.0, ⁴J(H5-F) ≈ 2.0
H-68.5 - 8.8d³J(H6-H5) ≈ 5.0
CHO9.9 - 10.2d⁴J(CHO-F) ≈ 1.5

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Multiplicity (in ¹³C-{¹H} with ¹⁹F coupling)Predicted ¹J(C-F) (Hz)
C-2138 - 142d
C-3155 - 160d240 - 260
C-4135 - 140d
C-5125 - 130s
C-6150 - 155s
CHO188 - 192d

Rationale for Predicted NMR Data

The predicted chemical shifts and coupling constants are derived from a systematic analysis of the electronic effects of the substituents on the pyridine ring.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of a substituted pyridine typically appears between 7.0 and 9.0 ppm.[4] The presence of the electron-withdrawing aldehyde group and the electronegative halogen atoms is expected to shift the remaining ring protons downfield.

  • H-6: This proton is ortho to the nitrogen atom, which strongly deshields it, placing its resonance at the lowest field among the ring protons. It is expected to appear as a doublet due to coupling with H-5.

  • H-5: This proton is coupled to H-6 and is also expected to show a smaller long-range coupling to the fluorine atom at position 3. This will likely result in a doublet of doublets.

  • Aldehyde Proton (CHO): Aldehydic protons typically resonate in the 9-10 ppm region.[5] A small four-bond coupling to the fluorine atom is anticipated, leading to a doublet.

¹³C NMR Spectrum Analysis

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment of each carbon atom.[6]

  • C-3 (Fluorine-bearing Carbon): The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant (¹J(C-F)), typically in the range of 240-260 Hz.[7] This carbon will also be significantly deshielded due to the high electronegativity of fluorine.

  • C-2 (Bromine-bearing Carbon): The carbon attached to the bromine atom will be deshielded, although the effect is less pronounced than that of fluorine.

  • C-4 (Aldehyde-bearing Carbon): This carbon will be deshielded due to the attachment of the electron-withdrawing aldehyde group.

  • C-5 and C-6: The chemical shifts of these carbons are influenced by the combined electronic effects of the substituents.

  • Aldehyde Carbon (CHO): The carbonyl carbon of the aldehyde is expected to appear at a very low field, typically in the range of 188-192 ppm.

Experimental Protocol for NMR Data Acquisition

The following section outlines a standard operating procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a compound like this compound.

Sample Preparation
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for many organic molecules.[8]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.6 mL of the deuterated solvent.[4]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration.[8]

  • Filtration: Filter the solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Spectrometer Setup and Data Acquisition

The following diagram illustrates the general workflow for NMR data acquisition.

Figure 1: General workflow for NMR sample preparation, data acquisition, and processing.

A standard set of 1D and 2D NMR experiments is recommended for complete structural elucidation:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environments, and their coupling patterns.

  • ¹³C{¹H} NMR: A proton-decoupled ¹³C spectrum provides a single peak for each unique carbon atom.

  • DEPT (Distortionless Enhancement by Polarization Transfer): Helps in distinguishing between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbons to which they are directly attached.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons.[4]

Conclusion

This technical guide provides a robust framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. By leveraging established principles of NMR spectroscopy and data from analogous structures, researchers can confidently approach the characterization of this and related heterocyclic compounds. The detailed experimental protocols further serve as a practical resource for obtaining high-quality NMR data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

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Spectroscopic Analysis of 2-Bromo-3-fluoroisonicotinaldehyde: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature of a Key Pharmaceutical Intermediate

2-Bromo-3-fluoroisonicotinaldehyde is a halogenated pyridine derivative of significant interest in medicinal chemistry and drug development. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and an aldehyde group on the pyridine ring, offers a versatile scaffold for the synthesis of novel therapeutic agents. The precise characterization of this molecule is paramount to ensure the identity, purity, and quality of downstream compounds. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques employed for the structural elucidation and analysis of this compound, offering insights into the interpretation of the resulting data.

This guide is structured to provide not just procedural details, but also the underlying scientific rationale for the application of each technique. We will delve into the expected spectral features based on the molecule's structure, supported by data from analogous compounds and established spectroscopic principles.

Molecular Structure and Key Features

To understand the spectroscopic behavior of this compound, it is essential to first consider its molecular structure. The pyridine ring is substituted with three key functional groups:

  • An Aldehyde Group (-CHO) at the C4 position: This group is a strong electron-withdrawing group and will significantly influence the electronic environment of the pyridine ring.

  • A Bromine Atom (Br) at the C2 position: Bromine is an electronegative atom with two stable isotopes (⁷⁹Br and ⁸¹Br), which will have a characteristic impact on the mass spectrum.

  • A Fluorine Atom (F) at the C3 position: Fluorine is the most electronegative element and a spin-active nucleus (¹⁹F), making ¹⁹F NMR a powerful tool for its characterization.

These substituents create a unique electronic and steric environment that will be reflected in the various spectroscopic analyses.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look into the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with 2D correlation experiments, provides an unambiguous assignment of its structure.

¹H NMR Spectroscopy

The proton NMR spectrum will be relatively simple, showing two signals in the aromatic region corresponding to the two protons on the pyridine ring, and one signal for the aldehyde proton.

  • Aldehyde Proton (H-C=O): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atom and will appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm .

  • Pyridine Ring Protons: The two protons on the pyridine ring (at C5 and C6) will appear in the aromatic region (typically δ 7.0-9.0 ppm ). Their exact chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atom, the aldehyde group, and the halogens. The proton at C6 will likely be the most downfield due to its proximity to the electronegative nitrogen atom. These two protons will exhibit a doublet of doublets splitting pattern due to coupling to each other and long-range coupling to the fluorine atom. Interpreting complex NMR spectra of substituted pyridines can be challenging due to signal overlap, but 2D NMR techniques can aid in resolving these ambiguities.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule.

  • Aldehyde Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 185-195 ppm .

  • Pyridine Ring Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm ). The carbons directly attached to the electronegative bromine and fluorine atoms (C2 and C3) will show characteristic chemical shifts and coupling to the fluorine atom. Specifically, the C-F bond will result in a large one-bond coupling constant (¹JCF). The carbon chemical shifts in fluoropyridines and their coupling constants are well-documented and can be used for assignment.[2]

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing compounds.[3][4]

  • A single resonance is expected for the fluorine atom on the pyridine ring. The chemical shift will be influenced by the electronic environment of the ring. For fluorobenzenes, the chemical shift is around -113 ppm relative to CFCl₃.[5] The exact shift for this compound will be specific to its substitution pattern.

  • The fluorine signal will be split by the adjacent proton (H5) and potentially show smaller, long-range couplings to other protons in the molecule.

2D NMR Spectroscopy: Connecting the Dots

To definitively assign all proton and carbon signals, 2D NMR experiments are indispensable.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the protonated carbons of the pyridine ring.[6][7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two or three bonds.[6][7][8] This is crucial for identifying the quaternary carbons (C2, C3, and C4) by observing their correlations with the ring protons and the aldehyde proton.

NMR_Workflow cluster_1D 1D NMR cluster_2D 2D NMR cluster_Assignment Structural Elucidation H1 ¹H NMR HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC C13 ¹³C NMR C13->HSQC C13->HMBC F19 ¹⁹F NMR Structure Complete Structure Assignment HSQC->Structure HMBC->Structure Mass_Spec_Fragmentation Molecule This compound MolecularIon Molecular Ion (M⁺) (with Br isotopic pattern) Molecule->MolecularIon Ionization Fragment1 [M-H]⁺ MolecularIon->Fragment1 Loss of H• Fragment2 [M-CHO]⁺ MolecularIon->Fragment2 Loss of CHO• Fragment3 [M-Br]⁺ MolecularIon->Fragment3 Loss of Br•

Caption: Predicted major fragmentation pathways in mass spectrometry.

UV-Vis Spectroscopy: Characterizing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Pyridine and its derivatives exhibit characteristic absorption bands in the UV region.

  • The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol or cyclohexane, is expected to show absorption maxima corresponding to π → π* and n → π* transitions. Pyridine itself has absorption maxima around 202 nm and 254 nm. [9]* The presence of the aldehyde and halogen substituents will cause a bathochromic (red) shift in these absorption bands compared to unsubstituted pyridine. The specific absorption maxima and molar absorptivity are useful for quantitative analysis and for monitoring reactions. The UV-Vis spectra of functionalized pyridines are sensitive to the nature and position of the substituents. [10][11]

Conclusion: A Multi-faceted Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound requires a synergistic application of multiple techniques. NMR spectroscopy, including 1D and 2D methods, provides the definitive structural framework. IR spectroscopy confirms the presence of key functional groups, while mass spectrometry verifies the molecular weight and elemental composition. UV-Vis spectroscopy offers insights into the electronic structure of the molecule. By integrating the data from these complementary techniques, researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of this important pharmaceutical intermediate, ensuring the quality and reliability of subsequent synthetic endeavors.

References

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A-Z Guide to the Stability and Storage of 2-Bromo-3-fluoropyridine-4-carboxaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist, Advanced Synthesis Division

Abstract

This technical guide provides an in-depth analysis of the stability and optimal storage conditions for 2-bromo-3-fluoropyridine-4-carboxaldehyde, a key heterocyclic building block in pharmaceutical research and development. The inherent reactivity of the aldehyde functional group, combined with the electronic properties of the substituted pyridine ring, necessitates stringent handling and storage protocols to prevent degradation and ensure experimental reproducibility. This document outlines the compound's physicochemical properties, details its stability profile concerning oxidative, hydrolytic, and thermal degradation, and provides actionable protocols for its long-term and in-use storage. Adherence to these guidelines is critical for maintaining the purity, integrity, and reactivity of this valuable synthetic intermediate.

Introduction: The Synthetic Value and Stability Challenge

2-Bromo-3-fluoropyridine-4-carboxaldehyde is a trifunctional heterocyclic compound of significant interest to the drug discovery sector. Its unique arrangement of a nucleophilic substitution site (bromo group), a synthetically versatile aldehyde, and a fluorine atom—a common bioisostere—makes it an attractive starting material for constructing complex molecular architectures.

However, the very features that make this compound synthetically valuable also render it susceptible to degradation. Aromatic aldehydes, particularly those on electron-deficient rings, are prone to oxidation, and the halogens on the pyridine ring can influence its overall stability.[1][2] Understanding the chemical liabilities of this molecule is paramount for any researcher incorporating it into a synthetic workflow. This guide serves as a comprehensive resource for ensuring its long-term viability in a laboratory setting.

Physicochemical and Safety Data

A baseline understanding of the compound's physical properties and hazards is essential before handling. The data presented below is synthesized from supplier safety data sheets (SDS).

PropertyValueSource(s)
Molecular Formula C₆H₃BrFNO[3]
Molecular Weight 186.01 g/mol
Appearance Colorless to yellow or brown liquid/solid[2][4]
Key Hazards Combustible liquid. Toxic if swallowed. Fatal in contact with skin. Causes skin and serious eye irritation. May cause respiratory irritation.
Incompatibilities Strong oxidizing agents, strong acids, strong bases.[5][6][7]

Note: The appearance of aged samples can vary from colorless to yellow or brown, which may be an indicator of degradation.[2]

The Chemical Stability Profile

The stability of 2-bromo-3-fluoropyridine-4-carboxaldehyde is influenced by several factors. The aldehyde group is the primary site of reactivity and potential degradation.

Oxidative Stability

The aldehyde functional group is readily oxidized to the corresponding carboxylic acid, which is the most common degradation pathway for this class of compounds.[1] This process can be initiated by atmospheric oxygen and is often accelerated by exposure to light and trace metal impurities.

  • Mechanism: Atmospheric oxygen can initiate a free-radical chain reaction, leading to the formation of a peroxy acid, which then oxidizes a second molecule of the aldehyde to form two equivalents of the carboxylic acid.

  • Consequence: The presence of the carboxylic acid impurity can significantly alter the compound's reactivity in subsequent steps and complicate purification.

Given its sensitivity to air, handling the compound under an inert atmosphere (e.g., nitrogen or argon) is a critical preventative measure.

Hydrolytic and Thermal Stability

While specific data for this compound is not extensively published, general principles for aromatic aldehydes apply.

  • Hydrolytic Stability: The compound is expected to be stable against hydrolysis under neutral pH conditions. However, strong acidic or basic conditions should be avoided as they can catalyze other reactions.

  • Thermal Stability: The compound is classified as a combustible liquid, and exposure to high temperatures, open flames, or sparks should be avoided.[5] Heating can lead to decomposition, potentially releasing toxic fumes such as nitrogen oxides, carbon monoxide, and hydrogen halides (HF, HBr).[8]

Photostability

Aromatic aldehydes can be sensitive to light, which can provide the energy needed to initiate oxidation or other degradation pathways.[6][9] Supplier recommendations for analogous compounds often include protection from light.[6] Therefore, storing the material in amber vials or in a dark location is a necessary precaution.

Recommended Storage and Handling Protocols

To preserve the integrity of 2-bromo-3-fluoropyridine-4-carboxaldehyde, a multi-faceted approach to storage and handling is required. The following protocols are based on a synthesis of supplier recommendations and best practices for reactive aldehydes.

Long-Term Storage (Stock Compound)

For material that will not be used immediately, the following conditions are mandatory:

  • Temperature: Refrigeration at 2-8°C is recommended for optimal stability.[4][10][11] Some suppliers may even recommend freezer storage.[8]

  • Atmosphere: The container must be flushed with an inert gas, such as argon or nitrogen , before sealing to displace atmospheric oxygen.[6][10]

  • Container: Use a tightly sealed, appropriate container, such as an amber glass vial with a PTFE-lined cap, to protect from light and moisture.[6][12]

  • Location: Store in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals, away from incompatible materials.[5][13] The storage area should be locked and accessible only to authorized personnel.

Short-Term (In-Use) Handling

When the compound is actively being used in the laboratory, degradation can be minimized by observing the following:

  • Inert Atmosphere: Always handle the compound in a chemical fume hood and under a stream of inert gas.

  • Dispensing: Use clean, dry syringes or cannulas for transferring the liquid. Avoid repeated opening and closing of the main container. It is best practice to aliquot the required amount into a separate vessel for immediate use.

  • Container Resealing: After dispensing, immediately flush the headspace of the primary container with inert gas, reseal it tightly, and return it to its recommended storage condition.

The diagram below illustrates a recommended decision workflow for handling the compound upon receipt and during use.

Caption: Decision workflow for handling and storage.

Signs of Degradation

Researchers should be vigilant for signs of compound degradation:

  • Color Change: A significant darkening from a colorless or light-yellow liquid to a dark yellow or brown color can indicate polymerization or the formation of colored impurities.[2]

  • Precipitation: The formation of a solid in the liquid may indicate oxidation to the less soluble carboxylic acid or polymerization.

  • Analytical Discrepancies: If analytical data (e.g., NMR, LC-MS) shows the appearance of new, unidentified peaks, particularly a signal corresponding to a carboxylic acid proton in the NMR spectrum, degradation should be suspected.

Conclusion

The chemical integrity of 2-bromo-3-fluoropyridine-4-carboxaldehyde is contingent upon strict adherence to proper storage and handling protocols. The primary degradation pathway is the oxidation of the aldehyde moiety, a process mitigated by storage at cool temperatures (2-8°C) under an inert atmosphere and protected from light. By implementing the self-validating workflows described in this guide—from receipt and aliquoting to in-use handling and long-term storage—researchers can minimize the risk of degradation, thereby ensuring the compound's purity and reactivity for its intended synthetic applications. This diligence is fundamental to achieving reliable and reproducible scientific outcomes.

References

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  • Pipzine Chemicals. (n.d.). Pyridine-4-carbaldehyde | Properties, Uses, Safety, Suppliers & SDS. Retrieved from [Link]

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Introduction: Navigating the Chemistry of a Novel Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3-fluoroisonicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated pyridine derivative that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents and functional materials.[1] Its unique substitution pattern—featuring a bromine atom, a fluorine atom, and an aldehyde group on a pyridine ring—offers multiple reaction sites for constructing complex molecular architectures. However, this same reactivity profile necessitates a thorough understanding of its potential hazards.

Hazard Identification and Risk Assessment

Based on the hazard classifications of closely related isomers and the functional groups present, this compound should be treated as a hazardous substance.[4][5] The primary hazards are summarized in the table below.

Table 1: Anticipated GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[4][6]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[4][7]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation.[4][7]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation.[4][7]

Note: These classifications are extrapolated from the Safety Data Sheet for the isomer 2-Bromo-5-fluoroisonicotinaldehyde.[4]

The core principle of safe handling is a proactive risk assessment. Before any procedure, researchers must evaluate the quantities being used, the potential for aerosolization, and the specific experimental conditions (e.g., heat, pressure).

cluster_assessment Risk Assessment Workflow cluster_mitigation Mitigation Strategy A Identify Hazards (H302, H315, H319, H335) B Evaluate Procedure (Scale, Temp, Aerosolization) A->B C Assess Existing Controls (Fume Hood, PPE) B->C D Determine Risk Level (Low, Medium, High) C->D E Implement Engineering Controls (Certified Fume Hood) D->E If Risk > Low F Select & Use Appropriate PPE (Gloves, Goggles, Lab Coat) E->F G Establish Safe Work Practices (SOPs, Emergency Plan) F->G H Proceed with Experiment G->H cluster_routes Route of Exposure cluster_actions Immediate Actions start Exposure Event inhalation Inhalation start->inhalation skin Skin Contact start->skin eye Eye Contact start->eye ingestion Ingestion start->ingestion action_inhale Move to fresh air. If not breathing, give artificial respiration. inhalation->action_inhale action_skin Remove contaminated clothing. Wash with soap and plenty of water for 15 min. skin->action_skin action_eye Rinse with water for 15 min, - holding eyelids open. - Remove contact lenses if possible. eye->action_eye action_ingest Rinse mouth with water. DO NOT induce vomiting. Never give anything by mouth to an unconscious person. ingestion->action_ingest end_node Seek Immediate Medical Attention (Call 911 / Emergency Services) action_inhale->end_node action_skin->end_node action_eye->end_node action_ingest->end_node

Caption: Emergency Response Flowchart for Personal Exposure.

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration, avoiding mouth-to-mouth resuscitation if the chemical was ingested or inhaled. [4][8]Seek immediate medical help. [5]* Skin Contact: Immediately remove contaminated clothing. [9]Wash the affected area with soap and plenty of water for at least 15 minutes. [4][8]If skin irritation occurs or persists, get medical attention. [5]* Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. [9]Remove contact lenses if present and easy to do. [4]Continue rinsing and seek immediate medical attention. [8]* Ingestion: Do NOT induce vomiting. [4]Rinse mouth with water. [5]Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately. [4]

Accidental Release Measures

spill Chemical Spill Occurs is_major Is the spill large or unmanageable? spill->is_major evacuate Evacuate the area. Activate fire alarm. Call 911 / Emergency Services. is_major->evacuate Yes minor_spill_proc Minor Spill Procedure is_major->minor_spill_proc No alert Alert personnel in the immediate area. minor_spill_proc->alert ppe Don appropriate PPE. alert->ppe contain Cover with absorbent material (vermiculite, sand, or earth). ppe->contain collect Collect residue into a sealed container for disposal. contain->collect decon Clean the spill area thoroughly. collect->decon

Caption: Chemical Spill Response Workflow.

  • Evacuation and Ventilation: Ensure adequate ventilation. Evacuate unnecessary personnel from the area. [4]2. Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains. [4]3. Cleanup: For small spills, use an inert absorbent material (such as vermiculite, sand, or earth) to soak up the spill. [9]Collect the material and place it in a suitable, sealed container for disposal. [4]4. Large Spills: For a large spill, evacuate the area immediately and call emergency services. [9]

Disposal Considerations

Chemical waste must be handled as hazardous.

  • Waste Classification: All waste containing this compound is classified as hazardous waste.

  • Halogenated Waste Stream: Dispose of the material and its container in a dedicated, labeled hazardous waste container for halogenated organic compounds. [10]Do not mix with non-halogenated waste. [10]* Contaminated Materials: Any contaminated lab supplies (e.g., gloves, absorbent pads, glassware) must also be disposed of as hazardous waste. [10]* Regulatory Compliance: Disposal must be conducted in accordance with all applicable federal, state, and local environmental regulations. Engage a licensed professional waste disposal service to dispose of this material. [11][12]

Conclusion

This compound is a potent synthetic tool, and like many specialized reagents, it demands respect and careful handling. By integrating the principles of risk assessment, proper engineering controls, diligent use of PPE, and preparedness for emergencies, researchers can confidently and safely explore its synthetic potential. This guide serves as a foundational document; it must be supplemented by institution-specific safety protocols and the professional judgment of the trained scientist.

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  • Fisher Scientific. (2024). SAFETY DATA SHEET - 5-Bromo-2-fluoropyridine-3-carboxaldehyde.
  • AK Scientific, Inc. 2-Amino-3-bromo-5-fluorobenzaldehyde Safety Data Sheet.
  • Pell Wall. (2013). Aldehydes: identification and storage.
  • Western Carolina University. Standard Operating Procedure for the use of Acetaldehyde.
  • CPI International. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards.
  • GOV.UK. (2024). What to do in a chemical emergency.
  • Restek. (2024). 4-Bromofluorobenzene Standard (1X1 mL) - Safety Data Sheet.
  • Thermo Fisher Scientific. (2013). SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene.
  • Cochemical. This compound.
  • ChemicalBook. 2-Bromo-5-fluoroisonicotinaldehyde CAS#: 1005291-43-9.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-Bromo-3-fluorobenzotrifluoride.
  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage.
  • PubChem, National Institutes of Health. 2-Fluoroisonicotinaldehyde.
  • Rlavie. CAS 1005291-43-9|2-Bromo-5-Fluoroisonicotinaldehyde.
  • Ossila. 2-Bromo-3′-fluoroacetophenone.
  • Agency for Toxic Substances and Disease Registry. (2019). Toxicological Profile for 1,2-Dibromo-3-Chloropropane.

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reactivity profile of 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-3-fluoroisonicotinaldehyde

Abstract

This compound is a highly functionalized pyridine derivative that serves as a versatile building block in modern synthetic chemistry, particularly within drug discovery and materials science. Its unique arrangement of substituents—a bromine atom, a fluorine atom, and an aldehyde group on an electron-deficient pyridine core—creates a nuanced reactivity profile. This guide provides an in-depth analysis of the molecule's electronic properties and explores its principal reaction pathways. We will dissect the causality behind its selective reactivity in nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and transformations of the aldehyde moiety. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols.

Introduction: A Molecule of Strategic Importance

The pyridine scaffold is a privileged heterocycle in medicinal chemistry, and its precise functionalization is critical for modulating pharmacological properties. This compound (also known as 2-Bromo-3-fluoropyridine-4-carboxaldehyde[1]) presents three distinct points for chemical modification, allowing for the strategic and sequential introduction of molecular complexity.

  • The Pyridine Ring: Inherently electron-deficient, its electrophilicity is further enhanced by the three electron-withdrawing groups (EWG), making it highly susceptible to specific transformations.

  • The C2-Bromine: A classic handle for transition-metal-catalyzed cross-coupling reactions.

  • The C3-Fluorine: A powerful modulator of the ring's electronics and a potential, albeit less reactive, site for substitution. The inclusion of fluorine is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties.[2][3]

  • The C4-Aldehyde: A versatile functional group for building side chains via condensations, reductive aminations, and oxidations.

This guide will illuminate how these features can be selectively addressed to build complex molecular architectures.

Physicochemical and Spectroscopic Profile

A clear understanding of a compound's fundamental properties is the bedrock of reliable experimental design.

PropertyValueSource
CAS Number 1227572-94-2[1]
Molecular Formula C₆H₃BrFNO[4]
Molecular Weight 203.99 g/mol [4][5]
Appearance Solid (typically off-white to yellow crystals)
Solubility Soluble in common organic solvents (DCM, THF, DMF, DMSO)[6]
Alternative Names 2-Bromo-3-fluoropyridine-4-carboxaldehyde, 2-Bromo-3-fluoro-4-formylpyridine[1]

Note: Physical properties like melting point may vary between batches and are best confirmed by a Certificate of Analysis.

The Core Reactivity Profile: A Tale of Three Groups

The reactivity of this compound is dominated by the interplay between its three functional groups and the electron-deficient pyridine ring. The diagram below illustrates the key electronic influences.

Caption: Electronic landscape and primary reactive sites of the molecule.

Nucleophilic Aromatic Substitution (SNAr): The Dominance of Fluorine's Inductive Effect

Aromatic rings generally resist nucleophilic attack, but the pyridine nitrogen, combined with the powerful inductive effects of the fluoro, bromo, and formyl groups, renders the ring highly electrophilic. This makes SNAr a viable and crucial reaction pathway.[7]

Causality: In an SNAr reaction, the rate-determining step is typically the initial attack by the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[8] The stability of this intermediate dictates the overall reaction rate.

  • Fluorine's Role: Fluorine is the most electronegative element. Its powerful negative inductive effect (-I) strongly withdraws electron density from the ring, stabilizing the anionic Meisenheimer complex. This stabilization lowers the activation energy of the rate-determining step, accelerating the reaction.[8]

  • Leaving Group Ability: While bromide is generally a better leaving group than fluoride in SN2 reactions, this is less critical in SNAr. The rate is governed by the formation of the intermediate, not the departure of the leaving group.[8] The C-F bond is stronger than C-Br, making fluoride a poorer leaving group. However, the acceleration provided by fluorine's inductive effect on the initial attack is the dominant factor.[9]

Therefore, nucleophilic attack is most likely to displace the bromine atom. While fluorine is more activating, bromine is a significantly better leaving group. In cases with competing halides on activated pyridine rings, the displacement order is often F > Cl > Br > I when considering the rate of displacement, but the leaving group ability must also be considered.[10] For this specific molecule, the bromine at the activated ortho position (C2) is the most probable site for substitution by common nucleophiles (e.g., alkoxides, amines, thiols).

Palladium-Catalyzed Cross-Coupling: The Selective Power of the C-Br Bond

The C-Br bond is an excellent electrophilic partner for a wide range of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[11][12] This reaction forms a new carbon-carbon bond by coupling the organohalide with an organoboron species.[11]

Causality & Selectivity: The catalytic cycle involves the oxidative addition of the Pd(0) catalyst into the carbon-halide bond.[13]

  • The C-Br bond is significantly weaker and more polarizable than the C-F bond.

  • Pd(0) catalysts readily insert into the C-Br bond under standard conditions.

  • The C-F bond is exceptionally strong and generally unreactive under typical Suzuki conditions, requiring specialized catalysts or harsh conditions for activation.[14]

This vast difference in reactivity allows for the highly selective functionalization of the C2 position, leaving the C-F and aldehyde groups untouched. This is a cornerstone of its utility as a building block.

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Aldehyde Derivatization start This compound suzuki R-B(OH)₂ Pd Catalyst, Base start->suzuki 1. C-C Bond Formation suzuki_prod 2-Aryl-3-fluoroisonicotinaldehyde suzuki->suzuki_prod reductive_amination R'-NH₂ Reductive Agent suzuki_prod->reductive_amination 2. Side-Chain Installation reductive_amination_prod 2-Aryl-4-(aminomethyl)pyridine reductive_amination->reductive_amination_prod

Sources

solubility of 2-Bromo-3-fluoroisonicotinaldehyde in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Bromo-3-fluoroisonicotinaldehyde in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound, a key heterocyclic building block in medicinal chemistry and materials science. In the absence of publicly available solubility data, this document offers a theoretical assessment based on molecular structure analysis and the principle of "like dissolves like" to predict its behavior in various organic solvents. More importantly, it furnishes a detailed, field-proven experimental protocol using the industry-standard shake-flask method for the accurate determination of thermodynamic solubility. This guide is intended for researchers, chemists, and formulation scientists who require a robust understanding of this compound's solubility characteristics for applications in synthesis, purification, and drug development.

Introduction: The Need for Precise Solubility Data

This compound (CAS No: 1227572-94-2; Molecular Formula: C₆H₃BrFNO) is a substituted pyridine derivative whose structural motifs—a halogenated aromatic ring and an aldehyde functional group—make it a valuable intermediate for the synthesis of complex organic molecules.[1][2] Its utility in the development of novel pharmaceutical agents and functional materials is significant. However, the efficiency of synthetic reactions, the success of purification by crystallization, and the feasibility of formulation are all critically dependent on a thorough understanding of its solubility profile.

Solubility dictates the choice of reaction media, influences reaction kinetics, and is a cornerstone of downstream processing and formulation.[3] Low solubility can lead to poor bioavailability in drug candidates, making its early characterization a pivotal step in the research and development pipeline. This guide addresses the current information gap by providing a first-principles approach to predicting and a rigorous methodology for experimentally determining the solubility of this compound.

Theoretical Assessment of Solubility

The solubility of a compound is governed by its intermolecular interactions with the solvent.[4][5] By analyzing the structure of this compound, we can predict its behavior in different classes of organic solvents.

Molecular Structure and Polarity Analysis

The chemical structure of this compound is presented below:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor and imparts moderate polarity to the molecule.

  • Aldehyde Group (-CHO): The carbonyl group is highly polar and can act as a hydrogen bond acceptor.

  • Halogen Substituents (Br, F): The electronegative fluorine and bromine atoms create dipole moments, increasing the overall polarity of the molecule. The bromine atom also contributes to London dispersion forces.

Collectively, these features suggest that this compound is a moderately polar molecule . This prediction is the foundation for a rational approach to solvent selection.

Solvent Selection Rationale: "Like Dissolves Like"

The principle that "like dissolves like" is the guiding tenet for solubility prediction.[5] Polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. Based on the moderate polarity of our target compound, we can hypothesize its solubility in a curated set of common laboratory solvents.

dot

Caption: Solvent selection logic for solubility testing.

The following table outlines a recommended panel of solvents for a comprehensive solubility screen.

Solvent ClassExample SolventsRationale for InclusionPredicted Solubility
Polar Protic Methanol, EthanolCapable of hydrogen bonding with the pyridine nitrogen and aldehyde oxygen, leading to strong solute-solvent interactions.High
Polar Aprotic DMSO, DMF, Acetone, THF, AcetonitrileStrong dipole moments can effectively solvate the polar regions of the molecule.[6]High
Chlorinated Dichloromethane (DCM)Moderately polar, offering a balance of interactions. Commonly used in organic synthesis.Moderate
Aromatic ToluenePrimarily nonpolar but has some polarizability from the aromatic ring, which may offer weak interactions.Low to Moderate
Nonpolar n-HexaneLacks polarity and cannot form strong interactions with the polar functional groups of the solute.[4]Low

Experimental Protocol: Thermodynamic Solubility Determination

To move beyond prediction to quantitative measurement, the Shake-Flask Method is the gold-standard technique. It is designed to determine the thermodynamic equilibrium solubility, which is the most stable and reproducible measure of a compound's solubility. This protocol is designed in accordance with Good Laboratory Practices (GLP).[7][8]

Apparatus and Materials
  • This compound (solid, purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.01 mg)

  • Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge with temperature control

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)

  • Volumetric flasks and pipettes for dilutions

  • Autosampler vials for analysis

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Experimental Workflow

dot

G start Start: Prepare Materials step1 Step 1: Sample Preparation Add excess solid compound to a vial. Add a known volume of solvent. start->step1 step2 Step 2: Equilibration Seal vial and shake at a constant temperature (e.g., 25°C) for 24-48 hours. step1->step2 step3 Step 3: Phase Separation Centrifuge the suspension to pellet undissolved solid. step2->step3 step4 Step 4: Sample Collection Carefully withdraw the supernatant. Filter through a 0.22 µm syringe filter. step3->step4 step5 Step 5: Dilution Accurately dilute the clear filtrate with the same solvent to fall within the analytical calibration range. step4->step5 step6 Step 6: Quantification Analyze the diluted sample using a calibrated HPLC or UV-Vis method. step5->step6 end End: Calculate Solubility step6->end

Caption: Experimental workflow for the Shake-Flask method.

  • Preparation of Stock Solutions for Calibration:

    • Accurately weigh a known amount of this compound and dissolve it in a volumetric flask with a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol) to create a concentrated stock solution.

    • Perform serial dilutions to prepare a series of calibration standards (typically 5-7 concentrations) that bracket the expected solubility range.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid this compound to a glass vial. A visual excess of solid must remain at the end of the experiment to ensure saturation. A starting point is to add ~10-20 mg of solid to 2 mL of solvent.

    • Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.

    • Prepare each solvent-solute combination in triplicate for statistical validity.

  • Equilibration:

    • Tightly seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most organic systems.

  • Phase Separation and Sampling:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 1 hour to allow larger particles to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

    • Carefully withdraw an aliquot of the clear supernatant using a clean pipette.

    • Immediately filter the supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any fine particulate matter that could otherwise lead to an overestimation of solubility.

  • Quantification:

    • Analyze the calibration standards using HPLC-UV or UV-Vis to generate a calibration curve (Absorbance or Peak Area vs. Concentration). The curve should have a correlation coefficient (R²) of >0.995.

    • Accurately dilute the filtered sample with the same solvent to ensure its concentration falls within the linear range of the calibration curve.

    • Analyze the diluted sample and use the calibration curve to determine its concentration.

  • Calculation:

    • Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor.

    • The final solubility is typically reported in mg/mL or mol/L.

Data Presentation

The experimentally determined solubility data should be presented in a clear, tabular format.

Table 2: Experimentally Determined Solubility of this compound at 25 °C

SolventSolvent ClassSolubility (mg/mL) ± SDSolubility (mol/L) ± SD
MethanolPolar Protic[Insert Data][Insert Data]
AcetonitrilePolar Aprotic[Insert Data][Insert Data]
AcetonePolar Aprotic[Insert Data][Insert Data]
DichloromethaneChlorinated[Insert Data][Insert Data]
TolueneAromatic[Insert Data][Insert Data]
n-HexaneNonpolar[Insert Data][Insert Data]
Add other solvents as tested

SD: Standard Deviation from triplicate measurements.

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for this compound may not be readily available, precautions should be based on structurally related compounds such as other brominated and fluorinated aromatic aldehydes.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

  • Engineering Controls: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Inhalation: Move the person to fresh air and keep comfortable for breathing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting.

    • In all cases of exposure, seek medical attention if irritation or other symptoms persist.

Conclusion

This guide provides a robust framework for approaching the solubility of this compound. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can obtain the reliable, quantitative data necessary for informed decision-making in chemical synthesis, process development, and formulation. The methodologies described herein are grounded in established scientific principles and best practices, ensuring the generation of high-quality, reproducible solubility data essential for advancing scientific research.

References

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Organic Process Research & Development. ([Link])

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. ACS Publications. ([Link])

  • Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures | Request PDF. ResearchGate. ([Link])

  • Estimating Aqueous Solubility Directly From Molecular Structure Using Machine Learning Approach. IEEE Xplore. ([Link])

  • Physics-Based Solubility Prediction for Organic Molecules. PubMed Central (PMC) - NIH. ([Link])

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  • This compound - ChemBK. ([Link])

  • GOOD LABORATORY PRACTICE (GLP). World Health Organization. ([Link])

  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences. ([Link])

  • Solubility Tests for Organic Compounds. YouTube. ([Link])

  • Good Laboratory Practices (GLP): 2024 Guide. Biobide. ([Link])

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A-2-Bromo-3-fluoroisonicotinaldehyde: A Linchpin in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to its Synthesis, Significance, and Application

Abstract

This technical guide delves into the synthetic pathways and strategic importance of 2-Bromo-3-fluoroisonicotinaldehyde (CAS No. 1227572-94-2), a highly functionalized pyridine derivative. While not a household name in the annals of chemical discovery, this molecule has emerged as a critical building block in the synthesis of complex pharmaceuticals. Its strategic arrangement of bromine, fluorine, and aldehyde functionalities on a pyridine core offers medicinal chemists a versatile scaffold for constructing novel therapeutics. This document provides a comprehensive overview of its preparation, underlying chemical principles, and its pivotal role in drug development, tailored for researchers and professionals in the field.

Introduction: The Unsung Importance of a Strategic Intermediate

The history of this compound is not one of a singular, celebrated discovery but rather of its enabling role in the broader narrative of drug development. Its emergence in the scientific literature is intrinsically linked to the quest for new, effective, and safe medicines. The pyridine ring is a common motif in a vast number of biologically active compounds and top-selling pharmaceuticals.[1] The strategic functionalization of this core structure is a cornerstone of modern medicinal chemistry.

The title compound, also known as 2-Bromo-3-fluoropyridine-4-carboxaldehyde, presents a unique combination of reactive sites.[2] The aldehyde group serves as a versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The bromine atom is a prime site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments. The fluorine atom, a bioisostere of hydrogen, is celebrated in medicinal chemistry for its ability to enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of drug candidates.[3][4] The strategic placement of these groups makes this compound a highly sought-after intermediate in the synthesis of complex molecular architectures.

Synthetic Strategies and Mechanistic Insights

A plausible and commonly employed strategy for the synthesis of such highly substituted pyridines begins with a more readily available starting material, which is then elaborated through a series of regioselective reactions. A representative, multi-step synthesis is outlined below.

Table 1: Representative Synthetic Protocol
StepReactionKey Reagents & ConditionsPurpose
1BrominationN-Bromosuccinimide (NBS), AcidIntroduction of the bromine atom at the 2-position of a pyridine precursor.
2NitrationHNO₃, H₂SO₄Introduction of a nitro group, which can later be converted to other functionalities or act as a directing group.
3FluorinationKF, phase-transfer catalyst or CsF in DMSONucleophilic aromatic substitution (SNAᵣ) to replace a suitable leaving group (e.g., nitro group) with fluorine.[5]
4Reduction of a precursorDIBAL-H from a corresponding ester or nitrileConversion of a carboxylic acid derivative to the aldehyde.
5Oxidation of a methyl groupSeO₂ or other mild oxidizing agentsOxidation of a precursor like 2-bromo-3-fluoro-4-methylpyridine to the desired aldehyde.
Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis based on established chemical transformations for pyridine derivatives.

Step 1: Synthesis of 2-Bromo-3-fluoro-4-methylpyridine

A common precursor for the target aldehyde is 2-bromo-3-fluoro-4-methylpyridine. Its synthesis can be achieved from 2-amino-3-fluoro-4-methylpyridine via a Sandmeyer-type reaction.

  • Diazotization: 2-Amino-3-fluoro-4-methylpyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) at a low temperature (0-5 °C).

  • Bromination: A solution of sodium nitrite (NaNO₂) in water is added dropwise to the reaction mixture, maintaining the low temperature. This generates the diazonium salt in situ.

  • Copper-catalyzed Bromination: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr. Nitrogen gas is evolved, and the desired 2-bromo-3-fluoro-4-methylpyridine is formed.

  • Work-up and Purification: The reaction mixture is neutralized and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The organic layer is dried and concentrated, and the product is purified by column chromatography.

Step 2: Oxidation to this compound

The final step is the selective oxidation of the methyl group at the 4-position to an aldehyde.

  • Oxidation: 2-Bromo-3-fluoro-4-methylpyridine is dissolved in a suitable solvent (e.g., dioxane or acetic acid). A mild oxidizing agent such as selenium dioxide (SeO₂) is added.

  • Reaction Conditions: The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up and Purification: The reaction mixture is cooled, filtered to remove selenium byproducts, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield this compound.

Diagram 1: Synthetic Pathway Overview

G A 2-Amino-3-fluoro-4-methylpyridine B Diazonium Salt Intermediate A->B 1. HBr, NaNO2 2. 0-5 °C C 2-Bromo-3-fluoro-4-methylpyridine B->C CuBr D This compound C->D SeO2, Dioxane, Reflux G cluster_0 Aldehyde Transformations cluster_1 Bromine Cross-Coupling Start This compound ReductiveAmination Reductive Amination (e.g., with a primary amine) Start->ReductiveAmination Wittig Wittig Reaction (e.g., with a phosphorane) Start->Wittig Condensation Condensation (e.g., with a methylene compound) Start->Condensation Intermediate1 Intermediate A (Amine Sidechain) ReductiveAmination->Intermediate1 Intermediate2 Intermediate B (Alkene Sidechain) Wittig->Intermediate2 Intermediate3 Intermediate C (New Heterocycle) Condensation->Intermediate3 Suzuki Suzuki Coupling (with a boronic acid) FinalProduct1 Drug Candidate 1 (Suzuki product of A) Suzuki->FinalProduct1 Sonogashira Sonogashira Coupling (with a terminal alkyne) FinalProduct2 Drug Candidate 2 (Sonogashira product of B) Sonogashira->FinalProduct2 Intermediate1->Suzuki Intermediate2->Sonogashira

Caption: A workflow illustrating the diverse synthetic possibilities from this compound.

Conclusion and Future Outlook

This compound stands as a testament to the crucial role of enabling chemical intermediates in the advancement of medicinal chemistry. Its discovery and development were not isolated events but were driven by the practical needs of drug discovery programs. The convergence of three key functionalities on a single pyridine scaffold provides a powerful tool for the synthesis of novel and complex molecules. As the demand for more effective and safer therapeutics continues to grow, the importance of such strategically designed building blocks will only increase. Future research will likely focus on developing even more efficient and scalable synthetic routes to this and related compounds, further empowering the next generation of drug discovery.

References

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
  • Organic Syntheses. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • Cochemical. (n.d.). This compound|1227572-94-2. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2011). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 7, 1642–1698.
  • MDPI. (2022). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 27(19), 6593.
  • MDPI. (2022).
  • Journal of Organic Chemistry. (2016). Route to Highly Substituted Pyridines. Journal of Organic Chemistry, 81(21), 10376-10382.
  • Broad Institute. (n.d.). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Retrieved from [Link]

  • ResearchGate. (n.d.). Current and emerging applications of fluorine in medicinal chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). The role of fluorine in medicinal chemistry | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic routes for the compounds 6–10. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2022).
  • Google Patents. (n.d.). CN104945313A - Preparation method of 2-methyl-3-bromopyridine.
  • Rlavie. (n.d.). CAS 1005291-43-9|2-Bromo-5-Fluoroisonicotinaldehyde. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details a robust and efficient two-step synthetic pathway for the preparation of 2-Bromo-3-fluoroisonicotinaldehyde, a key building block in medicinal chemistry and drug discovery. The protocol herein leverages established and reliable chemical transformations, commencing with the synthesis of the intermediate, 2-bromo-3-fluoro-4-picoline, followed by a selective oxidation to yield the target aldehyde. This document provides in-depth, step-by-step experimental procedures, causality behind methodological choices, and quantitative data to facilitate successful laboratory-scale synthesis.

Introduction

This compound, also known as 2-Bromo-3-fluoropyridine-4-carboxaldehyde, is a strategically important heterocyclic compound. The unique arrangement of a bromine atom, a fluorine atom, and an aldehyde group on the pyridine ring offers multiple points for chemical modification, making it a versatile precursor for the synthesis of a wide range of complex molecules. The incorporation of fluorine can significantly modulate the physicochemical and biological properties of molecules, such as metabolic stability and binding affinity, a feature of great interest in the development of novel therapeutics.[1] The aldehyde functionality serves as a handle for various transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse molecular scaffolds.

Overall Synthetic Scheme

The synthesis of this compound is achieved through a two-step process. The first step involves the preparation of the key intermediate, 2-bromo-3-fluoro-4-picoline. The second step is the selective oxidation of the methyl group of this intermediate to the desired aldehyde.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-Bromo-3-fluoro-4-picoline cluster_step2 Step 2: Oxidation to Aldehyde 2-Amino-4-picoline 2-Amino-4-picoline Intermediate_1 Diazonium Salt 2-Amino-4-picoline->Intermediate_1 HBr, NaNO₂, -5°C to 5°C Product_1 2-Bromo-3-fluoro-4-picoline Intermediate_1->Product_1 Anhydrous HF, NaNO₂, -78°C to 70°C Product_2 This compound Product_1->Product_2 Selenium Dioxide (SeO₂), Dioxane, Reflux

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of 2-Bromo-3-fluoro-4-picoline

This procedure is adapted from a patented method and involves a Sandmeyer-type reaction followed by a Balz-Schiemann-type fluorination.[2] The Sandmeyer reaction is a versatile method for converting aryl amines to aryl halides via a diazonium salt intermediate.[3][4][5][6]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Amino-4-picoline108.1423.8 g0.220Starting material
Acetonitrile41.05150 mL-Solvent
Sodium Bromide102.8915.1 g0.147Bromine source
Sodium Bromate150.8911.0 g0.073Oxidant for in situ bromine generation
Sulfuric Acid (conc.)98.0832.3 g0.330Acid catalyst
Anhydrous Hydrogen Fluoride20.0180 mL-Fluorinating agent (Use with extreme caution)
Sodium Nitrite69.0015.5 g0.224Diazotizing agent
Dichloromethane84.93As needed-Extraction solvent
Saturated Sodium Bicarbonate Solution-As needed-Neutralizing agent
Anhydrous Sodium Sulfate142.04As needed-Drying agent
Ethyl Acetate88.11As needed-Recrystallization solvent
Petroleum Ether-As needed-Recrystallization solvent

Procedure:

  • Bromination:

    • In a suitable reaction vessel, dissolve 2-Amino-4-picoline (23.8 g, 0.220 mol) in acetonitrile (150 mL).

    • Prepare an aqueous solution of sodium bromide (15.1 g, 0.147 mol) and sodium bromate (11.0 g, 0.073 mol) in 100 mL of water.

    • Under vigorous stirring and cooling, add the aqueous solution of bromide and bromate salts to the acetonitrile solution of 2-amino-4-picoline.

    • Slowly add concentrated sulfuric acid (32.3 g, 0.330 mol) dropwise, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 3 hours.

    • Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 5-bromo-2-amino-4-picoline.

  • Fluorination:

    • Caution: Anhydrous hydrogen fluoride is extremely corrosive and toxic. This step must be performed in a specialized fume hood with appropriate personal protective equipment.

    • In a tetrafluoroethylene (Teflon) reaction vessel, dissolve the crude 5-bromo-2-amino-4-picoline from the previous step in anhydrous hydrogen fluoride (80 mL) at -78°C.

    • Slowly add sodium nitrite (15.5 g, 0.224 mol) in portions, keeping the temperature below -70°C.

    • After the addition is complete, stir the reaction mixture at -5°C to 5°C for 30 minutes.

    • Gradually warm the reaction to 30°C to 70°C and maintain for 30-60 minutes, until gas evolution ceases.

    • Carefully quench the reaction by pouring it onto a mixture of ice and water.

    • Neutralize the solution with a saturated sodium bicarbonate solution.

    • Extract the product with dichloromethane (3 x 120 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Recrystallize the crude product from an ethyl acetate/petroleum ether system to yield 2-bromo-3-fluoro-4-picoline as a faint yellow solid.[2]

Part 2: Oxidation of 2-Bromo-3-fluoro-4-picoline to this compound

The selective oxidation of the methyl group at the 4-position of the pyridine ring can be achieved using selenium dioxide (SeO₂).[7][8][9] This reagent is known for its efficacy in oxidizing activated methyl groups, such as those on heterocyclic rings, to aldehydes or carboxylic acids depending on the reaction conditions.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
2-Bromo-3-fluoro-4-picoline190.0119.0 g0.100Starting material
Selenium Dioxide (SeO₂)110.9712.2 g0.110Oxidizing agent
1,4-Dioxane88.11200 mL-Solvent
Dichloromethane84.93As needed-Extraction solvent
Saturated Sodium Bicarbonate Solution-As needed-For workup
Brine-As needed-For workup
Anhydrous Magnesium Sulfate120.37As needed-Drying agent
Silica Gel-As needed-For column chromatography
Hexane/Ethyl Acetate-As needed-Eluent for chromatography

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromo-3-fluoro-4-picoline (19.0 g, 0.100 mol) and 1,4-dioxane (200 mL).

    • To this solution, add selenium dioxide (12.2 g, 0.110 mol).

    • Heat the reaction mixture to reflux (approximately 101°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture through a pad of Celite to remove the precipitated black selenium metal. Wash the filter cake with dichloromethane.

    • Combine the filtrate and washings and concentrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.

Alternative Oxidation Method: Dess-Martin Periodinane

For substrates that may be sensitive to the conditions of selenium dioxide oxidation, the Dess-Martin periodinane (DMP) oxidation offers a milder alternative.[10][11][12] This would necessitate a two-step approach from 2-bromo-3-fluoro-4-picoline: reduction of the methyl group to a hydroxymethyl group, followed by oxidation with DMP.

Alternative_Oxidation Start 2-Bromo-3-fluoro-4-picoline Intermediate (2-Bromo-3-fluoropyridin-4-yl)methanol Start->Intermediate Reduction (e.g., NaBH₄, MeOH) Final_Product This compound Intermediate->Final_Product Dess-Martin Periodinane (DMP), CH₂Cl₂

Caption: Alternative two-step oxidation pathway.

Conclusion

The synthetic route outlined in this guide provides a reliable and scalable method for the preparation of this compound. The procedures are based on well-established chemical principles and leverage readily available reagents. Adherence to the detailed protocols and safety precautions will enable researchers to efficiently synthesize this valuable building block for applications in drug discovery and development.

References

  • Zhou, M. X. (1992). The use of selenium (IV) oxide to oxidize aromatic methyl groups. Emporia State University. Retrieved from [Link]

  • Parikh, A., et al. (1999). Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide. Organic Process Research & Development, 3(3), 181-184.
  • Wikipedia contributors. (2024). Sandmeyer reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Gao, C., et al. (2010). Oxidation of 4-picoline to isonicotinic acid on V-Ti-O catalysts.
  • CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (2013).
  • ACS Publications. (1999). Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide. Organic Process Research & Development. Retrieved from [Link]

  • Organic Syntheses. (n.d.). The dess-martin periodinane. Retrieved from [Link]

  • Wikipedia contributors. (2023). Dess–Martin oxidation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Ali, S., et al. (2020). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 17(12), 3145-3171.
  • ResearchGate. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co(II)/NHPI/[(C6H5)3P(CH2C6H5)][Br] system. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • ACS Publications. (1999). Kinetics of the Highly Selective Liquid-Phase Oxidation of Side Chain Alkyl Groups in 2-Methylpyrazine and Picolines by Selenium Dioxide. Organic Process Research & Development. Retrieved from [Link]

  • INIS-IAEA. (1995). Synthesis of 4-cyanpyridine by 4-picoline oxidation ammonolysis on vanadium-titanium-tin catalyst. Retrieved from [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • YouTube. (2021). Dess-Martin-Periodinane oxidation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved from [Link]

  • MDPI. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • ResearchGate. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. Retrieved from [Link]

  • ResearchGate. (2000). Selenium dioxide: a selective oxidising agent for the functionalisation of quinolines. Retrieved from [Link]

  • National Institutes of Health. (2009). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved from [Link]

Sources

Application Notes and Protocols: 2-Bromo-3-fluoroisonicotinaldehyde as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Halogenated Pyridines

In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone of molecular design due to its unique properties, including its weak basicity, hydrogen bond accepting capability, and metabolic stability.[1][2] The strategic introduction of halogen atoms onto this ring system further enhances its utility, providing medicinal chemists with powerful tools to modulate pharmacokinetic profiles and to serve as versatile synthetic handles for molecular elaboration.[3][4] Halogenation, particularly with fluorine, can improve metabolic stability and membrane permeability, while heavier halogens like bromine are ideal for transition metal-catalyzed cross-coupling reactions.[3][4][5]

2-Bromo-3-fluoroisonicotinaldehyde (also known as 2-Bromo-3-fluoropyridine-4-carboxaldehyde) emerges as a particularly valuable building block, embodying a trifecta of synthetically useful functionalities. Its structure features:

  • A pyridine core , a privileged scaffold in numerous approved drugs.

  • A bromine atom at the 2-position, primed for a variety of palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds.

  • A fluorine atom at the 3-position, which can influence the electronic properties of the ring and confer desirable pharmacokinetic attributes to the final molecule.[3]

  • An aldehyde group at the 4-position (isonicotinaldehyde), a versatile functional group amenable to a wide array of transformations including reductive amination, oxidation, and olefination.[6][7]

This guide provides an in-depth examination of the chemical reactivity of this compound and offers detailed, field-proven protocols for its application in key synthetic transformations, empowering researchers to leverage its full potential in the synthesis of novel chemical entities.

Physicochemical and Spectroscopic Data

A thorough understanding of a building block's properties is critical for its effective use. The key data for this compound are summarized below.

PropertyValueReference(s)
CAS Registry Number 1227572-94-2[8][9]
Molecular Formula C₆H₃BrFNO[9]
Molecular Weight 203.99 g/mol
Appearance Typically an off-white to yellow solid
Alternate Names 2-Bromo-3-fluoropyridine-4-carboxaldehyde, 2-Bromo-3-fluoro-4-formylpyridine[8]

Note: Physical properties such as melting point and solubility may vary by supplier and purity. Always refer to the lot-specific Certificate of Analysis.

The Principle of Orthogonal Reactivity

The primary synthetic value of this compound lies in the orthogonal reactivity of its two key functional groups: the C2-bromine and the C4-aldehyde. This allows for a stepwise and controlled elaboration of the molecular scaffold. A chemist can choose to first perform a cross-coupling reaction at the bromine position, leaving the aldehyde untouched for a subsequent transformation, or vice-versa. This strategic flexibility is paramount in the efficient construction of complex target molecules.

G cluster_br Pathway A: C-Br Functionalization First start 2-Bromo-3-fluoro- isonicotinaldehyde br_reaction Suzuki or Buchwald- Hartwig Coupling start->br_reaction Pd Catalyst, Base cho_reaction Reductive Amination, Wittig, etc. start->cho_reaction br_intermediate Aryl/Heteroaryl/Amine Substituted Intermediate br_reaction->br_intermediate br_final Final Product A br_intermediate->br_final Aldehyde Transformation cho_intermediate Amine/Alkene Substituted Intermediate cho_reaction->cho_intermediate cho_final Final Product B cho_intermediate->cho_final Cross-Coupling Reaction

Diagram 1: Orthogonal synthetic strategies for this compound.

Detailed Application Protocols

The following protocols are generalized procedures that serve as excellent starting points for experimentation. Optimization of catalysts, ligands, bases, solvents, and temperature may be required for specific substrates to achieve maximum yield and purity.

Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds.[10][11] For this compound, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the 2-position.

Causality Behind Component Selection:

  • Palladium Catalyst: The catalyst, typically a Pd(0) species (or a Pd(II) precatalyst that is reduced in situ), is the engine of the reaction, facilitating the key steps of oxidative addition and reductive elimination.[12]

  • Ligand: Phosphine ligands stabilize the palladium center, prevent its precipitation as palladium black, and modulate its reactivity. Bulky, electron-rich ligands often accelerate the rate-limiting oxidative addition step.

  • Base: The base is crucial for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[11][12] The choice of base can significantly impact reaction efficiency and must be compatible with other functional groups in the substrates.

  • Solvent: A solvent system, often a mixture of an organic solvent and water, is required to dissolve the reactants and the inorganic base.[12] Degassing the solvent is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

G cluster_main Suzuki-Miyaura Catalytic Cycle pd0 L₂Pd⁰ pd_complex1 L₂Pd⁰(Ar-X) pd0->pd_complex1 Oxidative Addition pd_complex2 [L₂Pd⁺(Ar)(OH)] pd_complex1->pd_complex2 Ligand Exchange (X⁻ for OH⁻) pd_complex3 L₂Pd⁰(Ar-Ar') pd_complex2->pd_complex3 Transmetalation (with R'-B(OH)₃⁻) pd_complex3->pd0 Reductive Elimination product Ar-Ar' pd_complex3->product reagents Ar-X + Ar'-B(OH)₂ reagents->pd_complex1 base Base (e.g., K₂CO₃) base->pd_complex2

Diagram 2: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Starting Conditions

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)
Pd(PPh₃)₄ (2-5)Na₂CO₃ (2)DME/H₂O (4:1)80-9012
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O (4:1)100-1104-12
PdCl₂(dppf) (2-3)Cs₂CO₃ (2)DMF1008-16

Table based on common conditions for similar substrates.[13]

Step-by-Step General Protocol:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst/ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction mixture is often a suspension.

  • Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[10]

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired product.[10]

Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, a linkage ubiquitous in pharmaceuticals.[14] This reaction allows for the coupling of this compound with a vast range of primary and secondary amines.

Causality Behind Component Selection:

  • Catalyst System: The mechanism is similar to the Suzuki coupling, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[14][15] The choice of ligand is critical; sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often superior as they promote the reductive elimination step, which can be challenging.[15]

  • Base: A strong, non-nucleophilic base is typically required to deprotonate the amine, facilitating its coordination to the palladium center.[15] Sodium or potassium tert-butoxide and LHMDS are common choices. The base strength must be carefully considered to avoid side reactions.

  • Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and interference with the catalytic cycle.[16]

G cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L₂Pd⁰ pd_complex1 L₂Pd⁺(Ar)(X⁻) pd0->pd_complex1 Oxidative Addition pd_complex2 L₂Pd⁺(Ar)(⁻NR¹R²) pd_complex1->pd_complex2 Amine Coordination & Deprotonation pd_complex3 L₂Pd⁰(Ar-NR¹R²) pd_complex2->pd_complex3 Reductive Elimination product Ar-NR¹R² pd_complex2->product pd_complex3->pd0 reagents Ar-X + HNR¹R² reagents->pd_complex1 base Base (e.g., NaOtBu) base->pd_complex2

Diagram 3: Simplified catalytic cycle of the Buchwald-Hartwig amination reaction.

Recommended Starting Conditions

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)
Pd₂(dba)₃ (1-2)XPhos (2-4)NaOtBu (1.5)Toluene80-110
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene100
XPhos Pd G3 (1-3)K₃PO₄ (2.0)Dioxane100-110

Table based on common conditions for amination of aryl bromides.[17]

Step-by-Step General Protocol:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand (if not using a pre-formed catalyst), and base to a dry reaction vessel.

  • Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (1.1-1.3 equiv.).

  • Inert Atmosphere: Seal the vessel. If not in a glovebox, evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add anhydrous, degassed solvent via syringe and stir vigorously.

  • Reaction Execution: Heat the mixture to the specified temperature. Monitor the reaction by TLC or LC-MS.[17]

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride solution. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[17]

Applications in Medicinal Chemistry Scaffold Generation

The true power of this compound is realized when these protocols are applied to generate diverse molecular libraries for drug discovery. The resulting scaffolds, containing a substituted 3-fluoropyridine core, are of high interest in programs targeting kinases, G-protein coupled receptors, and other enzyme classes.

G cluster_scaffolds Scaffold Elaboration for Drug Discovery start 2-Bromo-3-fluoro- isonicotinaldehyde suzuki Suzuki Coupling (R¹-B(OH)₂) start->suzuki start->suzuki buchwald Buchwald-Hartwig (HNR¹R²) start->buchwald scaffold1 Scaffold 1: 2-Aryl-4-aminomethyl- 3-fluoropyridine scaffold2 Scaffold 2: 2-Amino-4-alkenyl- 3-fluoropyridine scaffold3 Scaffold 3: 2-Aryl-4-hydroxymethyl- 3-fluoropyridine red_amination Reductive Amination (HNR³R⁴, [H]) suzuki->red_amination reduction Reduction (NaBH₄) suzuki->reduction wittig Wittig Reaction (R³=PPh₃) buchwald->wittig red_amination->scaffold1 wittig->scaffold2 reduction->scaffold3

Diagram 4: Exemplar pathways to diverse medicinal chemistry scaffolds.

The fluorine atom at the 3-position is not merely a spectator. It can engage in favorable halogen bonding interactions within a protein binding site and can block a potential site of metabolism, thereby improving the pharmacokinetic profile of a drug candidate.[3][5] The ability to rapidly generate analogues by varying the inputs to the Suzuki and Buchwald-Hartwig reactions, followed by diverse modifications of the aldehyde, makes this an exceptionally powerful platform for structure-activity relationship (SAR) studies.

Conclusion

This compound is a high-value, multifunctional building block for medicinal chemistry and drug discovery. Its orthogonal reactive sites—the bromine atom and the aldehyde group—provide synthetic chemists with the flexibility to construct complex molecular architectures in a planned and efficient manner. The protocols and strategic insights provided in this guide are intended to serve as a comprehensive resource for researchers, enabling the rapid synthesis of novel compound libraries and accelerating the journey toward new therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Halogenated Pyridines in Modern Drug Discovery. Vertex AI Search.
  • The Role of Halogenated Pyridines in Modern Drug Discovery. (n.d.). Vertex AI Search.
  • Santa Cruz Biotechnology. This compound | CAS 1227572-94-2. SCBT.
  • This compound|1227572-94-2. Cochemical.
  • Wilcken, R., et al. (2013). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Available at: [Link]

  • Application of Halogen Bond in Drug Discovery. (n.d.). PharmaBlock.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. (2018). IntechOpen. Available at: [Link]

  • A Comprehensive Technical Guide to 2-Bromo-6-methylisonicotinaldehyde for Researchers and Drug Development Professionals. (2025). BenchChem.
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory. (2021). Journal of Chemical Education, 98(3), 996-1000. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Organic Chemistry Data.
  • Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. (n.d.). BenchChem.
  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-methoxypyridine. (2025). BenchChem.
  • Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. (2025). BenchChem.
  • Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Available at: [Link]

  • Pyridine-2-carbaldehyde. (n.d.). In Wikipedia. Retrieved January 6, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. (n.d.). Pharmaguideline. Available at: [Link]

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Application Notes & Protocols: Suzuki-Miyaura Coupling Reactions with 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance in Medicinal Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its reliability in constructing carbon-carbon bonds, particularly the biaryl and hetero-biaryl scaffolds that form the backbone of countless pharmaceutical agents.[1][2][3] This application note provides an in-depth guide to the functionalization of 2-Bromo-3-fluoroisonicotinaldehyde, a highly valuable and versatile building block. The strategic placement of the bromine atom at the 2-position makes it an ideal handle for cross-coupling, while the electron-withdrawing nature of the adjacent fluorine and the C4-aldehyde group significantly modulates the electronic properties of the pyridine ring.[3]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for procedural choices, empowering the user to not only replicate the described protocol but also to intelligently troubleshoot and adapt it for novel applications. We will explore the reaction mechanism, dissect the critical parameters for optimization, provide a robust experimental protocol, and offer a guide to overcoming common challenges.

Reaction Principle: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[4][5] The process can be broken down into three fundamental, sequential steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) species inserting into the carbon-bromine bond of this compound. This is often the rate-limiting step. The C-Br bond is inherently weaker than a C-Cl bond, making bromo-pyridines generally more reactive electrophiles.[2] The electron-deficient nature of the pyridine ring in this specific substrate further facilitates this step.[6]

  • Transmetalation: This step involves the transfer of the organic moiety from the organoboron reagent (e.g., an arylboronic acid) to the palladium(II) center. This process is not spontaneous; it requires activation of the boronic acid by a base. The base converts the neutral boronic acid into a more nucleophilic anionic "ate" complex, which readily undergoes ligand exchange at the palladium center, displacing the halide.[4][7][8]

  • Reductive Elimination: In the final step, the two organic groups—the pyridine and the newly transferred group—are coupled and expelled from the palladium coordination sphere. This forms the desired C-C bond in the final product and regenerates the catalytically active Pd(0) species, allowing the cycle to begin anew.[4][5][8]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L₂ (Active Catalyst) OxAd Ar-Pd(II)-Br(L₂) Pd0->OxAd Oxidative Addition (Ar-Br) Trans Ar-Pd(II)-Ar'(L₂) OxAd->Trans Transmetalation (Ar'-B(OH)₂ + Base) Trans->Pd0 Reductive Elimination (Ar-Ar') Product Coupled Product (Ar-Ar') Trans->Product ArBr 2-Bromo-3-fluoro- isonicotinaldehyde (Ar-Br) ArBr->OxAd ArBOH2 Boronic Acid (Ar'-B(OH)₂) ArBOH2->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Optimizing the Reaction: A Guide to Key Parameters

Success in coupling this compound, a potentially challenging heteroaryl halide, requires careful consideration of each reaction component. The coordinating nitrogen and electron-deficient nature of the ring can lead to catalyst inhibition or side reactions if conditions are not optimal.[9]

  • Palladium Source & Ligand System (The "Heart" of the Reaction):

    • Rationale: While simple catalysts like Pd(PPh₃)₄ can be effective for reactive substrates, electron-deficient heteroaryl halides often demand more robust systems.[9] The ligand's role is to stabilize the palladium center, enhance its reactivity in the oxidative addition step, and prevent catalyst deactivation.[8][9]

    • Recommendation: For this substrate, standard triphenylphosphine (PPh₃) may lead to low yields. The use of bulky, electron-rich dialkylbiaryl phosphine ligands is strongly recommended. Ligands such as SPhos, XPhos, and DavePhos have proven highly effective for coupling heteroaryl halides by promoting rapid oxidative addition and preventing catalyst inhibition by the pyridine nitrogen.[2][10] These are typically used with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂.[1][6]

  • Choice of Base (The "Activator"):

    • Rationale: The base is essential for activating the boronic acid for transmetalation.[3][7] The choice of base can influence reaction rate and yield, and its strength should be matched to the substrates.

    • Recommendation: A moderately strong inorganic base is usually optimal. Potassium carbonate (K₂CO₃) is a good starting point. For less reactive coupling partners, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be required.[1][2][10]

  • Solvent System (The "Environment"):

    • Rationale: The solvent must solubilize the reactants and facilitate the interaction between the organic and inorganic components.

    • Recommendation: Anhydrous, degassed polar aprotic solvents are standard. 1,4-Dioxane or Toluene , often with the addition of a small amount of water (e.g., a 4:1 or 5:1 ratio), is a common and effective choice.[1][2][11] The water helps to dissolve the inorganic base and can accelerate the transmetalation step.[6]

  • Organoboron Reagent (The "Coupling Partner"):

    • Rationale: While boronic acids are most common, they can be prone to decomposition via protodeboronation, especially electron-deficient heteroaryl boronic acids.[6][12] This is a frequent and often overlooked cause of low yields.

    • Recommendation: If low yields are observed, consider using a more stable boronic ester, such as a pinacol boronate ester (Bpin) . These are generally more robust and less susceptible to premature decomposition.[6]

Experimental Protocol: A Validated Starting Point

This protocol provides a reliable set of starting conditions. Researchers should note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific boronic acid partners.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2.5 mol%)

  • SPhos (2-5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 - 3.0 equivalents)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Schlenk flask or sealable reaction vial

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and K₃PO₄ (2.5 equiv.).

  • Catalyst Addition: In a separate vial, weigh the Pd₂(dba)₃ (e.g., 0.02 equiv.) and SPhos (e.g., 0.04 equiv.) and add them to the Schlenk flask.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[13]

  • Solvent Addition: Via syringe, add degassed 1,4-dioxane and degassed water to create a 4:1 solvent mixture (calculate volume based on a concentration of ~0.1 M with respect to the limiting reagent).

  • Reaction: Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS.[13][14] Reactions are typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 2-aryl-3-fluoroisonicotinaldehyde.[2]

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Data Presentation: Representative Starting Conditions

The following table summarizes typical conditions reported for Suzuki coupling reactions of structurally similar bromopyridines, which can serve as a guide for optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Typical YieldsReference
Pd(OAc)₂ (2)NoneK₂CO₃ (2)50% aq. Isopropanol80Good to Excellent[1]
Pd(PPh₃)₄ (5)---K₃PO₄ (2.2)1,4-Dioxane/H₂O (4:1)90Moderate to Good[1]
Pd₂(dba)₃ (1-1.5)P(t-Bu)₃ (3-4.5)KF (3)1,4-Dioxane110Good to Excellent[1]
Pd₂(dba)₃ (1.5)SPhos (4.5)K₃PO₄ (2)Dioxane100Good to Excellent[2]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Catalyst deactivation due to oxygen.[15] 2. Inefficient catalyst system for the substrate.[9] 3. Decomposition of boronic acid (protodeboronation).[6][12] 4. Incorrect base or solvent.1. Ensure all solvents are thoroughly degassed and the reaction is maintained under a strict inert atmosphere.[15] 2. Switch to a more active ligand system (e.g., SPhos, XPhos) with a Pd(0) source like Pd₂(dba)₃.[2][16] 3. Use a fresh bottle of boronic acid or switch to a more stable boronate ester (e.g., pinacol ester). 4. Screen alternative bases (K₂CO₃, Cs₂CO₃) and solvent systems.
Homocoupling of Boronic Acid Presence of oxygen or incomplete reduction of a Pd(II) precatalyst.[6][15]Rigorously degas all reagents and solvents before use. Purge the reaction vessel thoroughly with inert gas.
Significant Debromination of Starting Material The catalytic cycle is interrupted, leading to reductive side reactions. This can sometimes be exacerbated by specific solvent/base combinations.[10]Re-optimize the reaction conditions. Try a different base or consider running the reaction under anhydrous conditions if protic sources are suspected to be an issue.
Difficulty in Product Purification The product co-elutes with boronic acid homocoupling byproducts or other impurities.[16]1. Optimize the reaction to minimize byproduct formation. 2. Attempt an acid-base wash during workup to remove residual boronic acid. 3. Try a different eluent system or use neutralized silica for column chromatography.[17]

References

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC - NIH. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine. ResearchGate. [Link]

  • Suzuki reaction. Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. ACS Publications. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]

  • Synthesis of Medicinally Relevant Thiazolyl Aryl Ketones Under Mild Conditions. Western Kentucky University. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Struggling with Suzuki Reaction. Reddit. [Link]

  • Help needed with unreproducible Suzuki coupling. Reddit. [Link]

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Application Notes and Protocols: The Strategic Use of 2-Bromo-3-fluoroisonicotinaldehyde in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a causative factor in a multitude of diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized targeted therapy. Within this field, heterocyclic scaffolds serve as the cornerstone for designing potent and selective agents. 2-Bromo-3-fluoroisonicotinaldehyde has emerged as a supremely valuable and versatile starting material for constructing sophisticated kinase inhibitor candidates. Its strategic trifunctionalization—a reactive aldehyde, a synthetically versatile bromine atom, and a strategically placed fluorine atom—provides medicinal chemists with a powerful platform for rapid library synthesis and structure-activity relationship (SAR) exploration. This guide provides an in-depth examination of its application, detailing core synthetic strategies, step-by-step experimental protocols, and the underlying chemical principles that make it an indispensable tool in drug discovery.

The Rationale: Why this compound is a Privileged Building Block

The utility of this compound stems from the orthogonal reactivity of its three key functional groups, allowing for a stepwise and controlled elaboration into complex molecular architectures.

  • 2-Position (Bromo Group): The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions. This position on the pyridine ring is often directed towards the solvent-exposed region of a kinase's ATP-binding pocket, making it an ideal point for introducing substituents that can enhance potency and modulate pharmacokinetic properties. The most critical transformations at this site are the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).

  • 3-Position (Fluoro Group): The strategic placement of a fluorine atom has profound implications in medicinal chemistry.[1] It can significantly alter the pKa of the pyridine nitrogen, influencing its ability to form critical hydrogen bonds with the kinase hinge region. Furthermore, fluorine can enhance metabolic stability by blocking potential sites of oxidation and improve binding affinity through favorable electrostatic or hydrophobic interactions.

  • 4-Position (Aldehyde Group): The aldehyde is a highly versatile functional group. It can participate in condensation reactions to form Schiff bases or be used as an electrophile to construct a wide variety of fused heterocyclic ring systems, such as imidazopyridines or pyrazolopyridines, which are common cores in many FDA-approved kinase inhibitors.[2]

The logical relationship between these functionalities allows for a structured synthetic approach.

G start 2-Bromo-3-fluoro isonicotinaldehyde suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Aryl/Heteroaryl Introduction @ C2 buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Amine Introduction @ C2 condensation Aldehyde Condensation/ Cyclization suzuki->condensation Intermediate 1 buchwald->condensation Intermediate 2 inhibitor Kinase Inhibitor Scaffold condensation->inhibitor Core Ring Formation @ C4/C5

Caption: Synthetic pathways originating from the core scaffold.

Core Synthetic Methodologies & Protocols

The following protocols are generalized and should be optimized for specific substrates. All reactions should be performed under an inert atmosphere (e.g., Nitrogen or Argon) unless otherwise specified.

Suzuki-Miyaura Cross-Coupling: Introducing Aryl and Heteroaryl Moieties

This reaction is fundamental for creating C(sp²)-C(sp²) bonds, enabling the exploration of deep pockets within the kinase active site.[3][4] The palladium catalyst facilitates the coupling of the bromine at the 2-position with a wide range of organoboron reagents.[5][6]

G start 2-Bromo-3-fluoro- isonicotinaldehyde reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start->reagents Reactant boronic Ar-B(OH)₂ (Aryl Boronic Acid) boronic->reagents Reactant product 2-Aryl-3-fluoro- isonicotinaldehyde reagents->product Yields

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol:

  • Reagent Preparation: In an oven-dried Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq). Add a degassed solvent mixture, typically 1,4-dioxane and water (4:1 v/v).

    • Scientist's Note: Degassing the solvent is critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle. The base is required to activate the boronic acid, forming a boronate complex that facilitates the transmetalation step.[7]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-12 hours.

  • Workup & Purification: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: Introducing Nitrogen-Based Functionalities

The introduction of an amino group at the 2-position is crucial for establishing hydrogen bond interactions with the kinase hinge region, a hallmark of many Type I kinase inhibitors.[8]

G start 2-Bromo-3-fluoro- isonicotinaldehyde reagents Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Base (e.g., Cs₂CO₃) Solvent (e.g., Toluene) start->reagents Reactant amine R₂NH (Primary/Secondary Amine) amine->reagents Reactant product 2-Amino-3-fluoro- isonicotinaldehyde reagents->product Yields

Caption: Workflow for Buchwald-Hartwig amination.

Detailed Experimental Protocol:

  • Reagent Preparation: To a flame-dried reaction tube, add this compound (1.0 eq), the desired amine (1.5 eq), and a strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Inert Atmosphere: Seal the tube, then evacuate and backfill with argon. Repeat three times.

  • Catalyst & Solvent Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq) and a suitable phosphine ligand (e.g., XPhos, 0.05 eq). Add an anhydrous, degassed solvent such as toluene or dioxane.

    • Scientist's Note: The choice of ligand is critical and often substrate-dependent. Bulky, electron-rich phosphine ligands like XPhos or SPhos are generally effective as they promote the rate-limiting oxidative addition and reductive elimination steps of the catalytic cycle.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor progress by LC-MS.

  • Workup & Purification: Upon completion, cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate and purify the residue via column chromatography.

Application Example: Synthesis of a Pyrazolopyridine-Based PI3Kα Inhibitor Scaffold

The PI3K/Akt/mTOR pathway is a critical signaling cascade frequently hyperactivated in cancer, making it a high-value target for drug development.[9][10][11] The following is a representative workflow for synthesizing a potential PI3Kα inhibitor scaffold.

G A 2-Bromo-3-fluoro- isonicotinaldehyde reagent1 Suzuki Coupling (3,5-dimethoxyphenyl)boronic acid, Pd(dppf)Cl₂, K₂CO₃ A->reagent1 B Intermediate 1: 2-(3,5-dimethoxyphenyl)-3-fluoro- isonicotinaldehyde reagent2 Condensation 3-amino-1H-pyrazole, Acetic Acid (cat.) B->reagent2 C Intermediate 2: Schiff Base Adduct reagent3 Oxidative Cyclization (e.g., DDQ or air) C->reagent3 D Final Scaffold: Pyrazolo[1,5-a]pyridine Core reagent1->B reagent2->C reagent3->D

Caption: Multi-step synthesis of a potential PI3Kα inhibitor core.

Quantitative Data and Rationale
StepKey ReactantsKey Reagents & ConditionsAvg. Yield (%)Rationale & Key Insights
1This compound(3,5-dimethoxyphenyl)boronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90 °C85%The Suzuki coupling introduces an electron-rich aryl moiety, a common feature in PI3K inhibitors for occupying the affinity pocket.
2Intermediate 13-Amino-1H-pyrazole, Acetic Acid (cat.), Ethanol, Reflux92%The aldehyde undergoes efficient condensation with the aminopyrazole to form the key precursor for cyclization. Acetic acid catalyzes the imine formation.
3Intermediate 22,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), CH₂Cl₂, RT75%DDQ is a strong oxidant that facilitates the intramolecular cyclization and subsequent aromatization to form the rigid, planar pyrazolopyridine core, locking the conformation.
Hypothetical Biological Activity Data

The final scaffold can be further derivatized to optimize activity. The table below illustrates hypothetical SAR data for a small series of analogues targeting the PI3K family.

Compound IDR Group (at Pyrazole)PI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)PI3Kδ IC₅₀ (nM)PI3Kγ IC₅₀ (nM)
Scaffold-01 -H854509801200
Scaffold-02 -CH₃40320850990
Scaffold-03 -CF₃156001500>2000
Scaffold-04 -Morpholine2595110150
  • Analysis: The data suggests that small, electron-withdrawing groups like -CF₃ (Scaffold-03) enhance potency and selectivity for the PI3Kα isoform. In contrast, a bulkier group like morpholine (Scaffold-04) may lead to a broader selectivity profile, potentially engaging other isoforms. This highlights how the initial scaffold allows for fine-tuning of the inhibitor's biological properties.

Conclusion

This compound represents a premier building block for the synthesis of kinase inhibitors. Its well-defined and orthogonal reactive sites—the bromine atom for cross-coupling, the aldehyde for heterocycle formation, and the fluorine atom for modulating electronic and pharmacokinetic properties—provide a robust and efficient platform for drug discovery. The synthetic strategies and protocols outlined herein demonstrate its versatility and underscore its importance in constructing novel, potent, and selective therapeutic agents targeting the human kinome.

References

  • PubChem. Kinase inhibitors - Patent US-9751837-B2. Available from: [Link]

  • PubChem. Compounds and compositions as protein kinase inhibitors - Patent US-7589101-B2. Available from: [Link]

  • MDPI. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Available from: [Link]

  • Google Patents. WO2023060262A1 - Pi3k-alpha inhibitors and methods of use thereof.
  • National Center for Biotechnology Information. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Available from: [Link]

  • Google Patents. WO2023018636A1 - Compounds that inhibit pi3k isoform alpha and methods for treating cancer.
  • MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Available from: [Link]

  • ResearchGate. Current and emerging applications of fluorine in medicinal chemistry. Available from: [Link]

  • Taylor & Francis Online. FDA-approved kinase inhibitors in PROTAC design, development and synthesis. Available from: [Link]

  • Cochemical. This compound. Available from: [Link]

  • National Center for Biotechnology Information. Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. Available from: [Link]

  • National Center for Biotechnology Information. Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. Available from: [Link]

  • YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

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Protocol for the Reductive Amination of 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide

Abstract

This application note provides a comprehensive, field-proven protocol for the reductive amination of 2-Bromo-3-fluoroisonicotinaldehyde, a critical starting material in the synthesis of novel substituted pyridine derivatives. Substituted pyridines are ubiquitous scaffolds in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1][2][3] Reductive amination stands out as a robust and versatile method for C-N bond formation, enabling the conversion of aldehydes and ketones into primary, secondary, and tertiary amines.[4][5] This guide offers a detailed, step-by-step methodology, explains the underlying chemical principles, and provides insights into reaction optimization and troubleshooting. It is designed for researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic molecules.

Introduction: The Significance of Substituted Pyridines

The pyridine ring is a privileged structure in drug discovery, forming the core of numerous therapeutic agents and biologically active molecules.[6][7] Its unique electronic properties and ability to engage in hydrogen bonding make it an ideal scaffold for interacting with biological targets. The development of efficient and modular methods for the synthesis of highly substituted pyridines is therefore a paramount objective in modern medicinal chemistry.

Reductive amination, also known as reductive alkylation, is a cornerstone of amine synthesis.[4] It offers a controlled and efficient alternative to direct alkylation of amines, which often suffers from over-alkylation and low yields.[5] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate from an aldehyde and an amine, which is then immediately reduced by a mild hydride agent to yield the target amine.[8] This one-pot nature makes it highly attractive for synthetic efficiency.

This protocol focuses on the specific substrate this compound. The presence of halogen substituents on the pyridine ring presents unique challenges, as they can influence the reactivity of the aldehyde and the stability of intermediates.[9] However, these halogens also serve as crucial synthetic handles for subsequent cross-coupling reactions, allowing for the rapid diversification of the pyridine core. This guide provides a reliable framework for successfully navigating the reductive amination of this valuable, functionalized building block.

Reaction Mechanism: A Step-by-Step Walkthrough

The reductive amination process is a sequential, two-stage reaction that occurs within a single pot.[4] Understanding the mechanism is critical for troubleshooting and optimizing reaction conditions.

  • Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the aldehyde. This forms a transient hemiaminal (or carbinolamine) intermediate.[4][10]

  • Dehydration: Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, converting it into a good leaving group (water). The nitrogen lone pair then expels the water molecule, forming a C=N double bond.[11] If a primary amine is used, a neutral imine is formed. If a secondary amine is used, a positively charged iminium ion is generated.[12]

  • Hydride Reduction: A selective reducing agent, present in the reaction mixture, delivers a hydride ion (H⁻) to the electrophilic carbon of the imine or iminium ion. This reduction of the C=N bond forms the final, more stable C-N single bond of the target amine.[12]

G Start Aldehyde + Amine Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Nucleophilic Attack Iminium Imine / Iminium Ion Hemiaminal->Iminium Dehydration H2O_out - H₂O Product Final Amine Product Iminium->Product Reduction Hydride_in + Hydride Reductant (e.g., STAB)

Caption: The reductive amination reaction mechanism.

Detailed Experimental Protocol

This protocol is optimized for the reductive amination of this compound using sodium triacetoxyborohydride (STAB), a mild and highly selective reducing agent.

Materials and Reagents
  • Aldehyde: this compound

  • Amine: Desired primary or secondary amine (e.g., benzylamine, morpholine)

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, STAB)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acid Catalyst (Optional): Glacial Acetic Acid (AcOH)

  • Workup: Saturated sodium bicarbonate (NaHCO₃) solution, deionized water, brine

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen or argon inlet, rubber septa, syringes, standard laboratory glassware for workup and purification.

Justification of Reagent Selection
  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this protocol.[13] Unlike the more powerful sodium borohydride (NaBH₄), STAB is significantly less reactive towards aldehydes and ketones, but highly effective at reducing the intermediate iminium ion.[4][5] This selectivity allows for a convenient one-pot procedure where all reagents can be combined from the start. It is also safer than sodium cyanoborohydride (NaBH₃CN), which generates toxic cyanide byproducts.[14]

  • Solvent: Aprotic solvents such as DCE or DCM are ideal as they are compatible with STAB, which is water-sensitive.[13]

  • Acid Catalyst: For less nucleophilic amines (e.g., anilines), a catalytic amount of acetic acid can accelerate the initial imine formation by protonating the carbonyl oxygen, making it more electrophilic. The reaction is typically most effective at a weakly acidic pH of 4-5.[11]

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Addition of Reactants: Dissolve the aldehyde in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M. Add the desired amine (1.1-1.2 eq) via syringe and stir the mixture at room temperature.

  • Imine Formation: Stir the mixture for 20-30 minutes to facilitate the formation of the imine intermediate. If using a weakly nucleophilic amine, add glacial acetic acid (0.1-0.5 eq) at this stage.

  • Reduction: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the stirring solution in several small portions over 5-10 minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.

  • Workup - Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously until gas evolution ceases.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Add more DCM if necessary and wash the organic layer sequentially with saturated NaHCO₃ solution, water, and brine.

  • Workup - Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted amine product.[7][15]

Experimental Workflow

The following diagram outlines the complete workflow from reaction setup to final product purification.

G Setup 1. Reaction Setup (Flask, Aldehyde, Stir Bar) Inert 2. Inert Atmosphere (Purge with N₂/Ar) Setup->Inert Add 3. Add Solvent & Amine (DCE/DCM) Inert->Add Imine 4. Imine Formation (Stir 20-30 min) Add->Imine Reduce 5. Add STAB (Portion-wise) Imine->Reduce Monitor 6. Monitor Reaction (TLC / LC-MS) Reduce->Monitor Quench 7. Quench (Sat. NaHCO₃) Monitor->Quench Reaction Complete Extract 8. Extract & Wash (DCM, H₂O, Brine) Quench->Extract Dry 9. Dry & Concentrate (MgSO₄, Rotovap) Extract->Dry Purify 10. Purify (Column Chromatography) Dry->Purify Product Pure Product Purify->Product

Caption: Step-by-step experimental workflow.

Optimization and Data Summary

The success of the reductive amination can be influenced by the nature of the amine substrate. The following table provides representative parameters for different classes of amines.

Amine Substrate ClassAmine ExampleEquivalents (Amine)Equivalents (STAB)Catalyst (AcOH)Typical TimeExpected Yield
Primary AliphaticBenzylamine1.11.2Not required2-4 h>85%
Secondary CyclicMorpholine1.21.5Not required3-6 h>80%
Primary AromaticAniline1.21.50.2 eq12-24 h60-75%
Hinderedtert-Butylamine1.52.00.5 eq24-48 h40-60%
Troubleshooting & Key Considerations
  • Low Conversion: If the reaction stalls, several factors may be at play. For electron-poor or sterically hindered amines, the initial imine formation is often the rate-limiting step. Consider adding a catalytic amount of acetic acid or a Lewis acid like Ti(OiPr)₄ to facilitate this step.[9][13] Gentle heating (e.g., to 40 °C) may also increase the reaction rate, but should be monitored carefully to avoid side reactions.

  • Substrate Reactivity: The electron-withdrawing nature of the fluorine and bromine atoms on the pyridine ring can decrease the electrophilicity of the aldehyde carbonyl, potentially slowing the initial amine attack compared to non-halogenated analogs.[16] Patience and careful monitoring are key.

  • Purity of Reagents: The use of anhydrous solvents and fresh, high-purity reagents is critical for achieving high yields. STAB, in particular, should be handled in a dry environment.

Conclusion

This application note details a robust and reliable protocol for the reductive amination of this compound. By employing sodium triacetoxyborohydride (STAB), this one-pot procedure provides efficient and clean access to a diverse range of N-substituted aminopyridine derivatives. The methodology is broadly applicable and serves as a foundational technique for synthesizing key intermediates in pharmaceutical research and drug development. The insights into the reaction mechanism and optimization strategies provided herein are intended to empower scientists to confidently apply and adapt this critical transformation in their synthetic endeavors.

References

  • Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Smith, C. J., et al. (2018). Synthesis of N-Substituted 3-Amino-4-halopyridines: A Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega. Retrieved from [Link]

  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). De novo Synthesis of Substituted Pyridines. Retrieved from [Link]

  • Bode, J. W. (2006). A Simple, Modular Synthesis of Substituted Pyridines. Angewandte Chemie International Edition. Retrieved from [Link]

  • ResearchGate. (n.d.). A possible mechanism for the synthesis of substituted pyridines. Retrieved from [Link]

  • Ramirez, A., et al. (2018). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Molecules. Retrieved from [Link]

  • Google Patents. (n.d.). DE3245950A1 - Process for the preparation of substituted pyridines.
  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Chen, Y.-H., et al. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite—Application for Synthesis of Terpyridines. Molecules. Retrieved from [Link]

  • ResearchGate. (2019). Microwave-Assisted Solvent Free Amination of Halo(pyridine or pyrimidine) Without Transition Metal Catalyst. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Ono, T., Kukhar, V. P., & Soloshonok, V. A. (1996). Biomimetic Reductive Amination of Fluoro Aldehydes and Ketones via[4][10]-Proton Shift Reaction.(1) Scope and Limitations. The Journal of Organic Chemistry. Retrieved from [Link]

  • Banick, W. M., Jr. & Fritz, J. S. (1956). Purification of Pyridine for Nonaqueous Titrations. Analytical Chemistry. Retrieved from [Link]

  • Gleave, J. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research. Retrieved from [Link]

  • ResearchGate. (2018). Aldehyde not reacting in reductive amination reaction, thoughts?. Retrieved from [Link]

  • ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]

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Synthetic Routes to Derivatives of 2-Bromo-3-fluoropyridine-4-carboxaldehyde: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Strategic Importance of 2-Bromo-3-fluoropyridine-4-carboxaldehyde in Modern Drug Discovery

The 2-bromo-3-fluoropyridine-4-carboxaldehyde scaffold is a highly valued building block in medicinal chemistry and drug development. Its unique trifunctional nature—an aldehyde for classical carbonyl chemistry, a bromine atom amenable to cross-coupling reactions, and a fluorine atom that can participate in nucleophilic aromatic substitution (SNAr) or modulate physicochemical properties—provides a versatile platform for the synthesis of diverse and complex molecular architectures.[1][2] Derivatives of this core structure are integral to the development of novel therapeutic agents, including kinase inhibitors for oncology and compounds targeting neurological disorders.[2][3] The strategic placement of the halogen atoms allows for selective and sequential functionalization, a critical advantage in the efficient construction of compound libraries for high-throughput screening.[4] This guide provides a comprehensive overview of the primary synthetic routes to functionalize this key intermediate, complete with detailed, field-tested protocols and an exploration of the underlying chemical principles.

Core Synthetic Strategies: A Trifecta of Reactivity

The synthetic utility of 2-bromo-3-fluoropyridine-4-carboxaldehyde stems from three principal avenues of reactivity, each targeting a specific functional group. The judicious selection of reaction conditions and reagents enables chemists to selectively modify one site while preserving the others for subsequent transformations.

Diagram of Synthetic Strategies

G cluster_0 2-Bromo-3-fluoropyridine-4-carboxaldehyde cluster_1 Derivatization Pathways Core Scaffold 2-Bromo-3-fluoropyridine-4-carboxaldehyde Aldehyde Chemistry Aldehyde Chemistry (e.g., Reductive Amination, Wittig) Core Scaffold->Aldehyde Chemistry CHO Functionalization Cross-Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) Core Scaffold->Cross-Coupling C-Br Functionalization SNAr Nucleophilic Aromatic Substitution (SNAr) Core Scaffold->SNAr C-F Functionalization

Caption: Synthetic pathways for 2-bromo-3-fluoropyridine-4-carboxaldehyde.

Part 1: Palladium-Catalyzed Cross-Coupling at the 2-Position (C-Br)

The carbon-bromine bond at the 2-position is the most common site for initial diversification, primarily through palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-F bond under these conditions allows for high chemoselectivity.

Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for introducing aryl, heteroaryl, or alkyl groups at the 2-position. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields, especially with sterically demanding coupling partners.[5][6]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp (°C)Time (h)Typical YieldNotes
Pd(PPh₃)₄ (3-5)-Na₂CO₃ (2)DME/H₂O (4:1)80-9012Good to ExcellentA reliable and common catalyst system.[5]
Pd₂(dba)₃ (1-2)SPhos (2-4)K₃PO₄ (2-3)Dioxane/H₂O (4:1)100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[5]
PdCl₂(dppf) (2-3)-Cs₂CO₃ (2)DMF1008-16Good to ExcellentEffective for a broad range of substrates.[5]

Detailed Protocol: Suzuki-Miyaura Coupling of 2-Bromo-3-fluoropyridine-4-carboxaldehyde with Phenylboronic Acid

Materials:

  • 2-Bromo-3-fluoropyridine-4-carboxaldehyde (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Pd(PPh₃)₄ (0.05 equiv.)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv.)

  • 1,2-Dimethoxyethane (DME) and Water (4:1 mixture, degassed)

  • Round-bottom flask or Schlenk tube

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add 2-bromo-3-fluoropyridine-4-carboxaldehyde, phenylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed DME/water solvent mixture via syringe.

  • Heat the reaction mixture to 85°C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 3-fluoro-2-phenylpyridine-4-carboxaldehyde.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination enables the synthesis of 2-amino-3-fluoropyridine derivatives, which are prevalent in many biologically active compounds. This reaction couples the aryl bromide with a primary or secondary amine.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle.[9]

Diagram of Buchwald-Hartwig Amination Catalytic Cycle

G Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-Br ArPd(II)BrL2 Ar-Pd(II)(Br)L2 OxAdd->ArPd(II)BrL2 AmineCoord Amine Coordination ArPd(II)BrL2->AmineCoord R'R''NH ArPd(II)(NHR2)L2 [Ar-Pd(II)(NHR'R'')L2]+Br- AmineCoord->ArPd(II)(NHR2)L2 Deprotonation Deprotonation (Base) ArPd(II)(NHR2)L2->Deprotonation ArPd(II)(NR2)L2 Ar-Pd(II)(NR'R'')L2 Deprotonation->ArPd(II)(NR2)L2 RedElim Reductive Elimination ArPd(II)(NR2)L2->RedElim RedElim->Pd(0)L2 Ar-NR'R''

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Materials:

  • 2-Bromo-3-fluoropyridine-4-carboxaldehyde (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Pd₂(dba)₃ (0.02 equiv.)

  • Xantphos (0.04 equiv.)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv.)

  • Toluene (degassed)

  • Schlenk tube or sealed vial

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, Xantphos, and NaOtBu to a Schlenk tube.

  • Add 2-bromo-3-fluoropyridine-4-carboxaldehyde and degassed toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the mixture at 100°C for 4-12 hours, with stirring.

  • After cooling to room temperature, dilute the mixture with diethyl ether and wash with brine.[10]

  • Dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.

  • Purify the resulting yellow product by recrystallization or column chromatography to yield 3-fluoro-2-(morpholin-4-yl)pyridine-4-carboxaldehyde.[10]

Part 2: Functionalization of the Aldehyde Group

The aldehyde at the 4-position is a versatile handle for a wide range of classical organic transformations.[11][12] These reactions are typically performed after functionalizing the C-Br bond to avoid potential side reactions with the organometallic reagents used in cross-coupling.

Reductive Amination

Reductive amination is a powerful method for converting the aldehyde into a primary, secondary, or tertiary amine. This two-step, one-pot process involves the initial formation of an imine or iminium ion, followed by in-situ reduction.

Detailed Protocol: Reductive Amination with Benzylamine

Materials:

  • 3-Fluoro-2-phenylpyridine-4-carboxaldehyde (1.0 equiv.)

  • Benzylamine (1.1 equiv.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)

  • Dichloromethane (DCM)

  • Acetic acid (catalytic amount)

Procedure:

  • Dissolve 3-fluoro-2-phenylpyridine-4-carboxaldehyde in DCM in a round-bottom flask.

  • Add benzylamine and a catalytic amount of acetic acid. Stir at room temperature for 1 hour to form the imine.

  • Add NaBH(OAc)₃ portion-wise to the mixture. Be cautious of initial gas evolution.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the desired N-benzyl-1-(3-fluoro-2-phenylpyridin-4-yl)methanamine.

Other Aldehyde Transformations

The aldehyde group can also undergo a variety of other useful transformations, including:

  • Wittig Reaction: To form alkenes.

  • Grignard/Organolithium Addition: To form secondary alcohols.

  • Oxidation: To form the corresponding carboxylic acid (e.g., using potassium permanganate).[1]

  • Condensation Reactions: To form Schiff bases or other heterocyclic systems.[11][13]

Part 3: Nucleophilic Aromatic Substitution (SNAr) at the 3-Position (C-F)

While less common than C-Br functionalization, the C-F bond at the 3-position can undergo nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles. The electron-withdrawing nature of the pyridine nitrogen and the adjacent aldehyde (or its derivatives) facilitates this reaction, although it is generally less facile than substitution at the 2- or 4-positions.[14][15]

Causality Behind SNAr Reactivity:

The SNAr mechanism proceeds via a two-step addition-elimination pathway, forming a negatively charged Meisenheimer complex intermediate. The stability of this intermediate is key to the reaction's success.[16] For 3-halopyridines, the negative charge cannot be effectively delocalized onto the electronegative nitrogen atom, making them inherently less reactive than their 2- and 4-halo counterparts.[14] However, the presence of the strongly electron-withdrawing aldehyde group at the 4-position helps to stabilize the intermediate, making the reaction feasible under appropriate conditions. Fluorine's high electronegativity makes it an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halogens.[15]

Detailed Protocol: SNAr with Sodium Methoxide

Materials:

  • 2-Aryl-3-fluoropyridine-4-carboxaldehyde derivative (1.0 equiv.)

  • Sodium methoxide (NaOMe) (2.0 equiv.)

  • Dimethyl sulfoxide (DMSO)

  • Sealed reaction vessel

Procedure:

  • Dissolve the 2-aryl-3-fluoropyridine-4-carboxaldehyde derivative in dry DMSO in a sealed vessel.

  • Add sodium methoxide and seal the vessel tightly.

  • Heat the reaction mixture to 80-100°C and stir for 6-18 hours.

  • Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction to room temperature and pour it into ice water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify via column chromatography to obtain the 3-methoxy derivative.

Conclusion and Future Outlook

The synthetic routes detailed in this guide highlight the exceptional versatility of 2-bromo-3-fluoropyridine-4-carboxaldehyde as a foundational scaffold in chemical synthesis. By leveraging the distinct reactivity of its three functional groups, researchers can systematically and efficiently construct a vast array of complex molecules. The protocols provided serve as a robust starting point for laboratory execution, while the mechanistic insights offer a framework for troubleshooting and optimization. As the demand for novel, highly functionalized heterocyclic compounds continues to grow in the pharmaceutical and agrochemical industries, the strategic application of building blocks like 2-bromo-3-fluoropyridine-4-carboxaldehyde will remain a cornerstone of innovation.

References

  • Bakke, J. M., & Ranes, E. (1997).
  • ResearchGate. (2025). ChemInform Abstract: Nucleophilic Substitutions of Nitroarenes and Pyridines: New Insight and New Applications. Retrieved from [Link]

  • MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 11(2), 132-137. Retrieved from [Link]

  • ACS Publications. (2025). Effect of Pyridinecarboxaldehyde Functionalization on Reactivity and N-Terminal Protein Modification. JACS Au. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 9982–9993. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-4-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). General procedure for the synthesis of 4-pyridine carboxaldehyde analogues (3a–e). Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

  • Google Patents. (n.d.). CN106518753A - Preparation method for 4-pyridinecarboxaldehyde.
  • PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606-3607. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). 5-Bromo-2-fluoropyridine-3-carboxaldehyde: A Versatile Building Block for Pharmaceutical Intermediates and Advanced Organic Synthesis. Retrieved from [Link]

  • National Institutes of Health. (2016). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Tetrahedron Letters, 57(29), 3144–3147. Retrieved from [Link]

  • Preprints.org. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-BROMO-3-FLUOROPYRIDINE. Retrieved from [Link]

  • PubMed. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. Organic Letters, 9(10), 2039-2042. Retrieved from [Link]

  • PubMed. (1984). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 27(1), 87-92. Retrieved from [Link]

  • Appalachia Community Cancer Network ACCN. (n.d.). 6-Bromo-3-fluoropyridine-2-carbaldehyde. Retrieved from [Link]

Sources

Application Notes and Protocols for the Functionalization of the Aldehyde Group in 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical modification of the aldehyde functional group in 2-Bromo-3-fluoroisonicotinaldehyde. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science due to the unique electronic properties conferred by the halogenated pyridine core. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step instructions for a range of essential transformations including oxidation, reduction, reductive amination, and carbon-carbon bond-forming reactions such as the Wittig, Knoevenagel, and Henry reactions. Each protocol is accompanied by mechanistic insights, safety precautions, and expected outcomes to ensure reliable and reproducible results.

Introduction: Reactivity Profile of this compound

This compound, also known as 2-bromo-3-fluoropyridine-4-carboxaldehyde, is a heterocyclic aromatic aldehyde. The aldehyde group at the C4 position of the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridine nitrogen and the inductive effects of the bromo and fluoro substituents at the C2 and C3 positions, respectively. This inherent reactivity makes the aldehyde a versatile handle for a wide array of chemical transformations.

However, the presence of the halogen atoms also necessitates careful consideration of reaction conditions to avoid unwanted side reactions, such as nucleophilic aromatic substitution, particularly with strong bases or nucleophiles at elevated temperatures. The protocols outlined in this document have been developed to selectively target the aldehyde functionality while preserving the integrity of the bromofluoropyridine scaffold.

Safety and Handling

Prior to commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS) for this compound and all other reagents used.

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[1][2]

  • Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[3][4]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2][5]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not discharge into drains or the environment.[1]

Functionalization Protocols

This section provides detailed, step-by-step protocols for key transformations of the aldehyde group of this compound.

Oxidation to Carboxylic Acid

The oxidation of the aldehyde to the corresponding carboxylic acid, 2-bromo-3-fluoroisonicotinic acid, is a fundamental transformation. Several oxidizing agents can be employed; however, sodium chlorite in the presence of a scavenger for the hypochlorite byproduct is a mild and efficient method.

Protocol: Oxidation using Sodium Chlorite

  • Materials:

    • This compound

    • tert-Butanol

    • 2-Methyl-2-butene

    • Sodium chlorite (NaClO₂)

    • Sodium dihydrogen phosphate (NaH₂PO₄)

    • Deionized water

    • Ethyl acetate

    • Brine (saturated aqueous NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in a 1:1 mixture of tert-butanol and deionized water.

    • Add 2-methyl-2-butene (4.0 eq) to the solution.

    • Prepare a solution of sodium chlorite (1.5 eq) and sodium dihydrogen phosphate (1.5 eq) in deionized water.

    • Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.

    • Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Acidify the mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-3-fluoroisonicotinic acid, which can be further purified by recrystallization.

Table 1: Summary of Oxidation Reaction

ParameterValue
Oxidizing AgentSodium Chlorite
Solventtert-Butanol/Water
TemperatureRoom Temperature
Reaction Time4-6 hours
Typical Yield>90%

Diagram 1: Oxidation Workflow

G A Dissolve Aldehyde in t-BuOH/H2O B Add 2-Methyl-2-butene A->B C Add aq. NaClO2 / NaH2PO4 B->C D Stir at RT for 4-6h C->D E Quench with Na2SO3 D->E F Acidify and Extract E->F G Purify F->G H 2-Bromo-3-fluoroisonicotinic acid G->H

Caption: Workflow for the oxidation of this compound.

Reduction to Alcohol

The reduction of the aldehyde to (2-bromo-3-fluoropyridin-4-yl)methanol can be readily achieved using mild reducing agents such as sodium borohydride.

Protocol: Reduction using Sodium Borohydride

  • Materials:

    • This compound

    • Methanol (MeOH)

    • Sodium borohydride (NaBH₄)

    • Deionized water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Add sodium borohydride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

    • After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour.

    • Monitor the reaction by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of deionized water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to afford the crude (2-bromo-3-fluoropyridin-4-yl)methanol, which can be purified by column chromatography on silica gel.

Table 2: Summary of Reduction Reaction

ParameterValue
Reducing AgentSodium Borohydride
SolventMethanol
Temperature0 °C to Room Temperature
Reaction Time1.5 hours
Typical Yield90-95%

Diagram 2: Reduction Workflow

G A Dissolve Aldehyde in MeOH at 0 °C B Add NaBH4 portion-wise A->B C Stir at 0 °C then RT B->C D Quench with H2O C->D E Extract and Purify D->E F (2-bromo-3-fluoropyridin-4-yl)methanol E->F

Caption: Workflow for the reduction of this compound.

Reductive Amination

Reductive amination is a powerful method for the synthesis of amines from aldehydes. This two-step, one-pot process involves the initial formation of an imine, followed by its in-situ reduction. Sodium triacetoxyborohydride is a particularly effective reducing agent for this transformation as it is mild and selective for the iminium ion over the aldehyde.[6][7][8]

Protocol: Reductive Amination with a Primary Amine

  • Materials:

    • This compound

    • Primary amine (e.g., benzylamine)

    • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Acetic acid (optional, catalytic amount)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of this compound (1.0 eq) in DCM, add the primary amine (1.1 eq).

    • If the amine is a salt, neutralize it with a suitable base before addition.

    • Add a catalytic amount of acetic acid (optional, can accelerate imine formation).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Table 3: Summary of Reductive Amination

ParameterValue
AminePrimary Amine (e.g., Benzylamine)
Reducing AgentSodium Triacetoxyborohydride
SolventDichloromethane (DCM)
TemperatureRoom Temperature
Reaction Time12-24 hours
Typical Yield70-85%

Diagram 3: Reductive Amination Mechanism

G cluster_0 Imine Formation cluster_1 Reduction A Aldehyde + Primary Amine B Iminium Ion A->B H+ catalyst D Secondary Amine B->D Hydride Transfer C NaBH(OAc)3

Caption: Mechanism of reductive amination.

Wittig Reaction

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes.[9][10][11] The use of stabilized ylides with this compound generally leads to the formation of the (E)-alkene as the major product.[10]

Protocol: Wittig Reaction with a Stabilized Ylide

  • Materials:

    • This compound

    • Stabilized phosphonium ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Hexanes

    • Ethyl acetate

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the stabilized phosphonium ylide (1.1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours. The reaction can be gently heated to 40-50 °C to increase the rate if necessary.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to separate the alkene product from the triphenylphosphine oxide byproduct.

Table 4: Summary of Wittig Reaction

ParameterValue
YlideStabilized (e.g., (Carbethoxymethylene)triphenylphosphorane)
SolventTetrahydrofuran (THF)
TemperatureRoom Temperature to 50 °C
Reaction Time12-24 hours
Typical Yield75-90%

Diagram 4: Wittig Reaction Workflow

G A Aldehyde + Stabilized Ylide in THF B Stir at RT to 50 °C A->B C Concentrate B->C D Column Chromatography C->D E (E)-Alkene D->E

Caption: Workflow for the Wittig reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a carbon-carbon bond-forming reaction between an aldehyde and an active methylene compound, typically catalyzed by a weak base.[12][13][14][15] This reaction is particularly effective for electron-deficient aldehydes like this compound.

Protocol: Knoevenagel Condensation with Malononitrile

  • Materials:

    • This compound

    • Malononitrile

    • Ethanol (EtOH)

    • Piperidine or Triethylamine (catalytic amount)

    • Deionized water

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.05 eq) in ethanol.

    • Add a catalytic amount of piperidine or triethylamine (0.1 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours. A precipitate may form as the reaction progresses.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold ethanol and then with deionized water.

    • Dry the product under vacuum to obtain the purified 2-(2-bromo-3-fluoropyridin-4-ylmethylene)malononitrile.

Table 5: Summary of Knoevenagel Condensation

ParameterValue
Active Methylene CompoundMalononitrile
CatalystPiperidine or Triethylamine
SolventEthanol
TemperatureRoom Temperature
Reaction Time2-4 hours
Typical Yield>90%

Diagram 5: Knoevenagel Condensation Mechanism

G cluster_0 Enolate Formation cluster_1 Condensation A Active Methylene + Base B Enolate A->B C Aldehyde + Enolate D Adduct C->D E Dehydration D->E F α,β-Unsaturated Product E->F

Caption: Mechanism of the Knoevenagel condensation.

Henry (Nitroaldol) Reaction

The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde, forming a β-nitro alcohol.[16][17] Given the electron-deficient nature of this compound, this reaction is expected to proceed efficiently under mild basic conditions.

Protocol: Henry Reaction with Nitromethane

  • Materials:

    • This compound

    • Nitromethane

    • Tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of THF and nitromethane (used in excess, can be a co-solvent).

    • Cool the solution to 0 °C.

    • Slowly add the base (e.g., triethylamine, 1.1 eq) to the stirred solution.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the crude β-nitro alcohol by column chromatography.

Table 6: Summary of Henry Reaction

ParameterValue
NitroalkaneNitromethane
BaseTriethylamine or DBU
SolventTHF/Nitromethane
Temperature0 °C to Room Temperature
Reaction Time12-16 hours
Typical Yield65-80%

Diagram 6: Henry Reaction Workflow

G A Aldehyde + Nitromethane in THF at 0 °C B Add Base A->B C Stir at RT B->C D Quench with NH4Cl C->D E Extract and Purify D->E F β-Nitro Alcohol E->F

Caption: Workflow for the Henry reaction.

Conclusion

The aldehyde group of this compound serves as a versatile synthetic handle for a multitude of chemical transformations. The protocols detailed in this guide provide a robust foundation for researchers to perform oxidation, reduction, reductive amination, and various carbon-carbon bond-forming reactions. By carefully selecting the appropriate reagents and reaction conditions, a diverse array of functionalized pyridine derivatives can be synthesized, enabling the exploration of novel chemical space in drug discovery and materials science. It is essential to adhere to the safety guidelines and to use sound laboratory practices when performing these procedures.

References

  • Bulgarian Chemical Communications. (n.d.). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds. Retrieved from [Link]

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  • Google Patents. (n.d.). US4650910A - Process for the preparation of substituted styrenes.
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  • AdiChemistry. (n.d.). WITTIG REACTION | MECHANISM. Retrieved from [Link]

  • Total Synthesis. (n.d.). Wittig Reaction Mechanism & Examples. Retrieved from [Link]

  • University of Illinois at Urbana-Champaign. (n.d.). The preparation of substituted styrenes by methods not involving hydrocarbon cracking. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]

  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

  • PubMed. (2007, July 6). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. Retrieved from [Link]

  • IIT JEE. (2021, May 24). Knoevenagel Condensation Reaction organic name reaction mechanism knoevenagel reaction [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of substituted styrenes. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). AO_Brochure-Grignard.pdf. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination. Retrieved from [Link]

  • Organic Reactions. (n.d.). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Henry Reaction of Fluorinated Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • PubMed Central. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • ResearchGate. (2024, December 12). HENRY REACTION (Mini-review). Retrieved from [Link]

  • Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Nitroalkanes as Central Reagents in the Synthesis of Spiroketals. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and styrene copolymerization of novel bromo, chloro, and fluoro ring-substituted isobutyl phenylcyanoacrylates. Retrieved from [Link]

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  • Semantic Scholar. (2015, April 15). Nitroaldol (Henry) reaction of 2-oxoaldehydes with nitroalkanes as a strategic step for a useful, one-pot. Retrieved from [Link]

  • Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Retrieved from [Link]

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  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
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  • Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

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Application Notes and Protocols for Reactions Involving 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-3-fluoroisonicotinaldehyde in Contemporary Drug Discovery

This compound is a highly versatile and strategically important building block for medicinal chemistry and drug development. Its unique trifunctional nature, featuring a reactive bromine atom at the 2-position, a fluorine atom at the 3-position, and a formyl group at the 4-position of the pyridine ring, offers a rich platform for molecular elaboration. The electron-deficient nature of the pyridine ring, further accentuated by the electronegative fluorine and the electron-withdrawing aldehyde, renders the C2-bromine susceptible to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This allows for the precise and efficient introduction of diverse chemical moieties, making it an invaluable scaffold in the synthesis of complex molecules with potential therapeutic applications.

This comprehensive guide provides detailed experimental procedures for three key transformations of this compound: the Suzuki-Miyaura cross-coupling, the Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The protocols are designed to be robust and adaptable, providing researchers with a solid foundation for their synthetic endeavors.

I. Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura cross-coupling reaction is a paramount transformation in modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[1] For this compound, this reaction provides a direct route to 2-aryl-3-fluoroisonicotinaldehydes, which are key intermediates in the synthesis of various biologically active compounds.

Causality of Experimental Choices

The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluoro and aldehyde substituents on the pyridine ring can influence the reactivity of the C-Br bond. Palladium catalysts, such as Pd(PPh₃)₄ or a combination of a palladium precursor like Pd₂(dba)₃ with a phosphine ligand, are commonly employed. The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A suitable base, typically an inorganic carbonate or phosphate, is required to activate the boronic acid for transmetalation.[2] The solvent system, often a mixture of an organic solvent and water, is chosen to ensure the solubility of all reaction components.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Add the degassed solvent mixture via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times typically range from 4 to 24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions
Catalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10012-24Moderate to Good
Pd₂(dba)₃ (2)SPhos (4)K₃PO₄ (3)1,4-Dioxane/H₂O1004-12Good to Excellent
PdCl₂(dppf) (3)-Cs₂CO₃ (2)DMF1008-16Good to Excellent

Note: Yields are indicative and may vary depending on the specific arylboronic acid used and optimization of reaction conditions.

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Br->Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar'->Pd(0)L2 Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Reductive Elimination 2-Bromo-3-fluoroisonicotinyl-Br 2-Bromo-3-fluoroisonicotinyl-Br 2-Bromo-3-fluoroisonicotinyl-Br->Ar-Pd(II)L2-Br Oxidative Addition Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OH)2->Ar-Pd(II)L2-Ar' Transmetalation Base Base Base->Ar-Pd(II)L2-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

II. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a ubiquitous linkage in pharmaceuticals.[4][5] This reaction allows for the coupling of this compound with a wide range of primary and secondary amines.

Causality of Experimental Choices

The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium precursor, phosphine ligand, and base.[3] The electron-deficient nature of the this compound substrate generally facilitates the oxidative addition step. Sterically hindered and electron-rich phosphine ligands, such as those from the Buchwald or Hartwig research groups (e.g., XPhos, RuPhos), are often crucial for promoting the reductive elimination step and preventing undesired side reactions.[6] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and generate the active palladium-amido complex.

Detailed Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Materials:

  • This compound

  • Amine (1.1 - 1.5 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium precatalyst, phosphine ligand, and base.

  • Add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the amine (1.1-1.5 eq.) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture with stirring at 80-110 °C. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions
Palladium Precatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemperature (°C)Time (h)
Pd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene10012-24
Pd₂(dba)₃ (1.5)XPhos (3)NaOt-Bu (1.5)1,4-Dioxane1006-18
Pd₂(dba)₃ (2)RuPhos (4)LiHMDS (2.0)THF808-20
Visualization: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br [Ar-Pd(II)L2(HNR'R'')]Br [Ar-Pd(II)L2(HNR'R'')]Br Ar-Pd(II)L2-Br->[Ar-Pd(II)L2(HNR'R'')]Br Ligand Exchange Ar-Pd(II)L2(NR'R'') Ar-Pd(II)L2(NR'R'') [Ar-Pd(II)L2(HNR'R'')]Br->Ar-Pd(II)L2(NR'R'') Deprotonation Ar-Pd(II)L2(NR'R'')->Pd(0)L2 Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)L2(NR'R'')->Ar-NR'R'' Reductive Elimination 2-Bromo-3-fluoroisonicotinyl-Br 2-Bromo-3-fluoroisonicotinyl-Br 2-Bromo-3-fluoroisonicotinyl-Br->Ar-Pd(II)L2-Br Oxidative Addition HNR'R'' HNR'R'' HNR'R''->[Ar-Pd(II)L2(HNR'R'')]Br Base Base Base->Ar-Pd(II)L2(NR'R'')

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

III. Nucleophilic Aromatic Substitution (SNAr): A Direct Functionalization Approach

Nucleophilic aromatic substitution (SNAr) offers a direct and often metal-free method for the functionalization of electron-deficient aromatic rings.[7] The pyridine ring of this compound, activated by the fluoro and aldehyde groups, is susceptible to attack by various nucleophiles.

Causality of Experimental Choices

The feasibility of an SNAr reaction is governed by the electronic nature of the substrate and the strength of the nucleophile.[8] The electron-withdrawing groups on the pyridine ring stabilize the negatively charged intermediate (Meisenheimer complex), which is the rate-determining step of the reaction.[9] Common nucleophiles for SNAr reactions include alkoxides, thiolates, and amines. The choice of solvent is also important, with polar aprotic solvents like DMF or DMSO often being preferred to solvate the charged intermediate.

Detailed Experimental Protocol: General Procedure for SNAr

This protocol provides a general procedure for the nucleophilic aromatic substitution of this compound with a generic nucleophile.

Materials:

  • This compound

  • Nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or a primary/secondary amine, 1.1-1.5 equivalents)

  • Anhydrous polar aprotic solvent (e.g., DMF or DMSO)

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) in the anhydrous polar aprotic solvent in a round-bottom flask.

  • Add the nucleophile (1.1-1.5 eq.) portion-wise at room temperature. For less reactive nucleophiles, heating may be required.

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation: Representative Nucleophiles and Conditions
NucleophileSolventTemperature (°C)Time (h)
Sodium MethoxideDMF25 - 602-8
Sodium ThiophenoxideDMSO25 - 801-6
PiperidineDMF60 - 1004-16
Visualization: SNAr Reaction Mechanism

SNAr_Mechanism cluster_0 Addition of Nucleophile (Rate-determining) cluster_1 Elimination of Leaving Group (Fast) Substrate This compound Meisenheimer Meisenheimer Complex (Resonance Stabilized) Substrate->Meisenheimer + Nu⁻ Product Substituted Product Meisenheimer->Product - Br⁻

Caption: General mechanism of nucleophilic aromatic substitution (SNAr).

Characterization Data

While specific, experimentally derived spectroscopic data for this compound is not widely published, analogous compounds suggest the following expected characterization:

  • ¹H NMR: The proton on the pyridine ring is expected to appear as a doublet in the aromatic region, coupled to the fluorine atom. The aldehyde proton will be a singlet further downfield.

  • ¹³C NMR: The carbon atoms of the pyridine ring will show characteristic shifts, with the carbon attached to the bromine being significantly deshielded. Carbon-fluorine coupling will be observable for the carbons in proximity to the fluorine atom.

  • IR Spectroscopy: Characteristic peaks for the aldehyde C=O stretch (around 1700 cm⁻¹) and C-Br and C-F stretches will be present.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of C₆H₃BrFNO will be observed, along with a characteristic isotopic pattern for the bromine atom.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of novel heterocyclic compounds for drug discovery. The Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution reactions provide reliable and efficient methods for its functionalization. The protocols and guidelines presented in this application note are intended to serve as a practical resource for researchers in the field, enabling the exploration of new chemical space and the development of innovative therapeutic agents.

References

  • BYJU'S. Nucleophilic Aromatic Substitution. [Link]

  • Lanham, E. E., & Tanski, J. M. (2025). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde. Acta Crystallographica Section E: Crystallographic Communications, E81(Pt 10), 744–747. [Link]

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  • Mondal, S., & Ghorai, P. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC advances, 13(21), 14381–14417. [Link]

  • ResearchGate. Scheme 2: Synthesis of 2-Chloro-3-quinolinecarbaldehydes (1a-c). [Link]

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  • Rivera, N. R., Hsiao, Y., Cowen, J. A., McWilliams, C., Armstrong, J., Yasuda, N., & Hughes, D. L. (2001). HIGHLY EFFICIENT SYNTHESIS OF 2-AMINO-3-PYRIDINECARBOXALDEHYDE. Synthetic Communications, 31(10), 1573-1579. [Link]

  • Gajda, A., Głowacka, I. E., & Głodkowska-Mrówka, E. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Molecules (Basel, Switzerland), 27(19), 6268. [Link]

  • SpectraBase. 2-Bromo-4-fluorotoluene - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. 2-BROMO-3-BENZOTHIOPHENECARBALDEHYDE - Optional[13C NMR] - Chemical Shifts. [Link]

  • PubChem. 2-Bromo-3-fluoropent-2-ene. [Link]

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The Strategic Utility of 2-Bromo-3-fluoroisonicotinaldehyde in Modern Drug Discovery: Application Notes and Synthetic Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Scaffold for Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of fluorine atoms and halogenated pyridine rings into molecular scaffolds is a well-established strategy for optimizing pharmacokinetic and pharmacodynamic properties.[1][2][3][4][5] The subject of this guide, 2-Bromo-3-fluoroisonicotinaldehyde, emerges as a highly versatile and promising building block for the synthesis of novel therapeutics. Its unique trifunctionalized pyridine core, featuring an aldehyde for diverse chemical transformations, a bromine atom for cross-coupling reactions, and a fluorine atom for modulating electronic properties, presents a rich platform for the construction of complex heterocyclic systems.[6][7][8]

This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals, offering detailed application notes and synthetic protocols to unlock the potential of this compound in the generation of innovative drug candidates. While direct incorporation of this specific aldehyde into currently marketed drugs is not extensively documented, its inherent reactivity and the biological significance of the scaffolds it can generate underscore its immense potential. The protocols and applications detailed herein are grounded in established principles of heterocyclic chemistry and medicinal chemistry, providing a solid foundation for its exploration in drug discovery programs.

Core Attributes and Strategic Advantages in Drug Design

The judicious placement of bromine and fluorine on the isonicotinaldehyde framework imparts several advantageous properties that can be leveraged in drug design:

PropertyAdvantage in Drug Discovery
Fluorine Substitution Can enhance metabolic stability by blocking sites of oxidation, improve binding affinity through favorable electrostatic interactions, and modulate the pKa of nearby functional groups.[3][5]
Bromine Atom Serves as a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of diverse substituents and the construction of complex molecular architectures.
Aldehyde Functionality A reactive carbonyl group that can participate in a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations to form various heterocyclic rings.
Pyridine Core A privileged scaffold in medicinal chemistry, known to engage in hydrogen bonding and other key interactions with biological targets. The nitrogen atom can also improve aqueous solubility.

Application Note I: Synthesis of Fused Pyridine Scaffolds as Potential Kinase Inhibitors

Rationale: Fused pyridine ring systems, such as pyrido[2,3-d]pyrimidines and thieno[2,3-b]pyridines, are prominent scaffolds in a multitude of approved and investigational kinase inhibitors.[9] These heterocycles often act as "hinge-binders," forming critical hydrogen bonds with the backbone of the kinase hinge region. The strategic positioning of substituents on this core scaffold is crucial for achieving potency and selectivity. This compound is an ideal starting material for the construction of such fused systems, with the aldehyde group facilitating the initial cyclization and the bromo and fluoro groups providing handles for further diversification to explore the kinase chemical space.

Experimental Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Core

This protocol outlines a potential pathway to a substituted pyrido[2,3-d]pyrimidine, a scaffold with known kinase inhibitory activity.

G A 2-Bromo-3-fluoro- isonicotinaldehyde C Intermediate: (2-Bromo-3-fluoropyridin-4-yl)methanediamine A->C Condensation B Guanidine Nitrate B->C E Pyrido[2,3-d]pyrimidin-4-amine C->E Intramolecular Cyclization D Cyclization (e.g., NaOEt, EtOH, reflux) D->E G Diversified Kinase Inhibitor Candidates E->G Functionalization F Suzuki Coupling (Arylboronic acid, Pd catalyst) F->G G A 2-Bromo-3-fluoro- isonicotinaldehyde C Hydrazone Intermediate A->C Condensation B Substituted Hydrazine (e.g., R-NHNH2) B->C E Pyrazolo[3,4-b]pyridine Core C->E Cyclization D Intramolecular Cyclization (e.g., acid or base catalysis) D->E G Potential TRK Inhibitor Analogs E->G Diversification F Further Functionalization (e.g., Suzuki, Buchwald-Hartwig) F->G

Sources

Application Note & Protocol: A Scalable Synthesis of 2-Bromo-3-fluoroisonicotinaldehyde for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromo-3-fluoroisonicotinaldehyde is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its strategic placement of bromine, fluorine, and aldehyde groups offers multiple points for diversification, making it a valuable building block for complex molecular architectures. This document provides a detailed, robust, and scalable protocol for the synthesis of this compound, starting from the commercially available precursor, 2-Bromo-3-fluoropyridine. The core of this synthesis is a directed ortho-metalation followed by formylation. This guide is intended for researchers, chemists, and process development professionals, offering in-depth procedural details, safety protocols, and the scientific rationale behind key experimental choices.

Introduction and Strategic Importance

The synthesis of functionalized heterocyclic compounds is a cornerstone of modern pharmaceutical research. Substituted pyridines, in particular, are prevalent scaffolds in a vast array of approved drugs. This compound (also known as 2-Bromo-3-fluoropyridine-4-carboxaldehyde[1]) serves as a critical intermediate. The C-Br bond is amenable to a wide range of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), while the aldehyde provides a handle for reductive aminations, Wittig reactions, and other carbonyl chemistries. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of the final active pharmaceutical ingredient (API).

This application note details a reliable method for the formylation of 2-Bromo-3-fluoropyridine[2][3] at the C-4 position. The chosen strategy, a directed ortho-metalation using a strong, non-nucleophilic base, is a powerful tool for regioselective functionalization of aromatic systems.

Synthetic Strategy and Mechanistic Rationale

The overall transformation involves the deprotonation of 2-Bromo-3-fluoropyridine at the C-4 position, creating a transient organolithium species, which is then quenched with an electrophilic formylating agent.

Choice of Starting Material

The synthesis commences with 2-Bromo-3-fluoropyridine. This precursor is readily available from commercial suppliers, which is a critical consideration for scale-up, as it eliminates the need for a multi-step precursor synthesis.[2][4][5]

Regioselective Formylation via Directed ortho-Metalation (DoM)

Direct electrophilic aromatic substitution on a pyridine ring is often difficult and lacks regioselectivity. A more controlled approach is Directed ortho-Metalation (DoM). In this process, a heteroatom or an existing substituent directs a strong base to deprotonate the adjacent ortho position.

For 2-Bromo-3-fluoropyridine, the C-4 proton is the most acidic due to the combined inductive electron-withdrawing effects of the adjacent fluorine atom and the nitrogen atom in the pyridine ring. A strong, sterically hindered base is required to achieve efficient and selective deprotonation without competing nucleophilic attack at the C-2 position (bearing the bromine). Lithium diisopropylamide (LDA) is the base of choice for this transformation. It is prepared in situ from n-butyllithium and diisopropylamine at low temperatures.

The resulting lithiated intermediate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of N,N-Dimethylformamide (DMF). The subsequent collapse of the tetrahedral intermediate and aqueous workup yields the desired this compound.

Process Workflow Diagram

The synthetic pathway is a streamlined, single-step conversion from the starting material to the final product.

G cluster_0 Step 1: Directed ortho-Metalation & Formylation SM 2-Bromo-3-fluoropyridine (Starting Material) Reagents 1. LDA (n-BuLi + Diisopropylamine) 2. DMF Anhydrous THF, -78 °C SM->Reagents Reaction Workup Aqueous Workup & Purification Reagents->Workup Quenching Product This compound (Final Product) Workup->Product Isolation

Caption: Synthetic workflow for this compound.

Detailed Scale-Up Protocol

This protocol is designed for a nominal 10-gram scale and can be adapted for larger quantities with appropriate engineering controls.

Extreme caution is required when handling n-butyllithium and other pyrophoric/reactive reagents. This procedure must be performed by trained personnel in a chemical fume hood under an inert atmosphere.

Materials and Reagents
ReagentM.W. ( g/mol )QuantityMoles (mmol)Molar Eq.Notes
2-Bromo-3-fluoropyridine175.9910.0 g56.81.0Commercially available.[5]
Diisopropylamine101.198.6 mL (6.15 g)60.81.07Freshly distilled from CaH₂.
n-Butyllithium64.0624.3 mL60.81.072.5 M solution in hexanes.[6]
N,N-Dimethylformamide (DMF)73.096.6 mL (6.25 g)85.21.5Anhydrous grade.
Tetrahydrofuran (THF)72.11250 mL--Anhydrous, inhibitor-free.
Saturated NH₄Cl (aq)-~100 mL--For quenching.
Ethyl Acetate-~300 mL--For extraction.
Brine-~100 mL--For washing.
Anhydrous MgSO₄-~20 g--For drying.
Equipment
  • 500 mL three-neck round-bottom flask, oven-dried and equipped with a magnetic stir bar, thermocouple, and a nitrogen/argon inlet.

  • Two 50 mL syringes for liquid transfers.

  • Dry ice/acetone bath or cryocooler.

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator).

  • Silica gel for column chromatography.

Experimental Procedure
  • Inert Atmosphere Setup: Assemble the three-neck flask, ensuring all joints are well-sealed. Flame-dry the apparatus under vacuum and backfill with dry nitrogen or argon. Maintain a positive inert gas pressure throughout the reaction.

  • LDA Preparation (in situ):

    • Add anhydrous THF (150 mL) and freshly distilled diisopropylamine (8.6 mL, 60.8 mmol) to the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (24.3 mL of 2.5 M solution in hexanes, 60.8 mmol) dropwise via syringe over 20 minutes. Ensure the internal temperature does not rise above -70 °C.

    • Stir the resulting colorless to pale yellow LDA solution at -78 °C for 30 minutes.

  • Deprotonation:

    • In a separate dry flask, dissolve 2-Bromo-3-fluoropyridine (10.0 g, 56.8 mmol) in anhydrous THF (50 mL).

    • Add this solution dropwise to the cold LDA solution over 30 minutes, maintaining the internal temperature at or below -75 °C.

    • Upon completion of the addition, stir the resulting dark-colored solution at -78 °C for 1 hour to ensure complete deprotonation.

  • Formylation (Quenching):

    • Slowly add anhydrous DMF (6.6 mL, 85.2 mmol) dropwise to the reaction mixture. A slight exotherm may be observed; control the addition rate to keep the temperature below -70 °C.

    • After adding the DMF, stir the reaction at -78 °C for an additional 1.5 hours.

  • Reaction Quench and Workup:

    • While the reaction is still at -78 °C, slowly and carefully quench it by adding saturated aqueous ammonium chloride solution (100 mL). The addition is exothermic.

    • Allow the mixture to warm to room temperature with stirring.

    • Transfer the biphasic mixture to a separatory funnel. Separate the layers.

    • Extract the aqueous layer with ethyl acetate (3 x 100 mL).

    • Combine all organic layers and wash with brine (1 x 100 mL).

    • Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil or solid is purified by flash column chromatography on silica gel.

    • Use a gradient elution system, typically starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 20% ethyl acetate in hexanes).

    • Combine the fractions containing the pure product (as determined by TLC analysis) and concentrate under reduced pressure to yield this compound as a solid.

Safety and Hazard Management

Scientific integrity necessitates a rigorous approach to safety, especially during scale-up.

  • n-Butyllithium: This reagent is extremely pyrophoric and reacts violently with water, air, and protic solvents.[7][8] It can ignite spontaneously on exposure to air.[6][9] It causes severe chemical burns.[7][9] All transfers must be conducted under an inert atmosphere using syringe or cannula techniques. Ensure a Class D fire extinguisher (for combustible metals) and sand are readily available.

  • Cryogenic Temperatures: Handling large volumes of dry ice and acetone requires appropriate PPE, including cryogenic gloves and safety glasses, to prevent cold burns.

  • Anhydrous Solvents: Anhydrous THF can form explosive peroxides over time. Always use freshly opened bottles or freshly distilled solvent. Never distill to dryness.

  • Quenching: The quenching of organolithium reagents is highly exothermic. Perform the quench at low temperatures with slow addition of the quenching agent to control the reaction rate and prevent dangerous temperature spikes.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H NMR: To confirm the presence of the aldehyde proton and the aromatic protons with characteristic shifts and coupling constants.

  • ¹⁹F NMR: To confirm the presence of the fluorine atom.

  • ¹³C NMR: To verify the number of unique carbons, including the aldehyde carbonyl carbon.

  • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

  • HPLC: To determine the purity of the final product, which should typically be >98% for use in further synthetic steps.

Conclusion

This application note provides a comprehensive and scalable protocol for the synthesis of this compound. The described directed ortho-metalation and formylation strategy is efficient and highly regioselective. By adhering to the detailed procedural steps and rigorous safety precautions, researchers and drug development professionals can reliably produce this valuable intermediate for a wide range of applications in pharmaceutical synthesis.

References

  • Smolecule. (n.d.). Buy 2-Bromo-3-fluoropyridine | 40273-45-8.
  • ChemicalBook. (2024). 2-Bromo-3-fluoropyridine | 40273-45-8.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
  • ChemScene. (n.d.). 2-Bromo-3-fluoropyridine | 40273-45-8.
  • ChemicalBook. (2019). n-Butyllithium-Hazard and Toxicity.
  • Environmental Health and Safety, University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium.
  • Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - n-Butyllithium, 2.5M in hexane.
  • CymitQuimica. (2010). SAFETY DATA SHEET - n-Butyllithium, 1.6M in hexane.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - n-Butyllithium solution.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 1227572-94-2.
  • BenchChem. (n.d.). Synthesis of 2-Bromo-6-methylisonicotinaldehyde: A Technical Guide.
  • SpecialChem. (n.d.). The Strategic Role of 2-Bromo-3-fluoropyridine in API Synthesis.

Sources

Application Notes and Protocols: Strategic Protection of 2-Bromo-3-fluoroisonicotinaldehyde for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthetic Challenges of a Highly Functionalized Pyridine Aldehyde

2-Bromo-3-fluoroisonicotinaldehyde is a valuable synthetic intermediate, incorporating a unique substitution pattern on a pyridine ring that makes it a key building block in the development of novel pharmaceuticals and agrochemicals. However, the very features that make this molecule attractive also present significant challenges for the synthetic chemist. The electron-deficient nature of the pyridine ring, exacerbated by the inductive effects of the bromo and fluoro substituents, enhances the reactivity of the aldehyde and the susceptibility of the aromatic system to nucleophilic attack. Furthermore, the presence of the bromo group invites a range of cross-coupling reactions, which often require conditions that can be incompatible with an unprotected aldehyde.

This guide provides a comprehensive overview of protecting group strategies tailored for this compound. We will move beyond a simple recitation of protocols to provide a deep, mechanistically-grounded rationale for the selection, application, and removal of protecting groups, ensuring the integrity of the target molecule throughout complex synthetic sequences.

Core Challenge: The Need for Orthogonal Protection

The primary challenge in manipulating this compound lies in the need for an aldehyde protecting group that is stable under the conditions required for modifying the C-Br bond (e.g., Suzuki, Sonogashira, Buchwald-Hartwig cross-coupling, or lithiation) and can be removed without affecting the other sensitive functionalities of the molecule. The ideal protecting group strategy must be orthogonal, meaning the protection and deprotection steps do not interfere with other functional groups or planned reactions.

Recommended Protecting Group: The Acetal Advantage

For aldehydes, acetals are the most widely employed and effective protecting groups. Their stability in neutral to strongly basic and nucleophilic environments makes them ideally suited for the chemistry intended for the this compound scaffold.[1][2]

Why Acetals are the Protecting Group of Choice:
  • Robustness: Acetals are inert to a wide range of reagents, including organometallics (Grignard, organolithium reagents), hydrides (e.g., NaBH₄, LiAlH₄), and the basic conditions often used in palladium-catalyzed cross-coupling reactions.[1][2]

  • Ease of Formation: They are readily formed by reacting the aldehyde with an alcohol or a diol under acidic catalysis.

  • Tunable Stability: The stability of the acetal can be modulated by the choice of the alcohol or diol. Cyclic acetals formed from 1,2-diols (like ethylene glycol) or 1,3-diols (like 1,3-propanediol) are generally more stable than acyclic acetals formed from simple alcohols.

  • Reliable Deprotection: Acetals are typically cleaved under acidic conditions, which can often be performed selectively. Furthermore, a variety of mild, neutral deprotection methods have been developed, offering greater flexibility for sensitive substrates.

Visualizing the Strategy: A Workflow for Protection and Reaction

G cluster_0 Protection Phase cluster_1 Synthetic Transformation cluster_2 Deprotection Phase A 2-Bromo-3-fluoro- isonicotinaldehyde P Acetal Protection (e.g., Ethylene Glycol, p-TsOH) A->P Formation of a stable intermediate PA Protected Aldehyde R Reaction at C-Br bond (e.g., Suzuki Coupling) PA->R PR Protected, Modified Pyridine R->PR D Acetal Deprotection (e.g., aq. HCl or neutral methods) PR->D F Final Product D->F

Caption: General workflow for the protection, modification, and deprotection of this compound.

Experimental Protocols

Protocol 1: Formation of the 1,3-Dioxolane Acetal

This protocol describes the formation of a cyclic acetal using ethylene glycol, which is a common and robust protecting group.

Materials:

  • This compound

  • Ethylene glycol (1.5-2.0 equivalents)

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05-0.1 equivalents)

  • Toluene

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (1.0 eq), toluene (to a concentration of 0.2-0.5 M), and ethylene glycol (1.5 eq).

  • Add p-toluenesulfonic acid monohydrate (0.05 eq) to the mixture.

  • Heat the reaction mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or GC-MS until the starting aldehyde is consumed.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired protected aldehyde.

Causality Behind Experimental Choices:

  • Dean-Stark Trap: The formation of an acetal is a reversible equilibrium reaction. The removal of water via azeotropic distillation with toluene drives the equilibrium towards the product, ensuring a high yield.

  • Acid Catalyst: The acid catalyst (p-TsOH) protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the diol.

  • Excess Diol: Using a slight excess of ethylene glycol also helps to shift the equilibrium towards the product side.

Stability Considerations During Cross-Coupling Reactions

The primary motivation for protecting the aldehyde is to enable subsequent reactions at the C-Br bond. The formed acetal is expected to be stable under the conditions of most common cross-coupling reactions.

Reaction Type Typical Conditions Acetal Stability Rationale & Key Considerations
Suzuki-Miyaura Coupling Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃, Cs₂CO₃), solvent (e.g., toluene, dioxane, water)High The basic conditions are well-tolerated by the acetal. The choice of a mild base is recommended to prevent any potential side reactions.
Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst, base (e.g., Et₃N, piperidine), solvent (e.g., THF, DMF)High The amine bases used are not strong enough to affect the acetal.
Buchwald-Hartwig Amination Pd catalyst, ligand (e.g., BINAP, XPhos), strong base (e.g., NaOtBu, K₃PO₄), solvent (e.g., toluene, dioxane)Generally High While the bases are strong, the reaction is typically run under anhydrous conditions, which favors the stability of the acetal. Careful control of reaction temperature is advised.
Lithiation/Grignard Formation n-BuLi or Mg in an ethereal solvent at low temperatureHigh Acetals are inert to these strongly nucleophilic and basic organometallic reagents, which is a primary reason for their use as protecting groups.[1]
Protocol 2: Deprotection of the Acetal

The choice of deprotection method depends on the stability of the final, modified molecule.

Materials:

  • Protected aldehyde

  • Aqueous hydrochloric acid (1-3 M) or acetic acid/water mixture

  • An organic co-solvent (e.g., THF, acetone)

  • Saturated aqueous sodium bicarbonate

Procedure:

  • Dissolve the protected aldehyde in a suitable organic solvent like THF or acetone.

  • Add the aqueous acid solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, neutralize the acid by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

Note on Pyridine-Containing Acetals: The pyridine nitrogen can be protonated under acidic conditions. In some cases, this can make the acetal more resistant to hydrolysis.[3] If deprotection is sluggish, gentle heating may be required.

For substrates that are sensitive to acidic conditions, a milder, neutral deprotection protocol is recommended.

Materials:

  • Protected aldehyde

  • Molecular iodine (I₂) (catalytic amount, e.g., 10 mol%)

  • Acetone (as both solvent and reagent)

Procedure:

  • Dissolve the protected aldehyde in acetone.

  • Add a catalytic amount of molecular iodine (10 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC. The reaction is often complete within a short period (minutes to a few hours).[4][5]

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove the iodine.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the product as needed.

Self-Validating System: This iodine-catalyzed method is highly chemoselective and proceeds under neutral conditions, preserving many sensitive functional groups that might be compromised by acid-catalyzed hydrolysis.[4][6]

Visualizing Deprotection Pathways

G cluster_0 Acidic Deprotection cluster_1 Neutral Deprotection A Protected Aldehyde B aq. HCl, THF A->B D Iodine (cat.), Acetone A->D C Final Aldehyde B->C E Final Aldehyde D->E

Caption: Comparison of acidic and neutral deprotection pathways for the acetal.

Conclusion: A Robust Strategy for a Challenging Substrate

The strategic use of acetal protecting groups provides a reliable and versatile approach to unlock the synthetic potential of this compound. By carefully selecting the protection and deprotection methods based on the planned synthetic route and the stability of the intermediates, researchers can confidently navigate the challenges posed by this highly functionalized building block. The protocols and rationale presented herein are designed to serve as a practical guide for chemists in research, discovery, and development, enabling the efficient and successful synthesis of novel molecules.

References

  • Palladium(II)-catalyzed deprotection of acetals and ketals containing acid sensitive functional groups. (n.d.). Universidad de Murcia. [Link]

  • Tse, H. L. A., & Kishi, Y. (2008). Cyclic Acetal Formation Between 2-Pyridinecarboxaldehyde and γ-Hydroxy-α,β-Acetylenic Esters. Tetrahedron Letters, 49(45), 6443–6445. [Link]

  • Unlock the Mystery: No Acetal Deprotection with HCl? Discovering Cis-Stereochemistry in Pyridine! (2021, January 7). YouTube. [Link]

  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]

  • Acetals as Protecting Groups. (2019, June 5). Chemistry LibreTexts. [Link]

  • Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. ResearchGate. [Link]

  • Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. (2025, August 1). PubMed. [Link]

  • Acetals as protecting groups and thioacetals. (n.d.). Khan Academy. [Link]

  • Acetals as Protecting Groups for Aldehydes and Ketones. (n.d.). Chemistry Steps. [Link]

  • Highly efficient chemoselective deprotection of O,O-acetals and O,O-ketals catalyzed by molecular iodine in acetone. (2004, December 10). HKUST Research Portal. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile but sometimes challenging building block. The unique electronic and steric properties of this molecule, arising from the interplay of the bromine and fluorine atoms with the electron-withdrawing aldehyde on the pyridine ring, require careful consideration for successful reaction optimization.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common hurdles and achieve optimal results in your synthetic endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Stability and Handling

Q1: My this compound appears to be degrading upon storage. What are the optimal storage conditions?

A1: this compound can be susceptible to degradation, particularly in the presence of light, moisture, and oxygen. The aldehyde functionality is prone to oxidation to the corresponding carboxylic acid.

  • Expert Insight: The electron-withdrawing nature of the pyridine ring, fluorine, and bromine atoms can make the aldehyde proton slightly acidic, potentially leading to side reactions if stored improperly.

  • Troubleshooting Protocol:

    • Storage: Store the compound under an inert atmosphere (argon or nitrogen) at 2-8°C.[4] Protect from light by using an amber vial or by wrapping the container in aluminum foil.

    • Handling: When handling, minimize exposure to air and moisture. Use a glovebox or a Schlenk line for transferring the reagent.

    • Purity Check: Before use, it is advisable to check the purity of the starting material by ¹H NMR or GC-MS to ensure the absence of significant amounts of the corresponding carboxylic acid or other degradation products.[5]

Q2: I am observing poor solubility of this compound in my reaction solvent. What are my options?

A2: Solubility can be a limiting factor in achieving efficient reaction kinetics.

  • Expert Insight: While the compound is generally soluble in common organic solvents, its polarity may lead to limited solubility in nonpolar solvents like hexane.

  • Troubleshooting Protocol:

    • Solvent Screening: Test solubility in a range of solvents such as THF, DMF, DMSO, and 1,4-dioxane.[1][6]

    • Co-solvent Systems: Employing a co-solvent system can be effective. For instance, in Suzuki couplings, a mixture of toluene and water is often used.[7]

    • Temperature Increase: Gently warming the reaction mixture can improve solubility, but this should be done cautiously to avoid potential degradation. Monitor the reaction progress closely if heating is applied.

Section 2: Suzuki-Miyaura Cross-Coupling Reactions

Q3: I am experiencing low yields in the Suzuki coupling of this compound with my boronic acid. What are the likely causes and how can I improve the yield?

A3: Low yields in Suzuki couplings involving 2-bromopyridines are a frequent issue.[7] The electron-deficient nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen are key challenges.[7]

  • Expert Insight: The nitrogen atom of the pyridine can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species. The steric hindrance from the ortho-bromo and meta-fluoro substituents can also impede oxidative addition.[8]

  • Troubleshooting Protocol:

    • Ligand Selection: The choice of ligand is critical. Bulky, electron-rich phosphine ligands are often necessary to stabilize the palladium catalyst and promote reductive elimination.[7] Consider ligands such as SPhos, XPhos, or RuPhos.

    • Base Selection: The base plays a crucial role in the transmetalation step. A stronger base may be required. Common choices include K₃PO₄, Cs₂CO₃, and K₂CO₃.[7]

    • Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially in the presence of aqueous bases.[7] Using boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this side reaction.[7]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) as oxygen can lead to catalyst deactivation and homocoupling of the boronic acid.[7]

Optimized Suzuki Coupling Conditions

ParameterRecommended ConditionsRationale
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Readily available and effective with appropriate ligands.
Ligand SPhos, XPhos, or RuPhos (2-10 mol%)Bulky, electron-rich ligands that stabilize the catalyst and facilitate the reaction with sterically hindered substrates.[7]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases that promote efficient transmetalation.[7]
Solvent Toluene/H₂O, Dioxane/H₂O, or DMFChoice depends on the solubility of the substrates.[6][7]
Temperature 80-110 °CHigher temperatures are often required for less reactive aryl bromides.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification reagents Combine this compound, boronic acid/ester, and base in a dry flask. degas Degas the mixture by three freeze-pump-thaw cycles. reagents->degas catalyst Add Pd catalyst and ligand under inert atmosphere. degas->catalyst solvent Add degassed solvent. catalyst->solvent heat Heat the reaction mixture with vigorous stirring. solvent->heat monitor Monitor progress by TLC or LC-MS. heat->monitor quench Cool to RT and quench with water. monitor->quench extract Extract with an organic solvent (e.g., ethyl acetate). quench->extract purify Purify by column chromatography. extract->purify

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Section 3: Sonogashira Cross-Coupling Reactions

Q4: My Sonogashira coupling reaction with this compound is sluggish and gives a complex mixture of products. How can I optimize this reaction?

A4: Sonogashira couplings with electron-deficient bromopyridines can be challenging. Optimizing the catalyst system, base, and reaction conditions is key to success.[9][10][11]

  • Expert Insight: The presence of the aldehyde group can potentially lead to side reactions under basic conditions, such as aldol condensation, if not carefully controlled. Copper(I) co-catalysts, while often beneficial, can sometimes promote alkyne homocoupling.

  • Troubleshooting Protocol:

    • Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[12] However, for some substrates, a copper-free system with a more sophisticated palladium/ligand combination might be advantageous to minimize alkyne homocoupling.[11]

    • Base and Solvent: A mild organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as a co-solvent with THF or DMF.[9][12][13]

    • Temperature Control: Running the reaction at room temperature or slightly elevated temperatures (40-60 °C) is often sufficient.[12] Higher temperatures can lead to byproduct formation.[13]

    • Degassing: As with Suzuki couplings, thorough degassing of the reaction mixture is crucial to prevent oxidative homocoupling of the terminal alkyne.

Optimized Sonogashira Coupling Conditions

ParameterRecommended ConditionsRationale
Palladium Catalyst Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (1-5 mol%)Commonly used and effective for Sonogashira couplings.
Copper(I) Co-catalyst CuI (2-10 mol%)Facilitates the formation of the copper acetylide intermediate.
Base Et₃N or DIPEA (2-5 equivalents)Acts as both a base and a solvent, promoting the reaction.[9]
Solvent THF, DMF, or neat amineSolvent choice depends on substrate solubility and reaction temperature.
Temperature Room Temperature to 60 °CMilder conditions often lead to cleaner reactions and higher yields.

Logical Relationship: Troubleshooting Sonogashira Reactions

Sonogashira_Troubleshooting cluster_catalyst Catalyst System Issues cluster_conditions Reaction Condition Issues start Low Yield / Complex Mixture catalyst_deactivation Catalyst Deactivation start->catalyst_deactivation homocoupling Alkyne Homocoupling start->homocoupling incomplete_conversion Incomplete Conversion start->incomplete_conversion side_reactions Aldehyde Side Reactions start->side_reactions solution1 Use fresh catalyst; Ensure inert atmosphere. catalyst_deactivation->solution1 Solution solution2 Consider copper-free conditions; Thoroughly degas. homocoupling->solution2 Solution solution3 Increase reaction time or moderately increase temperature. incomplete_conversion->solution3 Solution solution4 Use milder base; Lower reaction temperature. side_reactions->solution4 Solution

Caption: A troubleshooting guide for common Sonogashira coupling challenges.

Section 4: Purification

Q5: I am having difficulty purifying my product from the reaction mixture. What are the recommended purification techniques?

A5: The purification of bromo-fluoro-pyridine derivatives often requires chromatographic methods due to the potential for similarly polar byproducts.

  • Expert Insight: The polarity of your final product will depend on the nature of the coupled partner. The presence of the pyridine nitrogen and the aldehyde can lead to tailing on silica gel chromatography.

  • Troubleshooting Protocol:

    • Aqueous Workup: Begin with a standard aqueous workup to remove inorganic salts and water-soluble impurities.[14] An extraction with a suitable organic solvent like ethyl acetate or dichloromethane is recommended.[14]

    • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification.[14]

      • Solvent System: A gradient elution starting with a nonpolar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.

      • Tailing Reduction: To minimize tailing of basic pyridine compounds, a small amount of triethylamine (0.1-1%) can be added to the eluent.

    • Crystallization: If the product is a solid, recrystallization can be an effective final purification step to obtain highly pure material.[15]

References

  • Benchchem. (n.d.). Troubleshooting common issues in pyridine synthesis.
  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions.
  • Benchchem. (n.d.). 2-Bromo-6-fluoro-3-(trifluoromethyl)pyridine.
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  • Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
  • Santa Cruz Biotechnology. (n.d.). This compound.
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  • NIH. (n.d.). Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • ResearchGate. (n.d.). Unsaturated Aldehydes: A Novel Route for the Synthesis of Pyridine and 3-picoline.
  • Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
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  • 西安速加医药科技有限公司. (n.d.). This compound|1227572-94-2.
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  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Yields with 2-Bromo-4-methylpyridine.
  • Google Patents. (n.d.). US3160633A - Synthesis of pyridine aldehydes.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Pyridines in Modern Drug Discovery.
  • MedchemExpress.com. (n.d.). 5-Bromo-2-fluoropyridine | Biochemical Reagent.
  • Eureka | Patsnap. (n.d.). Preparation method of 2-pyridine carboxaldehyde.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling of 2-Chloro-6-fluorobenzaldehyde.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.
  • ResearchGate. (n.d.). Optimization of the reaction conditions.
  • ResearchGate. (n.d.). Optimization in reaction conditions for Suzuki coupling reactions....
  • ResearchGate. (2025). (PDF) Crystallographic and spectroscopic characterization of 2-bromo-p-tolualdehyde.
  • Ossila. (n.d.). 2-Bromo-3′-fluoroacetophenone | CAS 53631-18-8.
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  • Pipzine Chemicals. (n.d.). 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9.
  • BOC Sciences. (n.d.). Intermediates in Drug Development: Lab to Industry.
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  • NIH. (n.d.). 2-Fluoroisonicotinaldehyde.
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Technical Support Center: Purification of 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-Bromo-3-fluoroisonicotinaldehyde via column chromatography. The unique structural characteristics of this compound—a halogenated pyridine ring bearing an aldehyde group—present specific purification hurdles that require a nuanced approach. This document is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable stationary phase for purifying this compound?

Answer: The standard choice for moderately polar organic molecules like this compound is silica gel (SiO₂).[1][2] However, a critical consideration is the basicity of the pyridine nitrogen atom. The silanol groups (Si-OH) on the surface of standard silica gel are acidic and can lead to strong, sometimes irreversible, binding of basic compounds.[3] This interaction can cause significant tailing of the elution band, poor separation, and even decomposition of the target molecule on the column, resulting in low recovery.[3][4]

To mitigate these issues, consider these options:

  • Standard Silica Gel (with caution): If the impurities are non-basic and have significantly different polarities, standard silica may suffice. Always perform a preliminary stability test by spotting your crude mixture on a silica TLC plate, letting it sit for 30-60 minutes, and then eluting to see if any new spots (decomposition products) appear.[4]

  • Deactivated Silica Gel: This is often the preferred choice. The acidic sites on the silica can be neutralized by preparing a slurry of the silica in your eluent system containing a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃).[3] This additive will occupy the acidic sites, preventing your pyridine compound from binding too strongly.

  • Alumina (Neutral or Basic): If decomposition or irreversible adsorption on silica is severe, switching to a different stationary phase is recommended.[4] Neutral or basic alumina is an excellent alternative for acid-sensitive compounds and can offer different selectivity compared to silica.[3]

Q2: How should I determine the optimal mobile phase (eluent) for the separation?

Answer: The selection of the mobile phase is critical for achieving good separation and should always be guided by preliminary analysis using Thin Layer Chromatography (TLC) .[5] The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.3-0.4 .[3] This range typically provides the best balance, ensuring the compound moves down the column at a reasonable rate without eluting too quickly (risking co-elution with non-polar impurities) or too slowly (leading to band broadening).[6]

Recommended Solvent Systems: A common approach for normal-phase chromatography is to use a binary mixture of a non-polar solvent and a more polar solvent.[5] For this compound, good starting points are:

  • Ethyl Acetate in Hexanes: This is the most common system. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the ethyl acetate concentration until the target Rf is achieved.[7][8]

  • Dichloromethane in Hexanes: This can offer different selectivity.

  • Gradient Elution: If your crude mixture contains impurities with a wide range of polarities, a gradient elution—where the polarity of the mobile phase is gradually increased during the run—can be highly effective.[3][9] For example, you could start with 5% EtOAc/Hexane to elute non-polar impurities and slowly increase to 20-30% EtOAc to elute your product.

Q3: My compound is an aldehyde. Are there any specific precautions I should take during purification?

Answer: Yes, the aldehyde functional group is susceptible to oxidation, which can convert your desired product into the corresponding carboxylic acid (2-Bromo-3-fluoroisocotinic acid). This impurity can be difficult to remove. Furthermore, some halogenated aromatic compounds can be sensitive to heat and light.[10]

Precautions:

  • Avoid prolonged exposure to air: Keep fractions and the purified product under an inert atmosphere (e.g., nitrogen or argon) when possible.[7]

  • Use fresh, high-quality solvents: Peroxides in old solvents can promote oxidation.

  • Work efficiently: Minimize the time the compound spends on the column to reduce the risk of on-column oxidation or degradation.[3] Flash chromatography is preferred over gravity chromatography for this reason.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Recovery of Product 1. Compound decomposed on the silica column.[4] 2. Mobile phase is not polar enough to elute the compound.[5] 3. Compound is irreversibly adsorbed to the stationary phase.[3]1. Test for Stability: Spot the crude material on a silica TLC plate, wait 30-60 minutes, then elute. If a new baseline spot appears or the product spot diminishes, decomposition is likely. 2. Deactivate Silica: Add 0.5-1% triethylamine to your eluent system.[3] 3. Switch Stationary Phase: Use neutral or basic alumina instead of silica.[4] 4. Increase Eluent Polarity: Gradually increase the percentage of the polar solvent. If necessary, a small amount of methanol (1-2%) can be added to a dichloromethane-based eluent, but be aware this can dissolve some silica.
Poor Separation (Co-elution of Impurities) 1. Mobile phase is not optimized.[3] 2. The column was overloaded with crude material.[3] 3. The polarity of the product and impurity are very similar.1. Optimize Mobile Phase: Screen different solvent systems with TLC (e.g., try dichloromethane/hexanes or add a small amount of a third solvent). Aim for the largest possible ΔRf between your product and the impurity. 2. Reduce Load: Ensure the crude material-to-silica ratio is appropriate (typically 1:30 to 1:100 by weight for difficult separations).[3] 3. Use a Longer Column: Increasing the length of the stationary phase can improve the resolution of closely eluting compounds.[1]
Product Elutes Too Quickly (Rf > 0.6) The mobile phase is too polar.[5]Decrease Eluent Polarity: Reduce the proportion of the polar solvent (e.g., move from 30% EtOAc in hexanes to 15%).[3] This will increase the compound's interaction with the stationary phase and slow its elution.
Streaking/Tailing on TLC or Column 1. Strong interaction with acidic silica sites.[11] 2. Sample was overloaded on the TLC plate or column. 3. Compound has poor solubility in the eluent.1. Add a Basic Modifier: Add 0.5-1% triethylamine or pyridine to the mobile phase to block the acidic silanol sites.[3] 2. Load Less Sample: Dilute the sample before loading it onto the TLC plate or column. 3. Change Loading Method: Use the "dry loading" method (see protocol below) if solubility is an issue. This ensures the compound is pre-adsorbed onto silica before being introduced to the column.[6]

Experimental Protocol: Flash Column Chromatography

This protocol provides a generalized workflow for the purification of this compound.

1. Preparation of the Stationary Phase:

  • Choose your stationary phase (e.g., silica gel, 230-400 mesh).

  • Prepare a slurry by mixing the silica gel in your starting, least-polar eluent (e.g., 5% Ethyl Acetate in Hexanes).[3] For deactivation, add 0.5-1% triethylamine to this solvent mixture.

  • Pour the slurry into your column, ensuring no air bubbles are trapped. Tap the column gently to promote even packing.

  • Add a thin layer of sand to the top of the silica bed to prevent it from being disturbed during solvent addition.[1]

2. Sample Loading (Choose one method):

  • Wet Loading: Dissolve the crude product in the minimum amount of the mobile phase.[6] Using a pipette, carefully add the solution to the top of the silica bed.

  • Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[6]

3. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column.

  • Apply pressure (using a flask bulb or regulated air/nitrogen line) to achieve a steady flow rate. A flow rate where the solvent level drops by ~2 inches per minute is a good starting point.[6]

  • Begin collecting fractions immediately. The size of the fractions should be guided by the column volume.

  • If using gradient elution, start with the low-polarity solvent and gradually introduce the higher-polarity solvent mixture.

4. Analysis:

  • Monitor the collected fractions using TLC to identify which ones contain the purified product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of the Purification Workflow

The following diagram illustrates the logical steps and decision points in the purification process.

PurificationWorkflow cluster_prep Preparation & Analysis cluster_execution Execution cluster_analysis Analysis & Troubleshooting TLC Analyze Crude by TLC Select_System Select Stationary & Mobile Phase (Target Rf ≈ 0.3-0.4) TLC->Select_System Pack_Column Pack Column Select_System->Pack_Column Load_Sample Load Sample (Wet or Dry) Pack_Column->Load_Sample Run_Column Run Column & Collect Fractions Load_Sample->Run_Column Analyze_Fractions Analyze Fractions by TLC Run_Column->Analyze_Fractions Combine_Pure Combine Pure Fractions & Evaporate Analyze_Fractions->Combine_Pure Good Separation Troubleshoot Troubleshooting Analyze_Fractions->Troubleshoot Poor Result Troubleshoot->Select_System Re-optimize

Caption: Workflow for column chromatography purification.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting HPLC Peak Tailing for Aromatic Compounds.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • uHPLCs. (2024, May 5). 5 Troubleshooting Common HPLC Column Problems and Solutions.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Columbia University. (n.d.). Column chromatography.
  • University of Colorado Boulder, Organic Chemistry. (n.d.). Column Chromatography.
  • Phenomenex. (n.d.). Column Chromatography: Principles, Procedure, and Applications.
  • Santa Cruz Biotechnology, Inc. (n.d.). This compound.
  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Chemistry For Everyone. (n.d.). What Is The Stationary Phase In Column Chromatography?.
  • Benchchem. (n.d.). Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
  • Pipzine Chemicals. (n.d.). 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9.
  • ResearchGate. (n.d.). Thin Layer Chromatography (TLC) of Tb3 Compound (A, B, C, and D). (A) TLC with hexane eluent:ethyl acetate ratio of 7.
  • Benchchem. (n.d.). Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography.

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Technical Support Center: 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its use. The information provided herein is based on established chemical principles and analysis of analogous structures to provide a predictive and practical framework for your experiments.

Introduction to the Reactivity of this compound

This compound is a trifunctionalized pyridine derivative, presenting a unique set of reactive sites. The electron-deficient nature of the pyridine ring, further activated by the electron-withdrawing aldehyde group, makes the halogenated positions susceptible to nucleophilic attack. Understanding the interplay between the aldehyde, the bromo group at the 2-position, and the fluoro group at the 3-position is critical for successful synthetic outcomes.

This guide will address the most probable side reactions and provide troubleshooting strategies in a question-and-answer format to help you mitigate these challenges.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Category 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: I am attempting a nucleophilic substitution to displace the bromide at the C-2 position, but I am observing low yields and a significant amount of starting material. What is going wrong?

Answer: Low reactivity at the 2-bromo position in this specific scaffold can be attributed to a combination of electronic and steric factors. While typically in nucleophilic aromatic substitution (SNAr), the rate-determining step is the attack of the nucleophile, and the high electronegativity of fluorine often makes it a better leaving group than bromine by stabilizing the intermediate Meisenheimer complex.

  • Causality: The 3-fluoro substituent provides a strong inductive electron withdrawal, which activates the ring for nucleophilic attack. This effect is more pronounced at the adjacent C-2 and C-4 positions. However, the lone pairs on the fluorine atom can also exert a deactivating mesomeric effect. For heteroaromatics like pyridine, the 2- and 4-positions are inherently more activated towards nucleophilic attack because the ring nitrogen can delocalize and stabilize the negative charge of the Meisenheimer intermediate.[1] The 3-position lacks this direct stabilization.[1]

  • Troubleshooting:

    • Increase Reaction Temperature: Higher temperatures can help overcome the activation energy barrier. Monitor for potential degradation of starting material or product.

    • Use a More Nucleophilic Reagent: If possible, switch to a stronger nucleophile.

    • Solvent Effects: Polar aprotic solvents like DMSO or DMF are generally preferred for SNAr reactions as they can solvate the cation of the nucleophile, making the nucleophile more reactive.

    • Consider Metal Catalysis: For less reactive systems, a direct SNAr may not be feasible. Transitioning to a metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination for N-nucleophiles or a Suzuki coupling for C-nucleophiles, is a common and effective strategy.[1]

Question 2: My reaction is producing a significant byproduct where the fluorine at C-3 is substituted instead of the bromine at C-2. How can I improve the selectivity?

Answer: This is a common regioselectivity issue in dihalogenated pyridines. As mentioned, fluorine is often a better leaving group in SNAr reactions.

  • Causality: The C-F bond is more polarized than the C-Br bond, making the carbon atom at the 3-position more electrophilic and susceptible to nucleophilic attack. The stability of the resulting Meisenheimer complex is a key factor, and fluorine's high electronegativity provides superior stabilization.

  • Troubleshooting:

    • Lower Reaction Temperature: This can sometimes favor the kinetically controlled product. The reaction leading to the thermodynamically more stable product may have a higher activation energy.

    • Choice of Nucleophile: Bulky nucleophiles may show a preference for the less sterically hindered position.

    • Protecting the Aldehyde: The aldehyde group's electron-withdrawing effect influences the reactivity of both halogenated positions. Temporarily converting the aldehyde to an acetal can modulate the electronic properties of the ring and may alter the regioselectivity of the substitution.

Diagram of Competing SNAr Pathways

G cluster_0 Starting Material cluster_1 Nucleophilic Attack cluster_2 Potential Products SM This compound Prod_Br Desired Product (C-2 Substitution) SM->Prod_Br Attack at C-2 (Br⁻ leaves) Prod_F Side Product (C-3 Substitution) SM->Prod_F Attack at C-3 (F⁻ leaves) (Often Favored) Nu Nucleophile (Nu⁻)

Caption: Competing nucleophilic aromatic substitution pathways.

Category 2: Reactions Involving the Aldehyde Functional Group

Question 3: I am performing a reaction that is sensitive to aldehydes, and I am seeing byproducts resulting from the reaction at the aldehyde. How can I protect the aldehyde group?

Answer: The aldehyde group is highly susceptible to nucleophilic attack, oxidation, and reduction. Protecting it is a standard strategy to prevent unwanted side reactions.

  • Causality: The carbonyl carbon of the aldehyde is electrophilic and will react with a wide range of nucleophiles. It can also be easily oxidized to a carboxylic acid or reduced to an alcohol.

  • Troubleshooting - Protection Strategies:

    • Acetal Formation: The most common protecting group for aldehydes is an acetal, typically formed by reacting the aldehyde with a diol (e.g., ethylene glycol) under acidic conditions. Acetals are stable to nucleophiles, bases, and reducing agents.

    • Deprotection: The acetal can be easily removed by treatment with aqueous acid.

Experimental Protocol: Acetal Protection of this compound

  • Setup: To a solution of this compound (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Heat the mixture to reflux using a Dean-Stark apparatus to remove water as it is formed.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Question 4: After my reaction and work-up, I have identified the corresponding carboxylic acid and alcohol of my starting material as impurities. What causes this?

Answer: This suggests that both oxidation and reduction of the aldehyde have occurred.

  • Causality:

    • Oxidation: Aldehydes are notoriously easy to air-oxidize to carboxylic acids, a process that can be accelerated by light, heat, or the presence of metal catalysts.

    • Reduction/Disproportionation: If your reaction is performed under strongly basic conditions, a Cannizzaro-type reaction can occur, where two molecules of the aldehyde disproportionate to form the corresponding primary alcohol and a carboxylate salt. Certain reagents can also act as hydride donors, leading to reduction.

  • Troubleshooting:

    • Inert Atmosphere: Perform reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation.

    • Avoid Strong Bases: If possible, use milder bases or buffer the reaction medium to avoid conditions conducive to the Cannizzaro reaction.

    • Purification: These byproducts can often be separated by column chromatography or by an acidic/basic work-up to remove the carboxylic acid.

Category 3: Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Question 5: I am attempting a Suzuki coupling to substitute the bromine atom, but I am observing significant homocoupling of my boronic acid reagent. How can I minimize this side reaction?

Answer: Homocoupling is a common side reaction in Suzuki couplings, often driven by the presence of oxygen.

  • Causality: The palladium catalyst can be oxidized by molecular oxygen, leading to a catalytic cycle that favors the dimerization of the boronic acid.[2][3]

  • Troubleshooting:

    • Degassing: Thoroughly degas all solvents and reagents before use. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

    • Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction.

    • Catalyst and Ligand Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different catalyst systems may be beneficial.

    • Stoichiometry: Using a slight excess of the boronic acid can sometimes help to drive the desired cross-coupling reaction to completion, but this must be balanced against the potential for increased homocoupling.

Question 6: My Buchwald-Hartwig amination is resulting in proto-dehalogenation (replacement of the bromine with hydrogen). What is causing this?

Answer: Proto-dehalogenation is a known side reaction in palladium-catalyzed cross-coupling reactions.

  • Causality: This can occur through several mechanisms, including the β-hydride elimination from a palladium-amide intermediate or the reaction of the palladium-aryl intermediate with a hydride source in the reaction mixture (e.g., from the amine or solvent).

  • Troubleshooting:

    • Choice of Base: The choice of base can significantly impact the extent of proto-dehalogenation. Strong, non-nucleophilic bases are generally preferred.

    • Ligand Selection: Sterically hindered phosphine ligands can often suppress β-hydride elimination and other side reactions.

    • Solvent: Ensure the use of anhydrous solvents, as water can sometimes be a proton source.

Summary of Potential Side Reactions and Mitigation Strategies

Side Reaction CategorySpecific Side ReactionCommon Cause(s)Recommended Mitigation Strategy
SNAr Substitution of Fluorine instead of BromineHigher electronegativity of Fluorine stabilizing the Meisenheimer complexLower reaction temperature, use of bulky nucleophiles, protect the aldehyde group
Low Reactivity at Bromine PositionElectronic deactivation relative to the 4-positionIncrease temperature, use a stronger nucleophile, switch to metal-catalyzed coupling
Aldehyde Reactivity Oxidation to Carboxylic AcidAir oxidationPerform reaction under an inert atmosphere
Reduction to Alcohol/DisproportionationStrong basic conditions (Cannizzaro), presence of reducing agentsUse milder bases, protect the aldehyde group
Nucleophilic Addition at AldehydePresence of nucleophiles intended for SNArProtect the aldehyde as an acetal
Cross-Coupling Homocoupling (e.g., Suzuki)Presence of oxygenThoroughly degas solvents and reagents, maintain an inert atmosphere
Proto-dehalogenationβ-hydride elimination, presence of proton sourcesOptimize base and ligand selection, use anhydrous solvents

Concluding Remarks

The successful application of this compound in organic synthesis requires a careful consideration of its multifunctional nature. By anticipating the potential side reactions outlined in this guide and implementing the suggested troubleshooting strategies, researchers can significantly improve reaction outcomes, streamline purification processes, and accelerate their research and development efforts. For novel transformations, it is always recommended to perform small-scale optimization studies to identify the ideal reaction conditions.

References

  • Cochemical. This compound. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

  • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction?[Link]

  • Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]

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Technical Support Center: Synthesis of 2-Bromo-3-fluoroisonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Bromo-3-fluoroisonicotinaldehyde and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. The following troubleshooting guides and FAQs are structured to address specific experimental challenges, providing not just solutions but also the underlying chemical principles to empower your research.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective synthetic route to this compound?

The most prevalent and generally effective method is the directed ortho-metalation (DoM) of 2-Bromo-3-fluoropyridine, followed by formylation.[1] This pathway involves the regioselective deprotonation at the C-4 position, which is activated by the adjacent fluorine and bromine atoms, using a strong, hindered lithium amide base like Lithium Diisopropylamide (LDA) at a low temperature. The resulting organolithium intermediate is then quenched with an electrophile, typically N,N-Dimethylformamide (DMF), to introduce the aldehyde group.[2]

Q2: Why is maintaining a very low temperature (e.g., -78 °C) critical during the lithiation step?

Maintaining a low temperature is crucial for two primary reasons:

  • Thermodynamic vs. Kinetic Control: The desired C-4 lithiation is the kinetically favored product. At higher temperatures, the lithiated intermediate can become thermodynamically unstable, leading to decomposition or rearrangement.

  • Preventing Side Reactions: Pyridine rings are inherently electron-deficient and susceptible to nucleophilic addition by organolithium reagents.[3] Low temperatures significantly suppress the rate of this competing side reaction, where the lithium amide could add to the C=N bond of the pyridine ring.[1][4]

Q3: What are the most common side products I should be aware of?

The primary side products often arise from:

  • Nucleophilic Addition: The addition of the lithium base (e.g., LDA) to the pyridine ring.

  • Metal-Halogen Exchange: Although less common with lithium amides compared to alkyllithiums, exchange between the bromine atom and lithium can occur, leading to undesired products upon quenching.

  • Protonation of the Intermediate: If any trace amounts of water or other protic sources are present, the highly reactive organolithium intermediate will be quenched back to the 2-Bromo-3-fluoropyridine starting material.

Q4: How can I reliably monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most straightforward method. A typical procedure involves taking a small aliquot from the reaction, carefully quenching it with a proton source (like saturated NH₄Cl solution), extracting with an organic solvent (e.g., ethyl acetate), and spotting on a TLC plate. You should see the consumption of the starting material and the appearance of a new, more polar spot corresponding to the aldehyde product.

Troubleshooting Guide: From Low Yields to Complex Mixtures

This section addresses specific, in-depth problems you may encounter during the synthesis.

Problem 1: Consistently Low Yield of the Target Aldehyde

Q: My reaction yield for this compound is consistently below 30%. I've confirmed the identity of the product, but the efficiency is poor. What factors should I investigate to improve the yield?

A: Low yield is a common issue that can be traced back to several key experimental parameters. The organolithium intermediate is highly reactive and sensitive, requiring meticulous control over the reaction environment.

Causality & Corrective Actions:

  • Strictly Anhydrous Conditions: The organolithium intermediate is a powerful base and will be instantly destroyed by any protic source.

    • Troubleshooting: Ensure all glassware is oven-dried or flame-dried under vacuum immediately before use. Solvents like THF and Diethyl Ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone). Use fresh, sealed syringes for all reagent transfers.

  • Reagent Quality and Stoichiometry: The activity of the lithiating agent is paramount.

    • Troubleshooting: Use a freshly prepared solution of LDA or a recently purchased, high-quality commercial solution. The molarity of commercial alkyllithiums (used to make LDA) can decrease over time; it's best practice to titrate them periodically. A slight excess of LDA (1.1-1.2 equivalents) is often beneficial to ensure complete deprotonation.

  • Temperature Control: As mentioned in the FAQ, temperature is critical.

    • Troubleshooting: Use a cryostat or a well-insulated dry ice/acetone bath to maintain a consistent -78 °C. Ensure the electrophile (DMF) is also pre-cooled before addition, and add it slowly to prevent localized warming of the reaction mixture.

  • Addition Order and Rate: The order and speed of reagent addition can influence side reactions.

    • Troubleshooting: The standard procedure is to add the base (LDA) slowly to the solution of 2-Bromo-3-fluoropyridine at -78 °C. After a short aging period (typically 30-60 minutes) to ensure complete lithiation, the DMF is added. Rapid addition can cause temperature spikes.

Workflow for Optimizing Yield

Below is a logical workflow for troubleshooting low yields.

G cluster_start Start: Low Yield Observed cluster_setup Phase 1: Reaction Setup cluster_reagents Phase 2: Reagent Quality cluster_params Phase 3: Reaction Parameters cluster_end Outcome start Initial Low Yield (<30%) A Verify Anhydrous Conditions (Flame-dried glass, distilled solvents) start->A Step 1 B Check Inert Atmosphere (Positive N2/Ar pressure) A->B C Titrate n-BuLi (Ensure accurate molarity) B->C Step 2 D Use Freshly Prepared LDA or High-Quality Commercial Source C->D E Verify Purity of Starting Material D->E F Maintain Strict Temp Control (-78 °C throughout) E->F Step 3 G Optimize Addition Rate (Slow, dropwise addition) F->G H Adjust Reaction Time (Test 30, 60, 90 min lithiation) G->H end_node Improved Yield H->end_node Final Check

Caption: Troubleshooting workflow for low yield.

Problem 2: Formation of a Complex Product Mixture

Q: My TLC plate shows multiple new spots after quenching the reaction, and purification by column chromatography is difficult. What are the likely side reactions, and how can I suppress them?

A: A complex mixture indicates that competing reaction pathways are occurring. In the context of pyridine lithiation, the primary culprits are nucleophilic attack on the ring and potential metal-halogen exchange.

Analysis of Side Reactions:

  • Nucleophilic Addition to Pyridine: The pyridine ring is electron-deficient and can be attacked by the nucleophilic lithium amide base. This is more likely if the temperature rises or if a less hindered base is used.[1][4]

  • Over-addition to Aldehyde: After the aldehyde is formed, it can be attacked by any remaining organolithium intermediate to form a secondary alcohol. This is why slow addition of the electrophile and ensuring it is in slight excess can be important.

  • Metal-Halogen Exchange: While LDA is less prone to this than n-BuLi, some degree of bromine-lithium exchange can occur, leading to lithiation at the C-2 position.

Diagram of Potential Reaction Pathways

ReactionPathways cluster_side Side Reactions SM 2-Bromo-3-fluoropyridine Base + LDA, -78°C Intermediate C-4 Lithiated Intermediate (Desired) Base->Intermediate Desired Path (ortho-metalation) Side1 Nucleophilic Addition (LDA attacks ring) Base->Side1 If T > -70°C Side2 Metal-Halogen Exchange (C-2 Lithiation) Base->Side2 Minor Pathway Quench + DMF Byproduct1 Addition Adduct Side1->Byproduct1 After Workup Byproduct2 2-formyl-3-fluoropyridine Side2->Byproduct2 After DMF Quench Product 2-Bromo-3-fluoro- isonicotinaldehyde (Target Product) Quench->Product

Caption: Desired vs. side reaction pathways.

Strategies for Minimizing Side Products:

StrategyRationale
Use a Hindered Base A hindered base like LDA or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) is sterically blocked from easily attacking the pyridine ring.[1]
Maintain -78 °C As emphasized, low temperature is the single most effective way to prevent nucleophilic addition side reactions.
Inverse Addition Slowly add the 2-Bromo-3-fluoropyridine solution to the pre-formed LDA solution at -78 °C. This ensures the base is never in large excess relative to the substrate, minimizing side reactions.
Careful Quenching Add DMF dropwise and ensure it is quenched quickly. Avoid letting the reaction stir for extended periods after the aldehyde has formed.

Detailed Experimental Protocols

Protocol 1: Directed ortho-Lithiation and Formylation

This protocol is a standard procedure for the synthesis of this compound.

Materials:

  • 2-Bromo-3-fluoropyridine

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

Procedure:

  • Preparation of LDA: To a flame-dried, three-necked flask under argon, add anhydrous THF and cool to -78 °C. Add diisopropylamine (1.2 eq.) via syringe. Slowly add n-BuLi (1.1 eq.) dropwise. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation: Dissolve 2-Bromo-3-fluoropyridine (1.0 eq.) in a separate flask with anhydrous THF under argon. Cool this solution to -78 °C. Slowly transfer the substrate solution via cannula into the flask containing the freshly prepared LDA.

  • Reaction: Stir the mixture at -78 °C for 1 hour. The solution may change color, indicating the formation of the organolithium species.

  • Formylation: Add anhydrous DMF (1.5 eq.) dropwise to the reaction mixture at -78 °C. Maintain stirring at this temperature for an additional 1-2 hours.

  • Quenching and Workup: Slowly warm the reaction to 0 °C and quench by the careful addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Protocol 2: Alternative Synthesis via Oxidation of the Corresponding Alcohol

If the direct formylation proves problematic, an alternative is the oxidation of (2-bromo-3-fluoropyridin-4-yl)methanol.[5][6] This two-step approach (Grignard/organolithium addition to an aldehyde followed by oxidation) can sometimes offer a more robust route.

Step A: Synthesis of (2-bromo-3-fluoropyridin-4-yl)methanol

  • This intermediate can be formed by reacting the C-4 lithiated species (generated as in Protocol 1) with a suitable electrophile like paraformaldehyde.

Step B: Oxidation to the Aldehyde

Materials:

  • (2-bromo-3-fluoropyridin-4-yl)methanol

  • Anhydrous Dichloromethane (DCM)

  • Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)

  • Silica gel

Procedure:

  • Setup: To a flask charged with a stirring bar, add the oxidizing agent (e.g., PCC, 1.5 eq.) and anhydrous DCM.

  • Addition: Dissolve the (2-bromo-3-fluoropyridin-4-yl)methanol (1.0 eq.) in anhydrous DCM and add it to the suspension of the oxidizing agent in one portion.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting alcohol is consumed (typically 2-4 hours).

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and stir for 15 minutes. Pass the mixture through a short plug of silica gel to filter off the chromium salts or periodinane byproducts, washing with additional ether.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aldehyde, which can be further purified if necessary.[6]

References

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines. Pearson+.
  • HETEROCYCLES. (2015).
  • National Institutes of Health. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
  • ChemicalBook. (n.d.). 2-Bromo-3-fluoropyridine.
  • ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
  • ChemicalBook. (n.d.). 2-Bromo-4-fluoropyridine synthesis.
  • R Discovery. (2012).
  • ResearchGate. (n.d.). Regioselective ortho-Lithiation of Halopyridines.
  • HETEROCYCLES. (n.d.). Vol.
  • Lithium Link. (2003). Directed (ortho)
  • Andrew G. Myers Research Group. (n.d.).
  • Semantic Scholar. (2013).
  • Google Patents. (n.d.). Preparation method of fluoropyridine compounds.
  • ChemicalBook. (n.d.). 2-Bromo-3-fluoroaniline synthesis.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
  • Broad Institute. (n.d.).
  • Sigma-Aldrich. (n.d.). (2-bromo-3-fluoropyridin-4-yl)(m-tolyl)methanol.
  • Organic Syntheses. (n.d.). 2-bromopyridine.
  • Santa Cruz Biotechnology. (n.d.). This compound.
  • Oakwood Chemical. (n.d.). 2-Bromo-3-formylpyridine.
  • Xi'an Sujia Pharmaceutical Technology Co., Ltd. (n.d.). This compound.
  • Benchchem. (n.d.).
  • ChemScene. (n.d.). 2-Bromo-3-fluoropyridine.
  • Google Patents. (n.d.). Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Google Patents. (n.d.).
  • Sigma-Aldrich. (n.d.). (6-Bromo-3-fluoropyridin-2-yl)methanol.
  • UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.
  • Beilstein Journals. (n.d.).

Sources

Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-fluoroisonicotinaldehyde (CAS 1227572-94-2)[1]. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. This document provides in-depth, field-proven insights into overcoming common challenges, structured in a practical question-and-answer format.

Section 1: Understanding the Substrate: Reactivity and Handling

Before troubleshooting specific reactions, it is crucial to understand the inherent chemical personality of this compound. Its reactivity is a composite of four distinct structural features, each presenting unique opportunities and challenges.

FAQ: Core Reactivity and Stability

Question: What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?

Answer: The reactivity of this molecule is governed by the interplay of four key components:

  • The Pyridine Nitrogen: As a Lewis basic site, the pyridine nitrogen lone pair can coordinate to the palladium catalyst. This is a well-documented phenomenon, particularly for substituents at the 2-position, that can lead to catalyst inhibition or the formation of off-cycle, inactive complexes, thereby reducing reaction efficiency[2][3].

  • The C-Br Bond: Located at the 2-position, this is the primary reactive site for palladium-catalyzed cross-coupling reactions. Its reactivity is modulated by the adjacent electron-withdrawing fluorine and the pyridine nitrogen. The general reactivity trend for halogens in such couplings is I > Br > Cl[4][5].

  • The Fluorine Substituent: The highly electronegative fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect. This has two major consequences:

    • It reduces the electron density of the pyridine ring, which can increase the rate of oxidative addition at the C-Br bond, a key step in the catalytic cycle.

    • It lowers the basicity of the pyridine nitrogen, which can help mitigate the catalyst inhibition described above[2][6].

  • The Isonicotinaldehyde Group: The aldehyde at the 4-position is a moderately deactivating group and can be sensitive to certain reaction conditions. It is susceptible to oxidation to a carboxylic acid, reduction, or unwanted nucleophilic attack, especially under strongly basic or high-temperature conditions[7][8].

G sub This compound N Pyridine Nitrogen (Lewis Basic) sub->N Catalyst Inhibition Br C-Br Bond (Coupling Site) sub->Br Oxidative Addition F Fluorine (Electron Withdrawing) sub->F Modulates Reactivity CHO Aldehyde (Sensitive Group) sub->CHO Potential Side Reactions

Caption: Key reactive sites and potential challenges.

Question: What are the best practices for storing and handling this compound?

Answer: Proper storage and handling are critical to ensure reagent integrity.

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents[9][10].

  • Handling: this compound is classified as an irritant, causing skin and eye irritation[10][11]. Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[9][11]. Avoid creating dust.

Section 2: Troubleshooting Guide for Cross-Coupling Reactions

Failed or low-yielding reactions are common frustrations in synthesis. This section provides a systematic approach to diagnosing and solving problems encountered during the two most common applications of this substrate: Suzuki-Miyaura and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What are the likely causes and how can I troubleshoot it?

Answer: A failed Suzuki reaction with this substrate typically points to one of three areas: the catalyst system, the reaction conditions, or the reagent quality.

Troubleshooting Pathway: Suzuki-Miyaura Coupling
  • Assess the Catalyst System: This is the most frequent point of failure.

    • Ligand Choice: The pyridine nitrogen can poison the catalyst. To overcome this, use bulky, electron-rich phosphine ligands such as SPhos, XPhos, or P(t-Bu)₃. These ligands accelerate the rate-limiting reductive elimination step and sterically shield the palladium center from inhibitory binding by the pyridine nitrogen[3][4].

    • Catalyst Loading: For a challenging substrate, a higher catalyst loading (2-5 mol%) may be necessary to achieve a reasonable reaction rate.

  • Evaluate Reaction Conditions:

    • Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and failure to maintain a strict inert atmosphere (argon or nitrogen) is a primary cause of catalyst death and the formation of unwanted homocoupling byproducts[3][13]. Purge your reaction vessel and degas all solvents thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes).

    • Base Selection: The choice of base is critical. For pyridine substrates, common choices include K₂CO₃, Cs₂CO₃, and K₃PO₄[14][15]. The base must be finely powdered and anhydrous to ensure sufficient reactivity[16].

    • Solvent Choice: A solvent system that can dissolve all components is crucial. Common choices include dioxane/water, toluene/water, or DMF[14]. Ensure the solvent is anhydrous grade where appropriate.

    • Temperature: While many Suzuki reactions run at 80-110 °C, some difficult couplings may require higher temperatures, potentially with microwave irradiation to accelerate the reaction without causing significant decomposition[15].

  • Verify Reagent Quality:

    • Boronic Acid Stability: Boronic acids can undergo protodeboronation (loss of the boronic acid group) or form unreactive anhydride species (boroxines) upon storage[3][13]. Use fresh boronic acid or consider converting it to a more stable pinacol ester derivative.

    • Purity of Starting Material: Ensure your this compound is pure and free from acidic impurities that could interfere with the base.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling
ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (1-2.5 mol%) or XPhos Pd G3 (2-5 mol%)Provides a reliable source of Pd(0). Pre-catalysts offer enhanced stability and activity.[4]
Ligand SPhos or XPhos (2-10 mol%)Bulky, electron-rich ligands accelerate key catalytic steps and prevent catalyst inhibition.[3][4]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Strong, non-nucleophilic bases effective for heteroaryl couplings.[14][16]
Solvent 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1)Common solvent systems that facilitate dissolution of both organic and inorganic reagents.[15]
Temperature 80 - 110 °CStandard temperature range; may require optimization.
Protocol: Optimized Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.5 equiv.).

  • In a glovebox or under a positive pressure of argon, add the palladium pre-catalyst (e.g., XPhos Pd G3, 3 mol%).

  • Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[15]

  • Add the previously degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1) via syringe.

  • Heat the reaction mixture in an oil bath to 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Buchwald-Hartwig Amination

Question: I am attempting a Buchwald-Hartwig amination and observing significant starting material recovery and/or hydrodehalogenation. What should I investigate?

Answer: Failure in a Buchwald-Hartwig amination of this substrate often stems from an insufficiently strong base, a suboptimal catalyst system, or the presence of protic impurities leading to side reactions.

Troubleshooting Pathway: Buchwald-Hartwig Amination
  • Check Base and Catalyst System:

    • Base Strength: This reaction requires a strong, non-nucleophilic base to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are the standard choices. Weaker bases like carbonates are generally ineffective[17][18].

    • Ligand Selection: As with the Suzuki coupling, bulky, electron-rich phosphine ligands are essential. For C-N coupling, ligands like XPhos, RuPhos, or BrettPhos are highly effective and often used in pre-catalyst form[12][19].

    • Amine Reactivity: Primary amines are generally more reactive than secondary amines. Hindered amines may require more forcing conditions or specialized catalyst systems.

  • Scrutinize Reaction Conditions:

    • Anhydrous & Inert Conditions: This reaction is even more sensitive to water and oxygen than the Suzuki coupling. Water will quench the strong base and can be a proton source for the hydrodehalogenation side reaction[3]. Use anhydrous solvents and ensure all glassware is rigorously dried.

    • Hydrodehalogenation: This side reaction, where the bromine is replaced by a hydrogen, is a common issue. It is often caused by trace moisture or other protic impurities in the amine, solvent, or base[3]. Ensure all reagents are of the highest purity and are handled under strictly anhydrous conditions.

  • Consider Aldehyde Compatibility:

    • The strong bases used can potentially react with the aldehyde proton (if any were present alpha to the carbonyl) or facilitate other side reactions. While the isonicotinaldehyde has no enolizable protons, it can still be a site for nucleophilic attack. If aldehyde degradation is suspected, running the reaction at the lowest possible temperature that affords a reasonable rate (e.g., 80 °C) is recommended.

Table 2: Recommended Starting Conditions for Buchwald-Hartwig Amination
ComponentRecommendationRationale
Palladium Source Pd₂(dba)₃ (2 mol%) or BrettPhos Pd G3 (2-4 mol%)Pre-catalysts are highly active and reliable for C-N coupling.[12]
Ligand BrettPhos or XPhos (4-8 mol%)Highly effective ligands for coupling with a broad range of amines.[12][19]
Base NaOtBu or LHMDS (1.2-1.5 equivalents)Strong bases required for amine deprotonation and catalyst turnover.[17][18]
Solvent Toluene or Dioxane (anhydrous)Anhydrous, non-protic solvents are essential.[17]
Temperature 80 - 110 °CHigher temperatures may be needed for less reactive amines.

Section 3: General Troubleshooting Workflow

When a reaction fails, a systematic approach is more effective than random changes. The following workflow can help diagnose the root cause of the problem.

G start Reaction Failed (Low Conversion / Side Products) check_inert 1. Check Inert Atmosphere - Was degassing thorough? - Any leaks in the system? start->check_inert check_reagents 2. Verify Reagent Quality - Reagents fresh and pure? - Boronic acid decomposed? - Solvents strictly anhydrous? check_inert->check_reagents check_catalyst 3. Evaluate Catalyst System - Catalyst/Pre-catalyst active? - Ligand appropriate for substrate? - Correct Pd:Ligand ratio? check_reagents->check_catalyst check_conditions 4. Review Reaction Parameters - Base correct and active? - Temperature optimal? - Stirring efficient? check_catalyst->check_conditions re_run Re-run with one systematic change check_conditions->re_run

Caption: A systematic workflow for troubleshooting failed reactions.

Section 4: Frequently Asked Questions (FAQs)

Question: The aldehyde group seems to be degrading during my workup. How can I mitigate this?

Answer: Aldehydes can be sensitive to air oxidation, especially on silica gel during chromatography. To minimize degradation, you can try deactivating the silica gel with a small amount of triethylamine (e.g., 0.5-1% v/v in your eluent) or work quickly and keep fractions containing the product under an inert atmosphere. If oxidation is a persistent issue, a milder workup, such as an extractive procedure without chromatography, followed by crystallization, might be preferable[7].

Question: Can I perform other cross-coupling reactions, like Sonogashira or Heck, with this substrate?

Answer: Yes, the C-Br bond is amenable to other standard palladium-catalyzed cross-coupling reactions.

  • For Sonogashira coupling: A typical catalyst system would be PdCl₂(PPh₃)₂ with a copper(I) co-catalyst (e.g., CuI) and an amine base like triethylamine or piperidine[4][5].

  • For Heck coupling: The conditions would need to be carefully optimized, as the electron-deficient nature of the pyridine ring can make the reaction more challenging.

In all cases, the principles of using robust ligands and maintaining inert conditions remain paramount.

References

  • National Institutes of Health (NIH). "Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
  • Journal of the American Chemical Society. "Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution." (2014-06-11).
  • Fisher Scientific. "SAFETY DATA SHEET - 2-Bromo-3-fluorobenzaldehyde." (2024-03-13).
  • Fisher Scientific. "SAFETY DATA SHEET - 2-Bromo-3-fluoroaniline.
  • ChemicalBook. "Chemical Safety Data Sheet MSDS / SDS - 2-Bromo-5-fluoroisonicotinaldehyde." (2025-07-26).
  • National Institutes of Health (NIH). "Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings." (2021-12-07).
  • ResearchGate. "How can I solve my problem with Suzuki coupling?" (2014-12-23).
  • Benchchem. "Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid with Aryl Halides.
  • Benchchem. "A Comparative Guide to 2-Fluoropyridine-3-boronic Acid in Suzuki-Miyaura Cross-Coupling.
  • Benchchem. "Validating 2-Fluoropyridine-3-boronic Acid in Catalytic Cross-Coupling Reactions.
  • Benchchem. "Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Bromo-4-methylpyridine.
  • National Institutes of Health (NIH). "Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction.
  • ACS GCI Pharmaceutical Roundtable Reagent Guides. "Buchwald-Hartwig Amination.
  • Reddit. "Diagnosing issues with a failed Suzuki coupling?" (2021-07-09).
  • ResearchGate. "A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF." (2025-08-06).
  • Santa Cruz Biotechnology. "this compound | CAS 1227572-94-2.
  • ResearchGate. "Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?" (2017-12-04).
  • Benchchem. "troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions.
  • Benchchem. "Technical Support Center: Catalyst Selection for Selective Cross-Coupling of 2-Bromo-4-iodopyridine.
  • Benchchem. "Technical Support Center: Purification of 2-Bromo-6-methylisonicotinaldehyde.
  • Pipzine Chemicals. "2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9.

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preventing decomposition of 2-Bromo-3-fluoroisonicotinaldehyde during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Decomposition During Synthetic Transformations

Welcome to the technical support center for 2-Bromo-3-fluoroisonicotinaldehyde. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed for researchers, medicinal chemists, and process development scientists. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experiments, ensuring the stability and successful reaction of this versatile building block.

Frequently Asked Questions (FAQs)
Q1: My reaction mixture containing this compound is turning dark, and TLC analysis shows multiple new spots. What is happening?

This is a common observation and typically points to the decomposition of the starting material. This compound is a sensitive compound with multiple reactive sites. The discoloration and appearance of multiple spots on a Thin Layer Chromatography (TLC) plate suggest that the aldehyde is degrading through one or more pathways.

The primary culprits are often:

  • Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, especially in the presence of air (oxygen).[1][2][3][4] This process can be accelerated by trace metal impurities or basic conditions.

  • Decomposition via reactive intermediates: The pyridine ring, substituted with both electron-withdrawing (fluoro) and leaving (bromo) groups, can be unstable under certain conditions, potentially leading to polymerization or other side reactions.[5]

  • Self-condensation: Like many aldehydes, it can undergo aldol-type condensation reactions, particularly if exposed to strong acids or bases.[6][7]

To diagnose the issue, consider the specific conditions of your reaction. Are you running the reaction open to the air? Is your solvent old or potentially contaminated with peroxides? Are you using a strong base? Answering these questions will help pinpoint the decomposition pathway.

Q2: What are the primary decomposition pathways I should be concerned about?

Understanding the likely decomposition routes is the first step toward prevention. For this compound, two pathways are of primary concern:

  • Oxidation of the Aldehyde: The formyl group (-CHO) is easily oxidized to a carboxylic acid (-COOH). This is one of the most common failure modes for reactions involving aromatic aldehydes.[1][4] This can occur under surprisingly mild conditions, often just by exposure to atmospheric oxygen over time.

  • Reductive Dehalogenation: The carbon-bromine bond can be cleaved, replacing the bromine atom with a hydrogen atom. This is particularly prevalent in the presence of certain catalysts (like Palladium), reducing agents, or strong bases under specific conditions.[8][9][10] This side reaction is especially problematic in cross-coupling reactions if conditions are not optimized.

The following diagram illustrates these two major decomposition pathways.

DecompositionPathways cluster_main This compound cluster_oxidation Oxidation Pathway cluster_dehalogenation Dehalogenation Pathway start C₆H₃BrFNO (Starting Material) oxidation_product 2-Bromo-3-fluoroisocotinic acid start->oxidation_product [O] (e.g., Air, H₂O₂) dehalogenation_product 3-Fluoroisonicotinaldehyde start->dehalogenation_product [H] (e.g., Pd catalyst, base)

Caption: Major decomposition pathways for this compound.

Troubleshooting and Proactive Strategies
Q3: I want to perform a reaction at the bromine atom (e.g., a Suzuki coupling) without affecting the aldehyde. How can I protect the aldehyde group?

This is a classic chemoselectivity challenge. The aldehyde is often more reactive than the C-Br bond, especially towards nucleophiles or under reductive/oxidative conditions. The most robust strategy is to temporarily "mask" or protect the aldehyde functionality.[11][12][13][14][15]

The most common and effective protecting group for aldehydes is a cyclic acetal .[11][12] Acetals are stable to a wide range of reaction conditions, including those involving strong bases, nucleophiles, hydrides, and organometallics, which are often used in cross-coupling reactions.[13][15]

Protecting GroupFormation ConditionsStabilityDeprotection Conditions
Cyclic Acetal Ethylene glycol, cat. acid (e.g., p-TsOH), Dean-Stark trapBasic, nucleophilic, reductive, oxidativeMild aqueous acid (e.g., HCl, TFA)
Thioacetal Ethanedithiol, Lewis acid (e.g., BF₃·OEt₂)Similar to acetals, very robustHeavy metal salts (e.g., HgCl₂), oxidative conditions

Experimental Protocol: Acetal Protection

  • Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Solvent: Add toluene as the solvent. The volume should be sufficient to allow for efficient reflux and azeotropic removal of water.

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap, driving the equilibrium towards acetal formation.

  • Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a brine wash.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the protected compound, which can often be used in the next step without further purification.

AcetalProtectionWorkflow start 2-Bromo-3-fluoro- isonicotinaldehyde protect Protect Aldehyde (Ethylene Glycol, p-TsOH) start->protect protected_intermediate Protected Intermediate (Acetal) protect->protected_intermediate reaction Perform Desired Reaction (e.g., Suzuki Coupling) protected_intermediate->reaction deprotect Deprotect Acetal (Aqueous Acid) reaction->deprotect final_product Final Product deprotect->final_product

Caption: Workflow for using an acetal protecting group strategy.

Q4: How can I minimize the risk of decomposition during a standard reaction and work-up?

Even if you are not using a protecting group, careful control of your reaction environment is critical.

Best Practices for Reaction Setup and Execution:

  • Inert Atmosphere: Always run reactions involving this aldehyde under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes exposure to oxygen and moisture.[16] Before starting, purge the flask and solvents with the inert gas.

  • Solvent Quality: Use dry, degassed solvents. Solvents like THF can form explosive peroxides over time, which are also potent oxidizing agents.

  • Temperature Control: Many decomposition reactions are accelerated by heat.[17] Maintain the recommended reaction temperature and avoid unnecessary heating. If the reaction is exothermic, use an ice bath to control the temperature during reagent addition.

  • pH Control: Avoid strongly basic or acidic conditions unless required by the reaction mechanism. The pyridine ring and halogen substituents can be sensitive to pH extremes. For instance, strong bases can promote dehalogenation or condensation side reactions.[18]

Gentle Work-up Protocol:

  • Quenching: Quench the reaction at a low temperature (e.g., 0 °C) by slowly adding a pre-cooled, weak acid (like saturated ammonium chloride solution) or water.

  • Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Perform the extraction quickly to minimize contact time with the aqueous phase.

  • Washing: Wash the combined organic layers with brine to remove bulk water. Avoid basic washes (like NaOH or K₂CO₃) if possible, as these can promote decomposition. If a basic wash is necessary to remove acidic byproducts, use a mild base like NaHCO₃ and perform the wash quickly at low temperature.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Concentrate the solvent on a rotary evaporator at low temperature. Do not heat the flask excessively.

Handling and Storage
Q5: What are the ideal storage conditions for this compound?

Proper storage is crucial to ensure the long-term stability and purity of the reagent.

  • Temperature: Store the compound in a cool environment, ideally refrigerated (2-8°C).[19] For long-term storage, a freezer (-20°C) is recommended.

  • Atmosphere: Store the container tightly sealed under an inert atmosphere (Nitrogen or Argon).[20][21][22] Air and moisture are detrimental.

  • Light: Protect from light by storing in an amber vial or in a dark location.

When handling the reagent, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the solid. Use the reagent in a well-ventilated area or fume hood and handle with appropriate personal protective equipment (PPE).[20][21][22]

References
  • KPU Pressbooks. 2.6 Protecting Groups in Synthesis – Organic Chemistry II. [Link]

  • Chemistry Steps. Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • JoVE. Video: Protecting Groups for Aldehydes and Ketones: Introduction. [Link]

  • YouTube. acetals and ketals as protecting groups. [Link]

  • Chemistry LibreTexts. 20.11 Protecting Groups of Aldehydes. [Link]

  • National Center for Biotechnology Information. A biocatalytic method for the chemoselective aerobic oxidation of aldehydes to carboxylic acids. [Link]

  • ResearchGate. What is the most mild method for the oxidation of aldehyde to carboxylic acid?. [Link]

  • Google Patents.
  • ResearchGate. An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [https://www.researchgate.net/publication/259451998_An_Unusual_Dehalogenation_in_the_Suzuki_Coupling_of_4-Bromopyrrole-2-carboxylates]([Link]_ Suzuki_Coupling_of_4-Bromopyrrole-2-carboxylates)

  • ResearchGate. Rate of dehalogenation of (a) 3-bromopyridine (3) and (b) methyl.... [Link]

  • ACS Publications. Photoinduced Protocol for Aerobic Oxidation of Aldehydes to Carboxylic Acids under Mild Conditions. [Link]

  • RSC Publishing. Dichlorine–pyridine N-oxide halogen-bonded complexes. [Link]

  • ResearchGate. Oxidation of aromatic aldehydes to their carboxylic acid a. [Link]

  • National Center for Biotechnology Information. Halogenation of the 3-position of pyridines through Zincke imine intermediates. [Link]

  • National Center for Biotechnology Information. Synthesis and Evaluation of Halogenated Pralidoximes in Reactivation of Organophosphate-Inhibited Cholinesterases. [Link]

  • Google Patents. US6137013A - Method of stabilizing aldehydes.
  • Google Patents.
  • Organic Chemistry Portal. Synthesis of carboxylic acids by oxidation of aldehydes. [Link]

  • Wikipedia. Dehalogenation. [Link]

  • PubMed. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. [Link]

  • ResearchGate. What are the new ways to protect the aromatic aldehyde carbonyl group by diol?. [Link]

  • Scribd. Catalytic Dehalogenation of Halogenated | PDF | Pyridine | Chemical Reactions. [Link]

  • ACS Publications. Unveiling Halogen-Bonding Interactions between a Pyridine-Functionalized Fluoroborate Dye and Perfluorohaloarenes with Fluorescence Spectroscopy. [Link]

  • MDPI. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. [Link]

  • Wikipedia. Chloroform. [Link]

  • Xi'an Sujia Pharmaceutical Technology Co., Ltd. This compound|1227572-94-2. [Link]

  • Pipzine Chemicals. 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9. [Link]

  • Google Patents. WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.
  • Rlavie. CAS 1005291-43-9|2-Bromo-5-Fluoroisonicotinaldehyde. [Link]

  • National Center for Biotechnology Information. 2-Fluoroisonicotinaldehyde | C6H4FNO | CID 2762990 - PubChem. [Link]

  • Organic Syntheses. 3-bromothiophene. [Link]

  • Google Patents. CN110885284A - Synthesis method of 2-bromomalondialdehyde.

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Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaging in cross-coupling reactions with the challenging substrate, 2-Bromo-3-fluoroisonicotinaldehyde. The inherent electronic properties and functional groups of this molecule necessitate careful consideration of catalyst systems to achieve optimal results. This document is structured to anticipate and resolve common experimental issues through a series of frequently asked questions and troubleshooting scenarios.

Understanding the Substrate: Key Challenges

This compound presents a unique set of challenges for palladium-catalyzed cross-coupling reactions. A successful strategy requires a catalyst system that can navigate the following molecular features:

  • Electron-Deficient Pyridine Ring: The nitrogen atom and the fluorine substituent withdraw electron density, making the C-Br bond highly susceptible to oxidative addition. However, the pyridine nitrogen can also coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.[1]

  • Steric Hindrance: The ortho-fluorine and aldehyde groups create a sterically demanding environment around the C-Br bond, which can influence ligand selection.

  • Reactive Aldehyde Group: The aldehyde is a sensitive functional group that can undergo unwanted side reactions, such as reduction to an alcohol, particularly under harsh conditions.[2][3] Careful selection of mild reaction conditions is crucial to preserve its integrity.

  • The "2-Pyridyl Problem": Halides at the 2-position of a pyridine ring are notoriously challenging substrates in cross-coupling due to the proximity of the nitrogen atom, which can interfere with the catalytic cycle.[4][5]

Frequently Asked Questions (FAQs)

Q1: What is the best general palladium precatalyst for cross-coupling with this substrate?

For this electron-deficient heteroaryl bromide, starting with a Pd(II) precatalyst that is easily reduced to the active Pd(0) species is recommended.[1] Good starting points include Pd(OAc)₂ or Pd₂(dba)₃ . These are often used in conjunction with a specialized ligand. For more challenging couplings, pre-formed palladium-ligand complexes, known as precatalysts, can offer superior performance by ensuring the formation of the active monoligated Pd(0) species.[6][7]

Q2: Which class of ligands is most effective for this type of substrate?

Standard, less-donating phosphine ligands like triphenylphosphine (PPh₃) are often ineffective for electron-deficient pyridines.[1] Success hinges on using bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) .[1][8]

  • Buchwald Ligands: These are the go-to choice. Ligands like SPhos, XPhos, and RuPhos have proven highly effective for coupling challenging heteroaryl halides.[1][6] Their steric bulk promotes reductive elimination, while their electron-donating character facilitates the initial oxidative addition.

  • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr can also be highly effective, offering strong σ-donation and good thermal stability.[9]

The choice of ligand can significantly impact reaction efficiency, and screening a small panel is often a worthwhile endeavor.[10]

Q3: What type of base should I use for a Suzuki-Miyaura coupling?

A strong, non-nucleophilic base is critical for the transmetalation step in the Suzuki-Miyaura reaction.[1] Weak bases are typically not effective. The most commonly successful bases for this type of coupling are:

  • Potassium Phosphate (K₃PO₄)

  • Cesium Carbonate (Cs₂CO₃) [1][8]

It is imperative that the base is anhydrous and finely ground to maximize its surface area and reactivity in the reaction mixture.[1]

Q4: For a Buchwald-Hartwig amination, what base is recommended?

Buchwald-Hartwig aminations require a strong base to deprotonate the amine coupling partner. The standard choice is Sodium tert-butoxide (NaOtBu) . Other strong, non-nucleophilic bases like lithium bis(trimethylsilyl)amide (LHMDS) can also be effective.[11]

Q5: What are the best solvents for these reactions?

Anhydrous, aprotic polar solvents are generally preferred. Common choices include:

  • 1,4-Dioxane

  • Toluene

  • N,N-Dimethylformamide (DMF) [1][12]

For Suzuki couplings, it is critical to use anhydrous solvents to prevent the unwanted side reaction of protodeboronation, where the boronic acid is cleaved by a proton source like water.[1][2]

Troubleshooting Guide

This section addresses specific problems that may arise during your experiments.

Problem 1: My reaction shows low or no conversion of the starting material.

  • Question: I've assembled my Suzuki reaction, but after several hours, TLC/LCMS analysis shows only starting material. What went wrong?

  • Answer: This is a common issue that can point to several root causes related to catalyst activity and reaction conditions.

    • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be rapidly oxidized to an inactive state.[2]

      • Solution: Ensure all solvents are rigorously degassed (e.g., via sparging with argon or nitrogen, or several freeze-pump-thaw cycles).[8] Assemble the reaction under a strict inert atmosphere (argon or nitrogen) using flame- or oven-dried glassware.[8]

    • Catalyst Inhibition: The pyridine nitrogen may be coordinating to the palladium center, shutting down the catalytic cycle.[1]

      • Solution: Switch to a bulkier, more electron-rich ligand (e.g., from PPh₃ to SPhos or XPhos).[1] The steric hindrance from these ligands can disfavor the formation of inactive catalyst-substrate complexes.

    • Ineffective Base: The base may not be strong enough or soluble enough to facilitate the crucial transmetalation step.

      • Solution: Switch from a weaker base like Na₂CO₃ to a stronger one like K₃PO₄ or Cs₂CO₃.[8] Ensure the base is finely powdered and anhydrous.[1]

    • Water in Reagents: The presence of water can hydrolyze the boronic acid, leading to protodeboronation.[1]

      • Solution: Use anhydrous grade solvents and ensure your boronic acid and base are dry. Consider using a more stable boronic ester (e.g., a pinacol ester) instead of the boronic acid.[8][13]

Problem 2: My reaction is producing a significant amount of homocoupled boronic acid byproduct.

  • Question: I am getting my desired product, but also a large amount of a biaryl byproduct derived from my boronic acid. How can I suppress this?

  • Answer: Homocoupling of the boronic acid is often triggered by the presence of oxygen, which can lead to an oxidative coupling pathway.[8]

    • Solution: The primary solution is to improve the exclusion of oxygen from your reaction. Enhance your degassing procedure and ensure a positive pressure of inert gas is maintained throughout the experiment.[8] Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to the in situ reduction of Pd(II) sources.[8]

Problem 3: The aldehyde group on my product has been reduced to an alcohol.

  • Question: My mass spec shows the correct mass for the coupled product, but with an additional two mass units, suggesting the aldehyde was reduced. Why did this happen?

  • Answer: Certain palladium catalysts and reaction conditions can facilitate the reduction of aldehydes, especially at elevated temperatures.[2][3]

    • Solution:

      • Lower the Reaction Temperature: Try running the reaction at a lower temperature for a longer period.

      • Screen Catalysts/Ligands: Some ligand systems are more prone to this side reaction than others. Screen a different set of conditions.

      • Protecting Group Strategy: If reduction is unavoidable under the necessary coupling conditions, consider protecting the aldehyde as an acetal before the cross-coupling reaction. The acetal is stable to the reaction conditions and can be easily removed in a subsequent acidic workup step.

Catalyst Selection Workflow

The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for this compound.

G cluster_start Start: Define Reaction cluster_coupling Select Coupling Type cluster_suzuki Suzuki-Miyaura (C-C) cluster_buchwald Buchwald-Hartwig (C-N) cluster_sonogashira Sonogashira (C-C, alkyne) cluster_eval Evaluation & Troubleshooting Start Substrate: This compound Coupling_Type Choose Cross-Coupling Reaction Start->Coupling_Type Suzuki_Catalyst Catalyst: Pd(OAc)₂ / Pd₂(dba)₃ Ligand: SPhos or XPhos Base: K₃PO₄ or Cs₂CO₃ Solvent: Dioxane or Toluene Coupling_Type->Suzuki_Catalyst Aryl/Vinyl Boronic Acid Buchwald_Catalyst Catalyst: Pd(OAc)₂ / Pd₂(dba)₃ Ligand: RuPhos or BrettPhos Base: NaOtBu Solvent: Toluene Coupling_Type->Buchwald_Catalyst Amine Sonogashira_Catalyst Catalyst: Pd(PPh₃)₂Cl₂ / CuI Base: Et₃N / DIPEA Solvent: THF or DMF Coupling_Type->Sonogashira_Catalyst Terminal Alkyne Run_Reaction Run Initial Experiment Suzuki_Catalyst->Run_Reaction Buchwald_Catalyst->Run_Reaction Sonogashira_Catalyst->Run_Reaction Evaluation Evaluate Outcome (Yield, Purity) Run_Reaction->Evaluation Success Reaction Successful Evaluation->Success Good Troubleshoot Troubleshoot: - Low Yield - Side Products - Decomposition Evaluation->Troubleshoot Poor Optimize Optimize: - Ligand Screen - Base/Solvent Screen - Temperature Troubleshoot->Optimize Optimize->Run_Reaction Re-run

Caption: A workflow for catalyst selection and reaction optimization.

Data Summary: Recommended Starting Conditions

The table below summarizes recommended starting points for three common cross-coupling reactions. These are robust conditions that have shown success with similar challenging heteroaryl halides.

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling
Pd Precatalyst Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (2 mol%)Pd(PPh₃)₂Cl₂ (5 mol%)
Ligand SPhos (4.4 mol%)RuPhos (4.4 mol%)(none required)
Co-Catalyst (none)(none)CuI (10 mol%)
Base K₃PO₄ (2.0 equiv)NaOtBu (1.5 equiv)Et₃N (3.0 equiv)
Solvent 1,4-Dioxane (0.1 M)Toluene (0.1 M)THF / Et₃N (2:1)
Temperature 80-100 °C90-110 °CRoom Temp to 60 °C
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)Inert (Argon or N₂)

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura coupling reaction.

Reaction: Coupling of this compound with Phenylboronic Acid.

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic Acid (1.5 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.044 equiv)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely ground (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • Glassware Preparation: Place a magnetic stir bar into a round-bottom flask suitable for the reaction scale. Dry the flask thoroughly in an oven at 120 °C for at least 4 hours or by flame-drying under vacuum. Allow the flask to cool to room temperature under a stream of argon or nitrogen.

  • Reagent Addition: To the cooled, inert flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Atmosphere Exchange: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure a completely inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe. The solvent should have been previously degassed by sparging with argon for at least 30 minutes.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC or LCMS until the consumption of the starting material is complete (typically 4-16 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove palladium black and inorganic salts.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to obtain the final product.

Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the fundamental steps of the Suzuki-Miyaura cross-coupling catalytic cycle.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative Ar-Pd(II)(Br)L₂ pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)(Ar')L₂ pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) pd_transmetal->product aryl_halide Ar-Br (Substrate) aryl_halide->pd_oxidative boronic_acid Ar'-B(OH)₂ boronic_acid->pd_transmetal base Base (e.g., K₃PO₄) base->pd_transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

  • BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. 1

  • Hep Journals. (n.d.). Simultaneous reduction of aldehyde group to hydroxymethyl group in palladium-catalyzed Suzuki cross-coupling reaction. 2

  • MDPI. (n.d.). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. 10

  • BenchChem. (2025). Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. 8

  • ACS Publications. (n.d.). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. 4

  • ResearchGate. (2025). Simultaneous Reduction of Aldehyde Group to Hydroxymethyl Group in Palladium-catalyzed Suzuki Cross-coupling Reaction | Request PDF. 3

  • NIH National Library of Medicine. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. 9

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. 14

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromo-6-methylisonicotinaldehyde. 12

  • NIH National Library of Medicine. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. 5

  • NIH National Library of Medicine. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. 6

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. 15

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. 13

  • ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. 16

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross Coupling. 11

  • NIH National Library of Medicine. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. 7

  • PubMed. (2014). Sonogashira couplings catalyzed by collaborative (N-heterocyclic carbene)-copper and -palladium complexes. Organic Letters. 17

Sources

Technical Support Center: Synthesis of 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 2-Bromo-3-fluoroisonicotinaldehyde (also known as 2-Bromo-3-fluoropyridine-4-carboxaldehyde).[1][2] This resource is designed for researchers, chemists, and process development professionals who are actively engaged in the synthesis of this critical intermediate. Recognizing the nuances and challenges inherent in heterocyclic synthesis, this guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate potential pitfalls and optimize your synthetic route.

Our guidance is grounded in established chemical principles and practical laboratory experience, aiming to enhance the efficiency, purity, and scalability of your synthesis.

Common Synthetic Strategies: An Overview

The synthesis of this compound typically proceeds through a multi-step sequence. While several routes are chemically plausible, the most prevalent and scalable approaches involve the late-stage introduction of the aldehyde functionality. This is most commonly achieved by the controlled oxidation of a precursor alcohol, (2-bromo-3-fluoropyridin-4-yl)methanol. The precursor alcohol itself can be synthesized from various fluorinated pyridine building blocks. Understanding this strategic flow is crucial for diagnosing issues that may arise.

Synthesis_Overview cluster_route1 Primary Synthetic Route cluster_alternative Alternative Approaches A 3-Fluoroisonicotinic Acid or derivative B (2-Bromo-3-fluoropyridin-4-yl)methanol A->B  Bromination &  Reduction   C This compound (Target Molecule) B->C  Selective  Oxidation   D Substituted 2-Bromopyridine E Functional Group Interconversion D->E  Formylation or  equivalent   E->C

Caption: High-level overview of synthetic strategies.

Troubleshooting Guide: Impurity & Yield Management

This section addresses specific, common problems encountered during the synthesis in a practical Q&A format.

Question 1: My oxidation of (2-bromo-3-fluoropyridin-4-yl)methanol results in low yields and a significant amount of unreacted starting material. What's going wrong?

Answer: This is a frequent issue, often pointing to problems with the oxidizing agent or reaction conditions. Let's break down the causality.

Potential Causes & Solutions:

  • Inactive Oxidizing Agent: Mild oxidants used for this conversion (e.g., Pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), Manganese dioxide (MnO₂)) can be sensitive to moisture and degradation over time.

    • Causality: These reagents rely on a high-valent active species (e.g., Cr(VI) in PCC). Hydrolysis or reduction during storage renders them ineffective.

    • Solution: Always use a freshly opened bottle or a recently prepared batch of the oxidant. For MnO₂, ensure it is "activated" by heating under vacuum to remove adsorbed water before use.

  • Insufficient Stoichiometry: The reaction requires a molar excess of the oxidant, as some reagent may be consumed by trace impurities or the solvent.

    • Causality: A 1:1 molar ratio is theoretically sufficient, but in practice, it rarely drives the reaction to completion.

    • Solution: Increase the equivalents of the oxidant incrementally. A typical starting point is 1.5 equivalents. For a heterogeneous reaction with MnO₂, a larger excess (5-10 equivalents) is common.[3]

  • Suboptimal Reaction Temperature: The oxidation of primary alcohols to aldehydes is temperature-sensitive.

    • Causality: While higher temperatures can increase the reaction rate, they can also promote side reactions or degradation of the sensitive aldehyde product. Conversely, a temperature that is too low will result in a stalled reaction.

    • Solution: Most mild oxidations of this type are run at room temperature. If the reaction is sluggish, gentle heating to 35-40°C can be effective, but this must be accompanied by diligent monitoring (e.g., by TLC or HPLC) to prevent over-oxidation.

  • Solvent Purity: The presence of water or other nucleophilic impurities in the solvent can quench the oxidizing agent.

    • Causality: Reagents like PCC are readily hydrolyzed.

    • Solution: Use anhydrous solvents, such as dichloromethane (DCM), especially when working with moisture-sensitive oxidants like PCC or DMP.

Oxidation_Troubleshooting cluster_causes Potential Causes cluster_solutions Corrective Actions Problem Low Yield & Unreacted (2-bromo-3-fluoropyridin-4-yl)methanol Cause1 Inactive Oxidant Problem->Cause1 Cause2 Insufficient Equivalents Problem->Cause2 Cause3 Low Temperature Problem->Cause3 Cause4 Solvent Impurities (H2O) Problem->Cause4 Sol1 Use Fresh/Activated Oxidant Cause1->Sol1 Sol2 Increase Stoichiometry (e.g., 1.5 eq) Cause2->Sol2 Sol3 Optimize Temp. (RT to 40°C) + Diligent Monitoring Cause3->Sol3 Sol4 Use Anhydrous Solvent (DCM) Cause4->Sol4

Caption: Troubleshooting workflow for incomplete oxidation.

Question 2: My final product is contaminated with 2-bromo-3-fluoroisonicotinic acid. How do I prevent its formation and remove it?

Answer: The presence of the corresponding carboxylic acid is a classic sign of over-oxidation. This impurity can be particularly troublesome to remove due to its different polarity and potential to interfere with subsequent reactions.

Prevention of Over-Oxidation:

  • Choice of Oxidant: This is the most critical factor.

    • Causality: Strong oxidants (e.g., Jones reagent, KMnO₄) will readily oxidize both the primary alcohol and the intermediate aldehyde to the carboxylic acid.

    • Solution: Employ an oxidant known for selectively stopping at the aldehyde stage. Pyridinium chlorochromate (PCC) is a reliable choice for this transformation.[3] Dess-Martin periodinane (DMP) and activated Manganese dioxide (MnO₂) are also excellent alternatives that minimize over-oxidation risk.

  • Reaction Monitoring: Do not let the reaction run for an arbitrary amount of time.

    • Causality: Even with a mild oxidant, prolonged reaction times, especially with excess reagent, can lead to the slow formation of the carboxylic acid byproduct.

    • Solution: Monitor the reaction's progress every 30-60 minutes using Thin Layer Chromatography (TLC) or HPLC. Once the starting alcohol is consumed, work up the reaction promptly.

Removal of Carboxylic Acid Impurity:

  • Aqueous Base Wash: The most straightforward method leverages the acidic nature of the impurity.

    • Protocol: During the workup, after quenching the reaction, dissolve the crude product in an organic solvent (e.g., Ethyl Acetate, DCM). Wash the organic layer with a dilute aqueous base, such as 5% sodium bicarbonate (NaHCO₃) solution.[4] The carboxylic acid will be deprotonated to its carboxylate salt and partition into the aqueous layer, while the neutral aldehyde product remains in the organic phase.

    • Caution: Perform this wash gently to avoid emulsion formation. Follow with a brine wash to remove residual water before drying the organic layer.

  • Chromatography: If the base wash is insufficient, column chromatography is effective.

    • Details: The carboxylic acid is significantly more polar than the aldehyde and will have a much lower retention factor (Rf) on a silica gel column. It will either remain at the baseline or elute much later than the desired product.

Overoxidation_Pathway Reactant (2-bromo-3-fluoropyridin-4-yl)methanol C₆H₅BrFNO Product This compound C₆H₃BrFNO Reactant->Product  Desired Oxidation  (e.g., PCC, DMP)   Impurity 2-bromo-3-fluoroisonicotinic acid C₆H₃BrFNO₂ Product->Impurity  Over-oxidation  (Strong Oxidant or  Prolonged Time)  

Caption: Reaction pathway showing the formation of the over-oxidation impurity.

Frequently Asked Questions (FAQs)

Q: What are the recommended in-process analytical controls for the oxidation step? A: A combination of TLC and HPLC is ideal.

  • TLC: Use a mobile phase like 30-50% Ethyl Acetate in Hexanes. It provides a quick, qualitative check for the consumption of the starting alcohol (higher Rf) and the appearance of the product aldehyde (lower Rf).

  • HPLC: A reverse-phase C18 column with a water/acetonitrile gradient is effective for quantitative analysis. It can precisely measure the conversion percentage and detect both the starting material and the carboxylic acid impurity.

Q: I am observing multiple unknown spots on my TLC plate after a bromination reaction. What could they be? A: This often points to a lack of regioselectivity or over-bromination.

  • Regioisomers: The directing effects of the fluorine and the nitrogen atom on the pyridine ring influence the position of bromination. Depending on your starting material and conditions, you may form other positional isomers.

  • Over-bromination: Using a harsh brominating agent like excess molecular bromine (Br₂) can lead to the addition of a second bromine atom to the ring.[5]

  • Solution: Consider using a bulkier or less reactive brominating agent like N-Bromosuccinimide (NBS) to improve selectivity.[6] Careful control of temperature (often starting at 0°C or below) is also critical. An NMR of the crude mixture can help identify the structures of these byproducts.

Q: What is the best method to purify the final this compound to >98% purity? A: Flash column chromatography on silica gel is the most reliable method. The aldehyde is moderately polar and separates well from less polar impurities (like unreacted precursors) and more polar impurities (like the starting alcohol).

ParameterRecommended Setting
Stationary Phase Silica Gel, 230-400 mesh
Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 40%)
Loading Dry loading onto silica is preferred to improve resolution
Monitoring TLC or collection of fractions with subsequent HPLC analysis

Key Experimental Protocols

Protocol 1: Oxidation using Pyridinium Chlorochromate (PCC)

This protocol is a self-validating system. Successful execution should yield a product with minimal starting material and over-oxidized impurity, verifiable by HPLC and NMR.

  • Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous dichloromethane (DCM, ~0.1 M relative to the alcohol).

  • Reagent Addition: Add pyridinium chlorochromate (PCC, 1.5 equivalents) to the DCM. Stir to form a suspension.

  • Substrate Addition: Dissolve (2-bromo-3-fluoropyridin-4-yl)methanol (1.0 equivalent) in anhydrous DCM and add it dropwise to the PCC suspension at room temperature over 15 minutes.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a short plug of silica gel to remove the chromium salts. Wash the silica plug thoroughly with additional diethyl ether.

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purification: Purify the crude product via flash column chromatography as described in the FAQ section.

Protocol 2: Purification via Acid-Base Extraction

This protocol is designed specifically to remove the 2-bromo-3-fluoroisonicotinic acid impurity.

  • Dissolution: Dissolve the crude product from the oxidation reaction in Ethyl Acetate (EtOAc, 10-20 volumes).

  • Base Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous solution of sodium bicarbonate (NaHCO₃) (2 x 5 volumes).

  • Phase Separation: Separate the organic layer. The target aldehyde remains in the EtOAc layer, while the sodium salt of the acid impurity is extracted into the aqueous layer.

  • Final Washes: Wash the organic layer with water (1 x 5 volumes) and then with saturated brine (1 x 5 volumes) to remove residual salts and water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the purified aldehyde. Assess purity by HPLC or NMR.

References

  • Preparation method of fluoropyridine compounds. Google Patents (CN102898358A).
  • This compound. Cochemical (1227572-94-2). Available from: [Link]

  • This compound hydrate. ChemBK (CAS 1227572-94-2). Available from: [Link]

  • A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Broad Institute. Available from: [Link]

  • 2-bromopyridine. Organic Syntheses Procedure. Available from: [Link]

  • 2-Bromo-3-fluoroaniline, 97%. Thermo Scientific Alfa Aesar. Available from: [Link]

  • Preparation method of 2-bromo-6-fluoroaniline. Google Patents (CN115784896A).
  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. NIH National Library of Medicine. Available from: [Link]

  • Preparation method for 2-bromo-3-fluorobenzoic acid. Google Patents (WO2014071545A1).
  • Bromination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]

  • Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation... NIH National Library of Medicine. Available from: [Link]

  • (2-Bromo-3-fluoropyridin-4-yl)methanol. Ben-Qi Chemicals (CAS 1227601-75-3). Available from: [Link]

  • 2-Bromo-3-Pyridinecarboxaldehyde. Pipzine Chemicals (CAS 89465-80-9). Available from: [Link]

  • Addition of Bromine to trans-Cinnamic Acid. CSUB Department of Chemistry. Available from: [Link]

  • The mechanism of bromination of fumaric acid. NORBIDAR. Available from: [Link]

Sources

workup procedure for reactions containing 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for the workup of reactions involving this versatile building block.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its reactivity and workup?

A1: this compound is a pyridine derivative with three key functional groups that dictate its chemical behavior:

  • Aldehyde Group (-CHO): This group is susceptible to oxidation to a carboxylic acid and reduction to an alcohol. It can also participate in reactions with nucleophiles.

  • Bromo Group (-Br): The bromine atom at the 2-position is a good leaving group in nucleophilic aromatic substitution reactions, especially with the activating effect of the adjacent nitrogen and aldehyde groups.

  • Fluoro Group (-F): The fluorine atom at the 3-position is a poor leaving group in nucleophilic aromatic substitution but influences the electronics of the pyridine ring. The strong C-F bond is generally stable under many reaction conditions.[1]

Understanding the interplay of these groups is crucial for designing a successful reaction and workup strategy.

Q2: What are the typical solvents used for reactions with this compound, and how do they impact the workup?

A2: Common solvents for reactions involving halogenated pyridines include polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO), as well as ethers like tetrahydrofuran (THF) and alcohols.[2] The choice of solvent will significantly affect the workup procedure. For instance, high-boiling point polar solvents like DMF and DMSO will necessitate thorough aqueous washes to remove them from the reaction mixture.[1]

Q3: How can I monitor the progress of a reaction involving this compound?

A3: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the recommended methods for monitoring the progress of your reaction.[2] A simple co-spot of your reaction mixture with the starting material on a TLC plate will show the consumption of the starting material and the appearance of the product spot.

Q4: What are the general safety precautions when working with this compound?

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.[3]

  • Store in a cool, dry, and dark place, preferably under an inert atmosphere.[4][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Suggestion
Emulsion formation during aqueous workup High concentration of polar solvents (DMF, DMSO) or basic/acidic residues.Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. If the emulsion persists, filtration through a pad of Celite® may be effective.
Product is water-soluble and lost during extraction The product may have polar functional groups that increase its water solubility.Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the organic product. Use a continuous liquid-liquid extraction apparatus for highly water-soluble products.
Low yield of desired product Incomplete reaction, side reactions (e.g., debromination, aldehyde oxidation/reduction), or product degradation during workup.Ensure the reaction has gone to completion using TLC or LC-MS. Consider running the reaction under an inert atmosphere to prevent oxidation. Use mild acidic or basic conditions during workup if your product is sensitive.
Difficulty in removing the catalyst The catalyst may be soluble in both the organic and aqueous phases.If using a palladium catalyst, it can often be removed by filtration through Celite®. Alternatively, specific workup procedures involving washes with aqueous solutions of reagents like ammonium chloride or potassium fluoride can help remove metal catalysts.
Product co-elutes with impurities during column chromatography Impurities have similar polarity to the desired product.Optimize the solvent system for column chromatography by trying different solvent mixtures and gradients. Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization may also be an effective purification method.

Experimental Protocols

General Aqueous Workup Procedure

This protocol is a general guideline and may need to be adapted based on the specific reaction conditions and the properties of the product.

  • Quenching the Reaction: Once the reaction is complete (as determined by TLC or LC-MS), cool the reaction mixture to room temperature. If the reaction was performed under basic conditions, neutralize it with a dilute acid (e.g., 1M HCl). If acidic, neutralize with a dilute base (e.g., saturated NaHCO₃ solution).

  • Solvent Removal (if applicable): If the reaction was performed in a low-boiling point organic solvent (e.g., THF, dichloromethane), concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water. Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with:

    • Water (to remove water-soluble impurities).

    • Brine (to break up emulsions and remove residual water).

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization.[6][7]

Workup for Reactions in High-Boiling Point Polar Solvents (e.g., DMF, DMSO)
  • Quenching and Dilution: After cooling the reaction mixture, pour it into a larger volume of water. This will cause many organic products to precipitate.

  • Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).[1] Be aware that significant amounts of DMF or DMSO will also be extracted into the organic layer.

  • Aqueous Washes: Wash the combined organic layers repeatedly with water to remove the high-boiling point solvent. This step is crucial and may require several washes. A final wash with brine is recommended.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product as described in the general procedure.

Workflow Diagram

Workup_Procedure cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction_Completion Reaction Completion (Monitored by TLC/LC-MS) Quench Quench Reaction Reaction_Completion->Quench Cool to RT Extraction Extraction with Organic Solvent Quench->Extraction Wash Aqueous Washes (Water, Brine) Extraction->Wash Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Purification Purification (Column Chromatography or Recrystallization) Concentrate->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workup workflow for reactions with this compound.

References

  • WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid - Google P
  • This compound|1227572-94-2-西安速加医药科技有限公司. [Link]

  • This compound - ChemBK. [Link]

  • 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9 - Pipzine Chemicals. [Link]

  • The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing). [Link]

  • CAS 1005291-43-9|2-Bromo-5-Fluoroisonicotinaldehyde - Heterocyclic Compound-Custom Synthesis-Rlavie. [Link]

  • Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal. [Link]

  • CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google P

Sources

Technical Support Center: Temperature Control in Reactions of 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-3-fluoroisonicotinaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control in reactions involving this versatile building block. The following question-and-answer format directly addresses potential issues you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key temperature-sensitive functional groups in this compound?

A1: this compound possesses three key functional groups on a pyridine ring, each with distinct thermal sensitivities: the aldehyde, the bromo substituent, and the fluoro substituent. The interplay between these groups dictates the optimal temperature for a given reaction.

  • Aldehyde Group: This group is susceptible to a wide range of reactions, including nucleophilic addition, condensation, and oxidation/reduction. Many of these transformations are temperature-dependent. For instance, reductions with hydrides like sodium borohydride are often performed at low temperatures (e.g., 0°C) to prevent over-reduction or side reactions.[1] Conversely, condensation reactions, such as the Claisen-Schmidt condensation, may require elevated temperatures to proceed at a reasonable rate.[2]

  • Bromo and Fluoro Substituents: These halogens are subject to nucleophilic aromatic substitution (SNAr). The high electronegativity of the fluorine atom generally makes the C-F bond more susceptible to nucleophilic attack than the C-Br bond in SNAr reactions on electron-deficient rings like pyridine.[3] Temperature control is crucial to modulate the selectivity between these two sites. Additionally, at elevated temperatures, there is a risk of thermal decomposition.[4][5]

  • Pyridine Ring: The pyridine ring itself can be involved in reactions, and its electron-deficient nature is enhanced by the aldehyde group, influencing the reactivity of the halogen substituents.

Q2: I am planning a reaction involving a strong organometallic base (e.g., n-butyllithium) with this compound. What are the critical temperature considerations?

A2: Reactions with strong organometallic bases, such as lithiation for subsequent functionalization, are extremely sensitive to temperature. It is imperative to maintain very low temperatures, typically around -70°C to -78°C (dry ice/acetone bath).

Causality:

  • Preventing Side Reactions: At higher temperatures, strong bases can react with the aldehyde group or induce unwanted side reactions like the "halogen dance" rearrangement, where the bromine atom could migrate to a different position on the ring.[6]

  • Ensuring Kinetic Control: Many organometallic reactions are performed under kinetic control to achieve a specific product. Low temperatures "freeze" out thermodynamically favored but undesired reaction pathways.

  • Stability of Intermediates: The lithiated pyridine intermediate is often unstable at higher temperatures and can decompose.

A relevant example is the synthesis of the analogous 2-bromo-5-fluoro-4-pyridinecarboxaldehyde, where the reaction is strictly maintained at -70°C during the addition of n-butyllithium and subsequent reagents to ensure the desired product is formed.[7]

Troubleshooting Guide

Scenario 1: Low Yield in a Nucleophilic Aromatic Substitution (SNAr) Reaction

Question: I am attempting to substitute the bromine atom at the 2-position with a nucleophile, but I am getting a low yield of my desired product and a significant amount of starting material is recovered. I am running the reaction at room temperature.

Troubleshooting Steps:

Temperature AdjustmentRationaleExpected Outcome
Increase Temperature Gradually SNAr reactions often have a significant activation energy barrier. Insufficient thermal energy can lead to a sluggish or stalled reaction.Increased reaction rate and higher conversion of the starting material.
Monitor for Side Products As you increase the temperature, be aware of potential side reactions. The fluorine at the 3-position is more activated for SNAr than the bromine at the 2-position.[3]If you observe a new product, it could be the result of substitution at the fluorine. In this case, a lower temperature with a more reactive nucleophile or a catalyst might be necessary.
Consider Solvent Effects The choice of solvent can significantly impact the reaction rate. Aprotic polar solvents like DMF or DMSO are generally preferred for SNAr as they can stabilize the charged intermediate (Meisenheimer complex).A change in solvent may allow the reaction to proceed at a lower temperature, thus avoiding side reactions.
Scenario 2: Formation of Multiple Products in an Aldehyde Condensation Reaction

Question: I am trying to perform a base-catalyzed aldol-type condensation with another carbonyl compound. My reaction is messy, and I am seeing multiple products in my TLC and LC-MS analysis. I am running the reaction at reflux.

Troubleshooting Workflow:

G cluster_troubleshooting Troubleshooting Steps cluster_outcomes Potential Outcomes start Messy Condensation Reaction at Reflux step1 Lower the Reaction Temperature start->step1 step2 Check for Self-Condensation start->step2 step3 Consider a Stepwise Approach start->step3 step4 Use a Milder Base start->step4 outcome1 Cleaner Reaction, Improved Selectivity step1->outcome1 High temperatures can promote side reactions and decomposition. outcome2 Reduced Rate, but Cleaner Product Profile step2->outcome2 The aldehyde may be reacting with itself. outcome3 Formation of a Single Major Product step3->outcome3 Pre-form the enolate of the other carbonyl at low temperature before adding the aldehyde. outcome4 Minimized Side Reactions step4->outcome4 A strong base might be causing decomposition or multiple deprotonations.

Caption: Troubleshooting workflow for messy aldehyde condensation reactions.

Detailed Explanation:

  • Lower the Reaction Temperature: High temperatures can lead to a loss of selectivity and promote side reactions, including decomposition of the starting material or products.[5] Try running the reaction at a lower temperature (e.g., 50-60°C) to see if the product profile cleans up.

  • Self-Condensation: this compound could potentially undergo self-condensation. Running the reaction at a lower temperature or slowly adding the aldehyde to the reaction mixture can minimize this.

  • Stepwise Approach: For crossed aldol reactions, a common strategy is to first form the enolate of the other carbonyl component at a low temperature using a strong, non-nucleophilic base like LDA, and then slowly add the this compound. This provides better control over the reaction.

  • Milder Base: If you are using a very strong base like NaOH or KOH at high temperatures, consider switching to a milder base like an amine (e.g., triethylamine) or potassium carbonate, which may offer better selectivity.

Scenario 3: Unexpected Product Formation - Isomerization

Question: I am performing a reaction under basic conditions and have isolated a product where the bromine and another substituent appear to have swapped positions. What could be happening?

Possible Cause: Halogen Dance Rearrangement

Under certain basic conditions, especially with strong bases and at non-optimal temperatures, a "halogen dance" rearrangement can occur.[6] In this process, the initial deprotonation of the pyridine ring can lead to a series of equilibria that result in the migration of the bromine atom to a more thermodynamically stable position.

Logical Relationship Diagram:

G cluster_pathway Halogen Dance Pathway start Initial Reaction Conditions (Strong Base, Inappropriate Temperature) deprotonation Deprotonation of Pyridine Ring start->deprotonation intermediate Formation of Anionic Intermediate deprotonation->intermediate migration Migration of Bromine Atom intermediate->migration trapping Trapping of Isomeric Anion migration->trapping outcome Formation of Isomeric Product trapping->outcome

Sources

solvent effects on the reactivity of 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An advanced understanding of solvent effects is critical for the successful application of 2-Bromo-3-fluoroisonicotinaldehyde in complex synthetic pathways. This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and foundational knowledge, structured in a practical question-and-answer format. As Senior Application Scientists, we aim to explain the causality behind experimental choices to ensure robust and reproducible outcomes.

Technical Support Center: this compound

Guide Structure:

  • Frequently Asked Questions (FAQs): Core Reactivity & Solvent Choice

  • Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

  • Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

  • Experimental Protocols & Data

  • References

Frequently Asked Questions (FAQs): Core Reactivity & Solvent Choice

Q1: What are the primary reactive sites on this compound and how do solvents influence their reactivity?

A1: this compound has three primary reactive sites: the C2-Bromine bond, the C3-Fluorine bond, and the C4-aldehyde group. The pyridine ring is electron-deficient, which activates the C-Br and C-F bonds towards nucleophilic attack.

  • C-Br Bond: This is the primary site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The solvent's ability to dissolve the palladium catalyst, base, and organic substrates is crucial for an efficient catalytic cycle.[1][2]

  • C-F and C-Br Bonds (SNAr): Both halogens are positioned on an activated pyridine ring, making them susceptible to Nucleophilic Aromatic Substitution (SNAr). Generally, in SNAr reactions on activated rings, the C-F bond is significantly more reactive than the C-Br bond.[3][4] This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.[3][5] Polar aprotic solvents are typically preferred for these reactions.

  • Aldehyde Group: This group can undergo standard aldehyde chemistry (e.g., reductive amination, Wittig reactions). Solvent choice here depends on the specific reagents used but generally requires a solvent that can dissolve both the substrate and the reagent without participating in the reaction.

Q2: I'm having trouble dissolving the starting material. What is a good starting point for solvent selection?

A2: While specific quantitative solubility data for this compound is not widely published, we can infer its properties from its structure and related compounds. As a polar aromatic molecule, it is expected to have low solubility in non-polar solvents like hexanes and better solubility in polar aprotic solvents.

Table 1: Recommended Solvents for Initial Solubility Screening

SolventTypeRationale for Use
Tetrahydrofuran (THF)Polar AproticGood general-purpose solvent for a wide range of organic compounds.
1,4-DioxanePolar AproticOften used in cross-coupling reactions, good for dissolving organic and organometallic species.[1][6]
Dimethylformamide (DMF)Polar AproticHigh polarity, excellent for dissolving polar substrates and salts used in SNAr.
Acetonitrile (MeCN)Polar AproticA common polar aprotic solvent, often used in a variety of transformations.
Dichloromethane (DCM)Polar AproticGood for reactions run at or below room temperature; less ideal for high-temperature reactions.

For initial screening, start with THF or 1,4-dioxane. For reactions requiring high polarity, such as SNAr, consider DMF or DMSO.

Troubleshooting Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Q3: My SNAr reaction is sluggish or failing. I expected the bromine to be substituted, but I see no reaction. What is the issue?

A3: The primary issue is likely the relative reactivity of the C-F versus C-Br bond. In SNAr, the reaction proceeds via a two-step addition-elimination mechanism, with the initial nucleophilic attack being the rate-determining step.[5][7]

  • The "Element Effect": Fluorine's high electronegativity strongly polarizes the C-F bond and stabilizes the negatively charged Meisenheimer intermediate, accelerating the rate-determining attack.[3][4] Consequently, the C-F bond at the 3-position is significantly more activated towards nucleophilic substitution than the C-Br bond at the 2-position. You should target the substitution of fluorine, not bromine, under SNAr conditions.

  • Solvent Choice: Polar aprotic solvents (DMF, DMSO, acetonitrile) are crucial. They solvate the cation of the nucleophile's salt but leave the anion "naked" and more nucleophilic.[8] Polar protic solvents (e.g., ethanol, water) will form hydrogen bonds with the nucleophile, creating a solvent cage that dramatically reduces its reactivity and slows the reaction.[3][8]

Q4: I am attempting to substitute the fluorine atom with an oxygen or nitrogen nucleophile, but the yield is low. How can I optimize this using solvent selection?

A4: Low yield in a viable SNAr reaction often points to suboptimal reaction conditions, particularly the solvent and base combination.

  • Increase Solvent Polarity: If you are using a solvent like THF, switching to a more polar aprotic solvent like DMF or DMSO can significantly accelerate the reaction. The increased polarity better stabilizes the charged Meisenheimer complex.

  • Ensure Anhydrous Conditions: Water can act as a competing nucleophile or protonate your intended nucleophile, reducing its effectiveness. Use anhydrous solvents and reagents.

  • Base Solubility: The base used to deprotonate your nucleophile (e.g., NaH, K₂CO₃) must have some solubility in the reaction medium to be effective. In solvents like THF, stronger but more soluble bases like KHMDS or NaOtBu might be necessary. In DMF or DMSO, inorganic bases like K₂CO₃ are more soluble and often sufficient.

SNAr_Mechanism cluster_solvent Solvent Influence Reactants Substrate + Nu⁻ TS1 Transition State 1 (Attack) Reactants->TS1 Rate-Determining Step Intermediate Meisenheimer Complex (Stabilized by Polar Aprotic Solvent) TS1->Intermediate TS2 Transition State 2 (Loss of F⁻) Intermediate->TS2 Fast Products Product + F⁻ TS2->Products PolarAprotic Polar Aprotic (DMF, DMSO) Lowers energy of TS1 PolarProtic Polar Protic (EtOH, H₂O) Solvates Nu⁻, raises energy of TS1

Caption: SNAr mechanism and the critical role of solvent choice.

Troubleshooting Guide 2: Palladium-Catalyzed Cross-Coupling Reactions

Q5: My Suzuki coupling reaction with this compound is giving low yield and I see starting material decomposition. What is the role of the solvent here?

A5: In Suzuki-Miyaura coupling, the solvent system is critical for balancing the solubility of all components and facilitating the catalytic cycle.[9] Low yields can often be traced back to an inappropriate solvent or solvent/base combination.

  • Solubility is Key: The reaction involves an organic halide, an aqueous or solid base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄), a boronic acid, and a palladium catalyst. The solvent must effectively mediate the interaction between these phases. A mixture of an organic solvent with water is common.[6]

    • Common Systems: 1,4-Dioxane/water, Toluene/water, or THF/water are excellent starting points.[6][10]

  • Catalyst Deactivation (Palladium Black): If your catalyst is precipitating as palladium black, it has been deactivated. This can be caused by high temperatures or poor ligand stability. Sometimes, the choice of solvent can influence this; a solvent that better solubilizes the active catalytic species can prevent aggregation.[11]

  • Protodehalogenation: You may observe the formation of 3-fluoroisonicotinaldehyde (where the bromine is replaced by hydrogen). This side reaction is often caused by moisture or other proton sources in the reaction.[11] Ensure you are using thoroughly degassed solvents to remove both oxygen (which can cause boronic acid homocoupling) and any dissolved acidic gases.

Q6: I am observing significant homocoupling of my boronic acid reagent. How can I mitigate this?

A6: Homocoupling is a common side reaction often promoted by the presence of oxygen.[9][11]

  • Rigorous Degassing: This is the most critical step. Solvents must be thoroughly degassed before use. Common methods include:

    • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes.

    • Freeze-Pump-Thaw: The most effective method, involving freezing the solvent, evacuating the headspace, and thawing under an inert atmosphere. Repeat three times.

  • Inert Atmosphere: Ensure the reaction is set up and maintained under a strict inert atmosphere (Ar or N₂).

  • Solvent/Base Choice: Some solvent/base combinations can influence the rate of homocoupling. If using an aqueous base system, ensure it is also degassed. In some cases, switching to anhydrous conditions with a soluble organic base might be beneficial.

Troubleshooting_Workflow Start Low Yield / No Reaction in Cross-Coupling Check_Reagents 1. Check Reagent Purity (Boronic acid, Base) Start->Check_Reagents Check_Atmosphere 2. Verify Inert Atmosphere & Rigorous Degassing Check_Reagents->Check_Atmosphere Reagents OK Check_Catalyst 3. Screen Catalyst/Ligand Is Pd Black forming? Check_Atmosphere->Check_Catalyst Atmosphere OK Check_Solvent 4. Optimize Solvent System Check_Catalyst->Check_Solvent Catalyst OK Solvent_Options Solvent Screening: - Dioxane/H₂O - Toluene/H₂O - THF/H₂O - Anhydrous Toluene + Organic Base Check_Solvent->Solvent_Options

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Experimental Protocols & Data

Protocol 1: General Procedure for SNAr with an Amine Nucleophile
  • Setup: To a flame-dried Schlenk flask under an Argon atmosphere, add this compound (1.0 equiv) and a suitable base (e.g., K₂CO₃, 2.0 equiv).

  • Solvent & Reagents: Add anhydrous DMF (to make a ~0.1 M solution). Add the amine nucleophile (1.2 equiv).

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-120 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (3x) to remove DMF, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Setup: To a Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%), and a base (e.g., Na₂CO₃, 2.0 equiv).[6]

  • Solvent Addition: Evacuate and backfill the flask with Argon (3x). Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.[6]

  • Reaction: Heat the mixture to 90-100 °C and stir until the starting material is consumed as monitored by TLC or LC-MS (typically 8-24 hours).[6]

  • Workup: After cooling, dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 2: Influence of Solvent Type on Key Reaction Classes

Solvent TypeExamplesEffect on SNAr RateEffect on Suzuki CouplingRationale
Polar AproticDMF, DMSO, AcetonitrileStrongly Accelerates Often suitableStabilizes Meisenheimer complex; leaves nucleophile "naked".[8] For Suzuki, good for dissolving catalyst and reagents.
Ethereal (Polar Aprotic)THF, 1,4-DioxaneModerateVery Common Good balance of solubility for organic and organometallic species. Often used with water.[1][6]
Polar ProticWater, Ethanol, MethanolStrongly Decelerates Often used as a co-solventSolvates and deactivates the nucleophile via H-bonding.[3][8] In Suzuki, used to dissolve the inorganic base.
Non-PolarToluene, HexanesVery Slow / No ReactionCommon (Toluene)Poor stabilization of charged intermediates. Toluene is often used in Suzuki reactions, especially for higher temperatures.

References

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Preparation method of fluoropyridine compounds. Google Patents.
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. National Institutes of Health. Available from: [Link]

  • Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. Available from: [Link]

  • Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange. Available from: [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available from: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available from: [Link]

  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health. Available from: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • 2-bromopyridine. Organic Syntheses Procedure. Available from: [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]

  • This compound. ChemBK. Available from: [Link]

  • The solvolysis of 2-bromo-3-methylbutane potentially can give sev... Pearson. Available from: [Link]

  • Solvent Polarity and Hydrogen Bond Effects on Nucleophilic Substitution Reaction of 2-Bromo-5-nitrothiophene with Piperidine. ResearchGate. Available from: [Link]

Sources

Technical Support Center: Analytical Methods for Monitoring 2-Bromo-3-fluoroisonicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support center for monitoring reactions involving 2-Bromo-3-fluoroisonicotinaldehyde. This molecule is a key intermediate in the synthesis of various pharmaceutical compounds, making robust, reliable, and real-time analytical monitoring essential for optimizing reaction yield, minimizing impurity formation, and ensuring process consistency. This guide is designed for researchers, chemists, and drug development professionals, providing practical, field-tested advice in a direct question-and-answer format. We will explore the nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, moving beyond simple protocols to explain the causality behind our recommended troubleshooting steps.

Part 1: Frequently Asked Questions (FAQs) - Method Selection

Q1: What are the primary analytical techniques for monitoring reactions with this compound?

A1: The three most powerful and commonly employed techniques are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC-UV is the workhorse for quantitative analysis, ideal for tracking the concentration of reactants and products over time to determine reaction kinetics and completion. Its robustness makes it the preferred method for routine monitoring.

  • GC-MS excels at identifying and quantifying volatile components, including the starting material, product, and any volatile byproducts. The mass spectrometer provides definitive structural information, which is invaluable for impurity profiling.

  • NMR Spectroscopy offers detailed structural information in real-time without the need for chromatographic separation. It is exceptionally useful for mechanistic studies and identifying transient intermediates directly in the reaction mixture.

Q2: How do I choose the right technique for my specific needs?

A2: The choice is dictated by the specific question you are trying to answer. The following decision tree can guide your selection.

MethodSelection Workflow for Selecting an Analytical Method start What is your primary analytical goal? goal1 Routine quantification of reactant/product (Reaction Completion/Kinetics) start->goal1 goal2 Identification of unknown byproducts or impurities start->goal2 goal3 Real-time mechanistic study or identification of unstable intermediates start->goal3 hplc Use HPLC-UV goal1->hplc sub_goal2 Are the byproducts volatile and thermally stable? goal2->sub_goal2 nmr Use in-situ NMR goal3->nmr gcms Use GC-MS sub_goal2->gcms Yes lcms Consider LC-MS sub_goal2->lcms No / Unsure HPLC_Protocol cluster_prep Sample Preparation cluster_hplc HPLC Conditions prep1 Withdraw 50 µL aliquot from reaction mixture prep2 Quench immediately (e.g., in cold mobile phase) prep1->prep2 prep3 Dilute to ~50 µg/mL with mobile phase prep2->prep3 prep4 Filter through 0.45 µm PTFE syringe filter prep3->prep4 hplc_col Column: C18, 150 x 4.6 mm, 5 µm hplc_mp Mobile Phase A: 0.1% Formic Acid in Water Mobile Phase B: 0.1% Formic Acid in Acetonitrile hplc_grad Gradient: 30% B to 90% B in 10 min, hold 2 min, equilibrate 3 min hplc_flow Flow Rate: 1.0 mL/min hplc_temp Column Temp: 30 °C hplc_det Detection: UV at 270 nm

Validation & Comparative

The Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. 2-Bromo-3-fluoroisonicotinaldehyde, a substituted pyridine derivative, presents a unique combination of functional groups—an aldehyde, a pyridine ring, and two different halogens—that yield a distinctive fragmentation pattern in mass spectrometry. This guide provides an in-depth technical comparison of its characterization using two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI). Understanding these fragmentation pathways is crucial for unambiguous identification and for predicting the metabolic fate of related compounds.

Introduction to the Analyte and Ionization Techniques

This compound (Molecular Formula: C₆H₃BrFNO, Molar Mass: 202.94 g/mol ) is a heterocyclic aromatic aldehyde.[1] Its structure presents several key features that dictate its behavior in a mass spectrometer: the basic nitrogen of the pyridine ring, the reactive aldehyde group, and the carbon-halogen bonds of varying strengths (C-Br and C-F).

The choice of ionization technique is paramount as it governs the extent of fragmentation and the type of structural information obtained.[2][3] We will compare:

  • Electron Ionization (EI): A "hard" ionization technique that uses high-energy electrons to ionize the analyte, leading to extensive and reproducible fragmentation.[3][4][5] This is highly valuable for structural elucidation by creating a characteristic "fingerprint" of the molecule.

  • Electrospray Ionization (ESI): A "soft" ionization technique ideal for polar molecules.[3][4][6] It typically generates protonated molecules ([M+H]⁺) with minimal fragmentation, which is excellent for determining the molecular weight.[5] Tandem MS (MS/MS) is then required to induce and study fragmentation.

Predicted Mass Spectrum under Electron Ionization (EI)

Under the high-energy conditions of EI, this compound is expected to produce a rich fragmentation spectrum. The initial event is the removal of an electron to form a radical cation (M•⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%), all bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[5][7]

Key Predicted Fragmentation Pathways (EI)

The stable aromatic ring is expected to lead to a prominent molecular ion peak.[8][9] Fragmentation will likely proceed through several competing pathways initiated by the radical cation.

  • Loss of a Hydrogen Radical (•H): Cleavage of the aldehydic C-H bond is a common pathway for aldehydes, resulting in a stable acylium ion.[8][10]

  • Loss of Carbon Monoxide (CO): Following the loss of the hydrogen radical, the resulting acylium ion can lose carbon monoxide, a neutral and stable molecule. This is a characteristic fragmentation for aromatic aldehydes.

  • Loss of a Bromo Radical (•Br): The C-Br bond is weaker than the C-F bond and is susceptible to cleavage.[11] This results in a fluorinated pyridine fragment.

  • Loss of the Aldehyde Group (•CHO): Cleavage of the bond between the pyridine ring and the aldehyde group leads to the loss of a 29 Da radical.[8][10]

Table 1: Predicted Key Fragments for this compound under EI-MS

m/z (for ⁷⁹Br)m/z (for ⁸¹Br)Proposed Fragment IonIdentity
203205[C₆H₃⁷⁹BrFNO]•⁺ / [C₆H₃⁸¹BrFNO]•⁺Molecular Ion (M•⁺)
202204[C₆H₂⁷⁹BrFNO]⁺ / [C₆H₂⁸¹BrFNO]⁺[M-H]⁺
174176[C₅H₂⁷⁹BrFN]⁺ / [C₅H₂⁸¹BrFN]⁺[M-H-CO]⁺
124-[C₆H₃FNO]⁺[M-Br]⁺
95-[C₅H₃FN]⁺[M-Br-CHO]⁺
Visualizing EI Fragmentation

The logical flow of the fragmentation cascade under Electron Ionization can be visualized as follows:

EI_Fragmentation M Molecular Ion (M•⁺) m/z 203/205 M_H [M-H]⁺ m/z 202/204 M->M_H - •H M_Br [M-Br]⁺ m/z 124 M->M_Br - •Br M_H_CO [M-H-CO]⁺ m/z 174/176 M_H->M_H_CO - CO M_Br_CHO [M-Br-CHO]⁺ m/z 95 M_Br->M_Br_CHO - •CHO

Caption: Predicted EI fragmentation pathway for this compound.

Predicted Mass Spectrum under Electrospray Ionization (ESI)

In positive-ion ESI, the basic nitrogen atom of the pyridine ring is the most likely site for protonation, yielding a prominent [M+H]⁺ ion. This technique is significantly "softer" than EI, and thus in-source fragmentation is minimal.[3][12] To obtain structural information, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ precursor ion is isolated and subjected to collision-induced dissociation (CID).

Key Predicted Fragmentation Pathways (ESI-MS/MS)

The fragmentation of the protonated molecule [M+H]⁺ will differ from the radical cation M•⁺ formed in EI.

  • Loss of Carbon Monoxide (CO): Studies have shown that aldehydes with a remote basic site for stable protonation, such as a pyridine ring, readily lose CO upon collision-induced dissociation.[13]

  • Loss of Hydrogen Bromide (HBr): The loss of a neutral molecule like HBr is a common fragmentation pathway for protonated halogenated compounds.

  • Loss of both CO and HBr: A sequential loss of these two neutral molecules is also a probable pathway.

Table 2: Predicted Key Fragments for this compound under ESI-MS/MS

Precursor Ion m/z (⁷⁹Br / ⁸¹Br)Fragment Ion m/z (⁷⁹Br / ⁸¹Br)Neutral LossProposed Fragment Ion Identity
204 / 206176 / 178CO (28 Da)[M+H-CO]⁺
204 / 206124HBr (80/82 Da)[M+H-HBr]⁺
176 / 17896HBr (80/82 Da)[M+H-CO-HBr]⁺
Visualizing ESI-MS/MS Fragmentation

The workflow for ESI-MS/MS analysis involves distinct stages of ion selection and fragmentation.

ESI_Workflow cluster_source Ion Source (ESI) cluster_ms1 MS1 (Quadrupole 1) cluster_cid Collision Cell (q2) cluster_ms2 MS2 (Quadrupole 3) Analyte Analyte in Solution Precursor Precursor Ion Selection [M+H]⁺ m/z 204/206 Analyte->Precursor Protonation CID Collision-Induced Dissociation (CID) Precursor->CID Isolation Fragments Fragment Ion Analysis (e.g., m/z 176/178, 124) CID->Fragments Fragmentation

Sources

A Comparative Guide to the Reactivity of 2-Bromo-3-fluoroisonicotinaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern molecular design. Substituted pyridines, in particular, are privileged structures found in a vast array of pharmaceuticals and functional materials. 2-Bromo-3-fluoroisonicotinaldehyde stands out as a highly versatile building block, offering multiple reaction sites that can be addressed with precision. Understanding its reactivity in comparison to its structural analogs is crucial for efficient synthesis planning and the development of novel chemical entities.

This guide provides an in-depth comparison of the reactivity of this compound with key analogs, focusing on the influence of halogen substitution patterns on the molecule's behavior in common synthetic transformations. We will delve into the electronic underpinnings of this reactivity and provide supporting experimental frameworks to guide your synthetic endeavors.

The Electronic Landscape: How Substituents Dictate Reactivity

The reactivity of this compound is governed by the interplay of electronic effects from its substituents and the inherent electron-deficient nature of the pyridine ring. The nitrogen atom in the pyridine ring acts as a strong electron-withdrawing group through both inductive and mesomeric effects, significantly lowering the electron density of the ring carbons, especially at the C2, C4, and C6 positions.[1]

The substituents on the ring further modulate this electronic profile:

  • Fluorine (C3): Possesses a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity, further polarizing the C-F bond and the surrounding sigma framework. Its mesomeric effect (+M) is weak and generally overshadowed by its inductive influence.

  • Bromine (C2): Also exhibits an electron-withdrawing inductive effect (-I), though weaker than fluorine's. Its mesomeric effect (+M) is also present but does not dominate its electronic contribution.

  • Formyl Group (C4): The aldehyde group is strongly electron-withdrawing through both inductive (-I) and mesomeric (-M) effects, significantly increasing the electrophilicity of the C4 position and the aldehyde carbon itself.

This combination of electron-withdrawing features renders the pyridine ring highly electrophilic and susceptible to nucleophilic attack, while also influencing the reactivity of the carbon-halogen bonds in metal-catalyzed reactions.

Comparative Reactivity Analysis

We will explore the reactivity of this compound and its analogs in two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a primary pathway for functionalizing electron-deficient aromatic rings.[2] The mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this complex is the key to the reaction's feasibility and is the rate-determining step.[3]

Caption: Generalized SNAr Mechanism.

A counterintuitive but critical principle in SNAr reactions on highly electron-deficient rings is the reactivity order of halogens: F > Cl > Br > I . This is the reverse of the trend seen in SN2 reactions. The reason lies in the rate-determining addition step. The exceptional electronegativity of fluorine provides a powerful inductive stabilization of the developing negative charge in the Meisenheimer complex, lowering the activation energy for its formation.[3] The C-X bond cleavage is fast and not rate-limiting, so the traditional leaving group ability is less important.[3][4]

For this compound, the situation is complex due to two different halogens. The positions of the halogens relative to the electron-withdrawing groups (ring nitrogen and aldehyde) determine which is more readily displaced. In pyridine systems, the C2 and C4 positions are most activated towards nucleophilic attack.[2]

Table 1: Predicted SNAr Reactivity of this compound and Analogs

CompoundMost Labile HalogenPredicted Relative ReactivityRationale
This compound Bromine (at C2)HighThe C2 position is highly activated by the adjacent ring nitrogen and the para-aldehyde group. While fluorine is generally more labile in SNAr, the activation at C2 makes the C-Br bond susceptible.
2-Chloro-3-fluoroisonicotinaldehydeChlorine (at C2)HighSimilar to the bromo-analog, the C2 position is strongly activated. Reactivity may be slightly higher than the bromo-analog due to the greater electronegativity of chlorine.
2,3-DifluoroisonicotinaldehydeFluorine (at C2)Very HighThe C2-F bond is strongly activated by the ring nitrogen and the C4-aldehyde. The high electronegativity of fluorine at C2 provides maximum stabilization to the Meisenheimer complex.[4][5]
2-Bromo-3-chloroisonicotinaldehydeBromine (at C2)HighThe C2 position remains the most activated site for nucleophilic attack.

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

  • Reaction Setup: To a solution of the halo-isonicotinaldehyde analog (1.0 eq) in a polar aprotic solvent (e.g., DMSO, DMF, or NMP), add the desired amine nucleophile (1.2-2.0 eq) and a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0-3.0 eq).

  • Reaction Conditions: Heat the mixture to a temperature between 80-120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and pour it into water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds, typically between an organohalide and a boronic acid.[6][7] The reaction's success hinges on the catalytic cycle of a palladium complex, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition PdII_A R¹-Pd(II)-X L_n OxAdd->PdII_A Transmetal Transmetalation PdII_B R¹-Pd(II)-R² L_n Transmetal->PdII_B RedElim Reductive Elimination RedElim->Pd0 Product R¹-R² RedElim->Product RX R¹-X RX->OxAdd Boronic R²-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal

Caption: Simplified Suzuki-Miyaura Catalytic Cycle.

The critical first step, oxidative addition, involves the insertion of the palladium(0) catalyst into the carbon-halogen bond. The reactivity for this step generally follows the trend: I > Br > OTf > Cl >> F .[8] The carbon-bromine bond is significantly more susceptible to oxidative addition than the exceptionally strong carbon-fluorine bond, which is typically unreactive under standard Suzuki conditions.[8]

This differential reactivity provides a powerful synthetic handle. For this compound, the C-Br bond can be selectively targeted in cross-coupling reactions, leaving the C-F bond intact for potential subsequent SNAr functionalization.

Table 2: Predicted Reactivity in Suzuki-Miyaura Coupling

CompoundReactive SitePredicted Suitability as ElectrophileRationale
This compound C-BrExcellentThe C-Br bond is readily activated for oxidative addition, while the C-F bond is inert. This allows for selective coupling at the C2 position.
2-Chloro-3-fluoroisonicotinaldehydeC-ClGoodThe C-Cl bond can participate in Suzuki coupling, but typically requires more forcing conditions (stronger bases, specialized phosphine ligands) compared to the C-Br bond.[9]
2,3-DifluoroisonicotinaldehydeNonePoorBoth C-F bonds are generally unreactive towards oxidative addition under standard Suzuki conditions.[8]
2-Bromo-3-chloroisonicotinaldehydeC-BrExcellentThe C-Br bond will react selectively over the C-Cl bond, allowing for regiocontrolled functionalization at the C2 position.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine the halo-isonicotinaldehyde analog (1.0 eq), the boronic acid or ester partner (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

  • Solvent and Degassing: Add a suitable solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, or DMF). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes or by using freeze-pump-thaw cycles.

  • Reaction Conditions: Heat the reaction to 80-110 °C under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature and dilute with water and an organic solvent like ethyl acetate.

  • Extraction: Separate the layers and extract the aqueous phase with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography or recrystallization.

Reactivity of the Aldehyde Group

The formyl group at the C4 position is a versatile handle for further transformations. The strong electron-withdrawing nature of the halogenated pyridine ring enhances the electrophilicity of the aldehyde carbonyl carbon. This makes it highly reactive towards nucleophiles in reactions such as:

  • Reductive amination

  • Wittig olefination

  • Grignard/organolithium additions

  • Oxidation to the corresponding carboxylic acid[10]

The relative reactivity of the aldehyde group across the different analogs is expected to correlate with the overall electron-withdrawing power of the substituents. Therefore, analogs with more electronegative halogens (e.g., 2,3-difluoroisonicotinaldehyde) would be expected to have a more electrophilic and reactive aldehyde group compared to their bromo- or chloro-containing counterparts.

Experimental Workflow Overview

A successful synthetic campaign relies on a systematic and logical workflow. The following diagram outlines a typical sequence for performing and analyzing the reactions discussed in this guide.

Workflow Setup Reaction Setup (Flask, Reagents, Solvent) Inert Inert Atmosphere (Degas / N₂ or Ar Purge) Setup->Inert Reaction Reaction (Heating, Stirring) Inert->Reaction Monitor Monitoring (TLC / LC-MS) Reaction->Monitor Workup Aqueous Work-up & Extraction Monitor->Workup If Complete Purify Purification (Chromatography / Recrystallization) Workup->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Caption: General experimental workflow for synthesis.

Conclusion

This compound is a uniquely versatile building block due to the orthogonal reactivity of its functional groups. Its C-Br bond is primed for selective functionalization via palladium-catalyzed cross-coupling, while the electron-deficient ring system allows for subsequent SNAr reactions, potentially at the C-F bond under more forcing conditions or if the C2 position is blocked. The aldehyde provides a third handle for a wide range of transformations.

When comparing with its analogs, a clear hierarchy of reactivity emerges:

  • For SNAr: Reactivity is dominated by the position and electronegativity of the leaving group, with fluoro-substituted analogs often being more reactive than their chloro or bromo counterparts at activated positions.

  • For Suzuki Coupling: Reactivity is dictated by the ease of oxidative addition, making the C-Br bond far superior to C-Cl and especially C-F bonds.

By understanding these fundamental principles of reactivity, researchers can strategically select the appropriate analog and reaction sequence to access complex molecular targets with precision and efficiency.

References

  • Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. RSC Advances. [Link]

  • National Institutes of Health. (2020). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC. [Link]

  • ResearchGate. (2014). Substitution effects on neutral and protonated pyridine derivatives along the periodic table. [Link]

  • National Institutes of Health. (2013). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. [Link]

  • ACS Publications. (2016). An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. [Link]

  • Royal Society of Chemistry. (1974). Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane. Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Reddit. (2022). Which reacts more efficiently, the fluoropyridine or the bromopyridine? Or do they react similarly? Explain your answer. r/AdvancedOrganic. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Royal Society of Chemistry. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. [Link]

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A Comparative Guide to the Validation of Synthetic Products from 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of novel synthetic compounds is paramount. This guide provides an in-depth, experience-driven approach to the validation of products derived from the versatile building block, 2-Bromo-3-fluoroisonicotinaldehyde. Moving beyond a simple checklist of procedures, we will explore the underlying rationale for experimental choices, offering a framework for robust and reliable characterization. This guide will use the synthesis of 2-phenyl-3-fluoroisonicotinaldehyde via a Suzuki-Miyaura coupling as a central case study to illustrate these principles.

The Strategic Importance of this compound

This compound is a valuable starting material in medicinal chemistry. The pyridine core is a common motif in pharmacologically active compounds.[1][2] The bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.[3] The fluorine atom at the 3-position can modulate the electronic properties and metabolic stability of the final compound, a desirable feature in drug design. The aldehyde group provides a reactive site for further derivatization, such as reductive amination or the formation of imines and oximes.[4]

Case Study: Synthesis of 2-phenyl-3-fluoroisonicotinaldehyde via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[5] In this case study, we will couple this compound with phenylboronic acid.

Synthetic Workflow Overview

Synthetic Workflow start Start: 2-Bromo-3-fluoro- isonicotinaldehyde & Phenylboronic Acid reaction Suzuki-Miyaura Coupling - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., Na₂CO₃) - Solvent (e.g., Toluene/Water) start->reaction workup Reaction Workup - Quench - Extraction - Drying reaction->workup purification Purification - Column Chromatography workup->purification product Isolated Product: 2-phenyl-3-fluoro- isonicotinaldehyde purification->product validation Comprehensive Validation product->validation

Caption: Workflow for the synthesis and validation of 2-phenyl-3-fluoroisonicotinaldehyde.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example. Optimization of catalyst, base, solvent, and temperature may be required for specific substrates.

  • Reagent Preparation: In a dry Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and sodium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for instance, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to remove oxygen, which can deactivate the catalyst.

  • Solvent Addition: Add a degassed solvent mixture, such as toluene and water (e.g., in a 4:1 ratio, 10 mL).

  • Reaction: Heat the mixture with stirring (e.g., to 85-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-phenyl-3-fluoroisonicotinaldehyde.

Comprehensive Validation of 2-phenyl-3-fluoroisonicotinaldehyde

Validation is a multi-faceted process aimed at unequivocally confirming the structure and assessing the purity of the synthesized compound.

Structural Elucidation

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR should be performed.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

    • What to look for: The disappearance of the starting material's pyridine proton signals adjacent to the bromine and the appearance of new aromatic signals corresponding to the phenyl group. The aldehyde proton will be a singlet at a characteristic downfield shift (around 10 ppm).

  • ¹³C NMR: Shows the number of different types of carbon atoms.

    • What to look for: The appearance of new carbon signals for the phenyl ring and a shift in the signals of the pyridine ring carbons, particularly the carbon where the coupling occurred.

Table 1: Representative NMR Data for 2-phenyl-3-fluoroisonicotinaldehyde

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H~10.1s-Aldehyde-H
¹H~8.6d~4.8Pyridine-H6
¹H~7.8t~7.6Pyridine-H5
¹H~7.4-7.6m-Phenyl-H
¹³C~190d~3C=O
¹³C~160d~250 (¹JCF)C-F
¹³C~128-155m-Aromatic C's

Note: These are estimated values. Actual shifts may vary based on solvent and other factors.

B. Mass Spectrometry (MS)

MS provides the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight.

  • Technique of Choice: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like our target compound.

  • What to look for: A prominent ion corresponding to the protonated molecule [M+H]⁺. For 2-phenyl-3-fluoroisonicotinaldehyde (C₁₂H₈FNO), the expected exact mass is approximately 201.0586. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

C. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

  • What to look for:

    • A strong absorption band around 1700-1720 cm⁻¹ corresponding to the C=O stretch of the aldehyde.

    • Absorption bands in the 1550-1600 cm⁻¹ region for the C=C and C=N stretching of the aromatic rings.

    • A C-F stretching band, typically in the 1000-1300 cm⁻¹ region.

Purity Assessment

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of a non-volatile organic compound.

  • Methodology: A reverse-phase HPLC method is typically employed.[6]

    • Column: A C18 column is a common choice.

    • Mobile Phase: A gradient of water and an organic solvent like acetonitrile, often with an additive like formic acid or trifluoroacetic acid to improve peak shape.

    • Detection: A UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Data Interpretation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks. A pure compound should show a single, sharp peak. The presence of other peaks indicates impurities, which could be unreacted starting materials, byproducts, or residual catalyst.

Table 2: HPLC Validation Parameters

ParameterAcceptance CriteriaPurpose
Purity >95% (for research use)To quantify the percentage of the desired compound.
Retention Time (t_R) Consistent across runsTo identify the compound based on its elution time.
Peak Shape Symmetrical (Tailing factor < 2)To ensure good chromatographic performance.

Comparison with an Alternative Synthetic Route: Stille Coupling

While the Suzuki-Miyaura coupling is highly effective, it's instructive to compare it with another powerful cross-coupling reaction, the Stille coupling.

Stille Coupling: This reaction couples an organotin compound (organostannane) with an organic halide.

  • Advantages:

    • Organostannanes are often tolerant of a wide variety of functional groups.

    • The reaction conditions can be very mild.

  • Disadvantages:

    • The primary drawback is the toxicity of the organotin reagents and byproducts.

    • The removal of tin byproducts can be challenging and may require specific workup procedures.

Table 3: Comparison of Suzuki-Miyaura vs. Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Boron/Tin Reagent Boronic acids/estersOrganostannanes
Toxicity Generally low toxicityHigh toxicity of tin compounds
Byproduct Removal Generally straightforward (water-soluble)Can be difficult
Reaction Conditions Mild, often requires a baseMild, often does not require a base
Substrate Scope Very broadVery broad

The choice between these methods often comes down to the availability of the starting materials and considerations of toxicity and ease of purification. For many applications, particularly in drug discovery, the lower toxicity of the Suzuki-Miyaura coupling makes it the preferred method.[7]

Troubleshooting and Interpretation Logic

A systematic approach is crucial when validation results are not as expected.

Validation Troubleshooting cluster_start cluster_nmr NMR Analysis cluster_ms MS Analysis cluster_hplc HPLC Purity Check start Validation Data Analysis nmr_ok Correct Structure? start->nmr_ok nmr_yes Proceed to Purity Check nmr_ok->nmr_yes Yes nmr_no Incorrect Structure or Mixture nmr_ok->nmr_no No ms_ok Correct Mass? nmr_yes->ms_ok nmr_revisit Re-evaluate Synthesis/ Purification nmr_no->nmr_revisit ms_yes Consistent with NMR ms_ok->ms_yes Yes ms_no Incorrect Mass ms_ok->ms_no No hplc_ok Purity >95%? ms_yes->hplc_ok ms_no->nmr_revisit hplc_yes Validation Complete hplc_ok->hplc_yes Yes hplc_no Impure Sample hplc_ok->hplc_no No hplc_repurify Re-purify Sample hplc_no->hplc_repurify

Caption: A decision tree for troubleshooting common validation issues.

Conclusion

The validation of synthetic products derived from this compound requires a systematic and multi-technique approach. By combining NMR and mass spectrometry for structural confirmation with HPLC for purity assessment, researchers can have high confidence in the identity and quality of their compounds. The choice of synthetic route, such as the Suzuki-Miyaura coupling, should be made with consideration of factors like efficiency, safety, and ease of purification. This guide provides a foundational framework for these critical activities in the pursuit of novel chemical entities.

References

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  • Maslarska, V., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 265-271. Retrieved from [Link]

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A Comparative Guide to the Spectral Analysis of 2-Bromo-3-fluoroisonicotinaldehyde and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, a thorough understanding of their spectral properties is paramount. This guide provides an in-depth comparative analysis of the spectral data for 2-Bromo-3-fluoroisonicotinaldehyde, its derivatives, and a key structural analog, 2-Chloro-3-fluoroisonicotinaldehyde. By examining the nuances in Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy, this guide aims to equip researchers with the foundational knowledge to interpret and predict the spectral characteristics of this important class of molecules.

Introduction: The Significance of Halogenated Pyridine Aldehydes

This compound and its analogs are valuable intermediates in medicinal chemistry and materials science. The presence and position of the halogen substituents (bromine and fluorine) and the aldehyde functional group on the pyridine ring create a unique electronic environment, influencing the molecule's reactivity, binding affinity, and spectral properties. Accurate interpretation of spectral data is crucial for confirming chemical structures, assessing purity, and understanding the electronic and steric effects of various substituents. This guide will delve into the characteristic spectral signatures of these compounds, providing experimental data and protocols to aid in their unambiguous identification and characterization.

Experimental Protocols

To ensure the reproducibility and accuracy of the presented data, the following standardized protocols for spectral analysis are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Acquisition : For ¹H NMR, a typical spectral width of -2 to 12 ppm is used. For ¹³C NMR, a spectral width of 0 to 200 ppm is appropriate. Standard pulse sequences are employed.

Mass Spectrometry (MS)
  • Sample Preparation : Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

  • Ionization Method : Utilize Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination of the molecular ion.

  • Data Acquisition : Acquire the mass spectrum over a mass-to-charge (m/z) range of 50-500.

Infrared (IR) Spectroscopy
  • Sample Preparation : For solid samples, the Attenuated Total Reflectance (ATR) technique is preferred for its simplicity and minimal sample preparation. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition : Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, cyclohexane) of a known concentration.

  • Data Acquisition : Scan the absorbance from 200 to 800 nm in a quartz cuvette with a 1 cm path length.

Spectral Data Comparison: this compound vs. 2-Chloro-3-fluoroisonicotinaldehyde

The primary focus of this guide is the comparative analysis of this compound (1 ) and its chloro-analog, 2-Chloro-3-fluoroisonicotinaldehyde (2 ). The substitution of bromine with chlorine induces subtle yet discernible shifts in their spectral data.

Compound CAS Number Molecular Formula Molecular Weight
This compound (1 )1227572-94-2C₆H₃BrFNO203.99 g/mol
2-Chloro-3-fluoroisonicotinaldehyde (2 )329794-28-7C₆H₃ClFNO159.55 g/mol

Table 1: Physical Properties of the Compared Compounds

¹H NMR Spectroscopy

The proton NMR spectra of these compounds are characterized by signals in the aromatic and aldehyde regions.

  • Aldehyde Proton (CHO) : This proton typically appears as a singlet in the downfield region (δ 9.5-10.5 ppm) due to the strong deshielding effect of the carbonyl group.

  • Pyridine Ring Protons : The protons on the pyridine ring will appear as doublets or doublets of doublets, with their chemical shifts influenced by the electronegativity and position of the halogen substituents. The fluorine atom will introduce additional splitting (H-F coupling).

¹³C NMR Spectroscopy

The carbon NMR spectra provide valuable information about the carbon framework.

  • Carbonyl Carbon (C=O) : The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield (δ 185-195 ppm).

  • Pyridine Ring Carbons : The carbons of the pyridine ring will resonate in the aromatic region (δ 110-160 ppm). The carbons directly attached to the electronegative halogens and nitrogen will be further downfield. The C-F coupling will be observable for the carbon bearing the fluorine and adjacent carbons.

Mass Spectrometry

The mass spectra of these compounds are distinguished by the isotopic patterns of the halogens.

  • This compound (1 ) : Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 molecular ion peak cluster of nearly equal intensity.

  • 2-Chloro-3-fluoroisonicotinaldehyde (2 ) : Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will produce an M and M+2 molecular ion peak cluster with a 3:1 intensity ratio.

Fragmentation Pattern : Common fragmentation pathways for these molecules involve the loss of the formyl radical (•CHO), the halogen atom, or carbon monoxide (CO). The fragmentation of aldehydes often involves cleavage of the bonds adjacent to the carbonyl group, leading to the loss of a hydrogen atom (M-1) or the entire CHO group (M-29).

Infrared (IR) Spectroscopy

The IR spectra will show characteristic absorption bands for the functional groups present.

  • C=O Stretch (Aldehyde) : A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹.

  • C-H Stretch (Aldehyde) : Two weak bands are typically observed around 2820 cm⁻¹ and 2720 cm⁻¹.

  • C-F Stretch : A strong absorption band in the region of 1250-1000 cm⁻¹.

  • C-Br Stretch : A medium to strong absorption band in the region of 600-500 cm⁻¹.

  • Aromatic C=C and C=N Stretches : Multiple bands in the 1600-1400 cm⁻¹ region.

UV-Visible Spectroscopy

The UV-Vis spectra of these aromatic aldehydes are expected to show absorptions corresponding to π → π* and n → π* electronic transitions. Typically, two main absorption bands are observed for aromatic carbonyl compounds.

Derivatives of this compound: A Case Study of the Oxime

The aldehyde functionality of this compound allows for the straightforward synthesis of various derivatives. One common derivative is the oxime, formed by the reaction of the aldehyde with hydroxylamine. The formation of an oxime introduces new spectral features and can be readily monitored using the spectroscopic techniques discussed.

Synthesis of this compound Oxime

A general procedure for the synthesis of the oxime derivative involves reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, in an alcoholic solvent.

Synthesis_Workflow Aldehyde 2-Bromo-3-fluoro- isonicotinaldehyde Reaction Reaction at RT or gentle heating Aldehyde->Reaction Reagents Hydroxylamine HCl, Sodium Acetate, Ethanol Reagents->Reaction Oxime 2-Bromo-3-fluoro- isonicotinaldehyde Oxime Reaction->Oxime

Figure 1: Synthesis of the Oxime Derivative.
Comparative Spectral Analysis of the Oxime Derivative

The formation of the oxime from the aldehyde results in significant changes in the spectral data.

Spectroscopic Technique Aldehyde Oxime Rationale for Change
¹H NMR Aldehyde proton (δ ~10 ppm)Oxime proton (-NOH, δ ~8-11 ppm, often broad)Replacement of the aldehyde C-H with a C=N-OH group.
¹³C NMR Carbonyl carbon (δ ~190 ppm)Imine carbon (C=N, δ ~150 ppm)Change in hybridization and electronic environment of the carbon.
IR Spectroscopy Strong C=O stretch (~1710 cm⁻¹)C=N stretch (~1640 cm⁻¹), Broad O-H stretch (~3200-3600 cm⁻¹)Replacement of the carbonyl group with an imine and addition of a hydroxyl group.
Mass Spectrometry Molecular ion peak corresponding to the aldehydeMolecular ion peak increased by 15 mass units (addition of NOH, loss of O)Change in the molecular formula.

Table 2: Expected Spectral Shifts upon Oxime Formation

Conclusion

The spectral analysis of this compound and its derivatives provides a wealth of information for the modern chemist. By understanding the characteristic fingerprints in NMR, MS, IR, and UV-Vis spectroscopy, researchers can confidently identify their target molecules, assess their purity, and gain insights into their electronic structure. The comparative data presented for the bromo- and chloro-analogs highlight the subtle but important influence of halogen substitution. Furthermore, the analysis of the oxime derivative demonstrates how spectroscopic techniques can be powerfully employed to monitor and confirm chemical transformations. This guide serves as a foundational resource for professionals working with this versatile class of heterocyclic compounds.

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A Senior Application Scientist's Guide to 2-Bromo- vs. 2-Chloro-isonicotinaldehyde in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and materials science, pyridine-based scaffolds are indispensable building blocks. Among them, 2-halo-isonicotinaldehydes (2-halo-4-formylpyridines) serve as exceptionally versatile intermediates, offering two distinct points for chemical modification: the aldehyde for nucleophilic additions and condensations, and the carbon-halogen bond for cross-coupling and nucleophilic aromatic substitution (SNAr) reactions.

The choice between a 2-bromo or a 2-chloro substituent is a critical decision in synthetic planning. While seemingly minor, this choice has profound implications for reactivity, reaction conditions, cost, and overall synthetic strategy. This guide provides a comprehensive comparative analysis of 2-bromoisonicotinaldehyde and 2-chloroisonicotinaldehyde, grounded in mechanistic principles and supported by experimental data, to empower researchers to make informed decisions for their specific applications.

Part 1: Physicochemical Properties

A foundational understanding begins with the intrinsic properties of each molecule. The substitution of bromine for chlorine results in a notable increase in molecular weight and subtle shifts in physical characteristics.

Property2-Bromoisonicotinaldehyde2-ChloroisonicotinaldehydeRationale for Difference
Synonyms 2-Bromo-4-formylpyridine2-Chloro-4-formylpyridine-
CAS Number 118289-17-1[1][2]101066-61-9[3][4]-
Molecular Formula C₆H₄BrNO[1][2]C₆H₄ClNO[3][5]Elemental composition
Molecular Weight 186.01 g/mol [1][2][6]141.56 g/mol [4]Higher atomic mass of Bromine vs. Chlorine
Appearance White to off-white powder[1]White to almost white powder/crystal[3][5]Crystalline packing and purity
Melting Point Not consistently reported46-52 °C[4][5]Differences in crystal lattice energy
Solubility Soluble in common organic solventsSoluble in ethanol, dichloromethane; slightly soluble in water[5]Polarity and hydrogen bonding potential

Part 2: Comparative Reactivity Analysis

The primary distinction between the bromo and chloro analogues lies in their chemical reactivity, governed by the properties of the carbon-halogen bond.

Palladium-Catalyzed Cross-Coupling Reactions

This class of reactions is arguably the most common application for these building blocks. The key difference arises in the initial, often rate-limiting, oxidative addition step of the catalytic cycle, where the Pd(0) catalyst inserts into the C-X bond.

The generally accepted reactivity trend for aryl halides in oxidative addition is: C-I > C-Br > C-OTf > C-Cl .

This trend is a direct consequence of bond dissociation energies (BDE). The C-Br bond (BDE ≈ 71 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 84 kcal/mol), making it more susceptible to cleavage by the palladium catalyst.

Expert Insight: For researchers venturing into novel couplings, the 2-bromo derivative is the superior choice for initial screening . Its higher intrinsic reactivity often provides a greater chance of success with a wider range of standard catalysts (e.g., Pd(PPh₃)₄) and milder conditions. In contrast, the 2-chloro analogue frequently requires more specialized, highly active catalysts featuring bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to facilitate the challenging oxidative addition step.[7][8]

This diagram illustrates a typical decision-making process for selecting the appropriate halide for a cross-coupling reaction.

cluster_0 Decision Logic for Cross-Coupling start Project Goal q1 Is this an initial route-scouting or discovery phase? start->q1 use_bromo Use 2-Bromoisonicotinaldehyde (Higher reactivity, broader catalyst scope) q1->use_bromo Yes q2 Is this for large-scale synthesis or cost optimization? q1->q2 No end Proceed with Synthesis use_bromo->end q2->use_bromo No/Uncertain use_chloro Use 2-Chloroisonicotinaldehyde (Lower cost, better atom economy) q2->use_chloro Yes optimize Requires optimization: - Bulky, electron-rich ligands (e.g., XPhos) - Stronger base (e.g., K₃PO₄, LHMDS) - Higher temperature use_chloro->optimize optimize->end

Caption: Decision workflow for halide selection in cross-coupling.

The Suzuki reaction is a robust method for forming C-C bonds.[8] While both substrates are viable, the conditions vary significantly.

Parameter2-Bromoisonicotinaldehyde2-Chloroisonicotinaldehyde
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd₂(dba)₃ + bulky phosphine ligand (e.g., XPhos)
Base Na₂CO₃, K₂CO₃ (milder)K₃PO₄, Cs₂CO₃ (stronger)
Temperature 80-100 °COften >100 °C
Yields Generally highCan be high, but more sensitive to optimization

For the crucial synthesis of C-N bonds, the Buchwald-Hartwig amination is a go-to method.[9][10] The reactivity difference between the C-Br and C-Cl bonds is particularly pronounced here.[11][12][13]

The diagram below shows the generic catalytic cycle for a palladium-catalyzed cross-coupling reaction, highlighting the critical oxidative addition step where the reactivity difference between C-Br and C-Cl bonds manifests.

cluster_1 Palladium Cross-Coupling Cycle pd0 Pd(0)L₂ pd2_complex L₂Pd(II)(Ar)(X) pd0->pd2_complex Oxidative Addition (Ar-X) note This is the key step. The C-Br bond reacts much faster than the C-Cl bond here. pd2_trans L₂Pd(II)(Ar)(R) pd2_complex->pd2_trans Transmetalation (R-M) pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product

Caption: The critical oxidative addition step in cross-coupling.

Nucleophilic Aromatic Substitution (SNAr)

In SNAr, a nucleophile attacks the carbon bearing the halogen, forming a negatively charged Meisenheimer intermediate. The reaction rate is influenced by two competing factors:

  • Ring Electrophilicity: The electron-withdrawing nature of the halogen enhances the ring's susceptibility to nucleophilic attack. Chlorine is more electronegative than bromine, making the 2-chloro ring slightly more electrophilic.

  • Leaving Group Ability: The ease with which the halide anion departs from the Meisenheimer complex. The C-Br bond is weaker and bromide is a better leaving group than chloride.

For most common SNAr reactions on 2-halopyridines, the rate-determining step is the initial nucleophilic attack.[14][15] Therefore, the reactivity trend is often F > Cl > Br .[15] However, this is not absolute and can be substrate- and nucleophile-dependent. In cases where the departure of the leaving group becomes rate-limiting, the trend can revert to Br > Cl.

Expert Insight: While the 2-chloro derivative is often more reactive in SNAr reactions due to chlorine's higher electronegativity, the reactions often require elevated temperatures or strong bases.[14] The choice should be guided by the specific nucleophile and the functional group tolerance of the substrate.

Reactions of the Aldehyde Group

Reactions involving the 4-formyl group, such as reductive amination, Wittig reactions, or Knoevenagel condensations, are less sensitive to the identity of the halogen at the 2-position.[16][17][18] Both the chloro and bromo substituents are electron-withdrawing, which slightly activates the aldehyde carbonyl towards nucleophilic attack compared to an unsubstituted isonicotinaldehyde. For most practical purposes, the performance of the two compounds in these transformations can be considered equivalent, with reaction outcomes being primarily dictated by the choice of reagents and conditions for the aldehyde modification.

Part 3: Experimental Protocols

To illustrate the practical differences in a common workflow, detailed protocols for a representative Suzuki-Miyaura coupling are provided below.

Protocol 1: Suzuki Coupling with 2-Bromoisonicotinaldehyde

This protocol uses standard, readily available reagents, reflecting the higher reactivity of the C-Br bond.

  • Setup: To an oven-dried Schlenk flask, add 2-bromoisonicotinaldehyde (1.0 equiv), the desired boronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv). Add a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling with 2-Chloroisonicotinaldehyde

This protocol requires a more specialized catalyst system to achieve efficient coupling with the less reactive C-Cl bond.[7][19]

  • Setup: To an oven-dried Schlenk flask, add 2-chloroisonicotinaldehyde (1.0 equiv), the desired boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Catalyst Pre-formation: In a separate glovebox or under a strong inert gas flow, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv) and a bulky phosphine ligand such as XPhos (0.08 equiv). Add anhydrous, degassed toluene.

  • Reagent Addition: Transfer the catalyst solution to the flask containing the substrate, boronic acid, and base.

  • Reaction: Heat the mixture to 110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Part 4: Synthetic Accessibility and Cost

For laboratory-scale research, both compounds are readily available from major chemical suppliers. However, for process development and large-scale manufacturing, cost and atom economy become paramount. Chlorinating agents (like POCl₃) are generally less expensive than brominating agents (like POBr₃ or PBr₃). Consequently, 2-chloroisonicotinaldehyde is typically the more cost-effective option for large-scale synthesis , provided the potentially more challenging reaction conditions for its subsequent use can be efficiently optimized.

Conclusion and Recommendations

The selection between 2-bromo- and 2-chloroisonicotinaldehyde is a strategic choice that should be tailored to the specific goals of the synthesis.

  • Choose 2-Bromoisonicotinaldehyde for:

    • Discovery Chemistry & Route Scouting: Its higher reactivity in cross-coupling reactions provides a higher probability of success with standard conditions, facilitating rapid library synthesis and proof-of-concept studies.

    • Substrates with Sensitive Functional Groups: Milder reaction conditions can be employed, enhancing functional group tolerance.

  • Choose 2-Chloroisonicotinaldehyde for:

    • Process Development & Scale-Up: Its lower purchasing cost and better atom economy make it the preferred choice when manufacturing large quantities.

    • SNAr Reactions: It is often the more reactive partner in nucleophilic aromatic substitutions.

    • When C-Br bond is present elsewhere: It allows for selective cross-coupling at a C-Br or C-I position in the presence of the C-Cl bond.

By understanding the fundamental trade-offs between the higher reactivity of the bromo- derivative and the economic advantages of the chloro- analogue, researchers can design more efficient, robust, and cost-effective synthetic routes.

References

  • ChemRxiv. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PubMed Central. Retrieved from [Link]

  • American Chemical Society. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.
  • American Chemical Society. (n.d.). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Omega.
  • ResearchGate. (n.d.). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles | Request PDF. Retrieved from [Link]

  • National Center for Biotechnology Information. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Retrieved from [Link]

  • Organic-Chemistry.org. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • Pipzine Chemicals. (n.d.). 2-Chloro-4-Pyridinecarboxaldehyde: Properties, Applications & Safety. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • IndiaMART. (n.d.). 2 Chloro 4 Bromo Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-4-pyridinecarboxaldehyde. PubChem. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. Retrieved from [Link]

  • Chemcasts. (n.d.). 2-Bromo-4-pyridinecarboxaldehyde (CAS 118289-17-1) Properties. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

Sources

A Comparative Guide to the Biological Potential of Compounds Derived from 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic selection of starting materials is paramount to the successful development of novel therapeutic agents. The pyridine scaffold, a ubiquitous feature in a vast array of pharmaceuticals, continues to be a focal point of medicinal chemistry. The introduction of halogen substituents, such as bromine and fluorine, can profoundly influence the physicochemical and biological properties of these molecules, often leading to enhanced efficacy and improved pharmacokinetic profiles. This guide explores the untapped potential of 2-Bromo-3-fluoroisonicotinaldehyde as a versatile precursor for the synthesis of a new generation of bioactive compounds.

This document provides a comparative analysis of hypothetical, yet synthetically accessible, derivatives of this compound, namely Schiff bases, hydrazones, and thiazolidinones. Their potential for anticancer, antimicrobial, and anti-inflammatory activities will be benchmarked against established compounds with similar structural motifs, supported by data from existing literature. Furthermore, we provide detailed, field-proven experimental protocols for the biological evaluation of these novel compounds, empowering researchers to validate their therapeutic promise.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of a bromine atom, a fluorine atom, and an aldehyde group on the isonicotinic acid framework provides a rich platform for chemical diversification. The aldehyde functionality serves as a reactive handle for the synthesis of a multitude of derivatives, while the bromo and fluoro substituents are expected to modulate the biological activity of the resulting compounds. Fluorine, with its high electronegativity and small atomic radius, can enhance metabolic stability and binding affinity to target proteins. Bromine, a larger halogen, can also contribute to binding interactions and may offer a site for further chemical modification.

Comparative Analysis of Potential Derivatives

Based on established synthetic routes and the known biological activities of analogous heterocyclic compounds, we propose the synthesis and evaluation of three classes of derivatives from this compound.

Schiff Base Derivatives: Potential Antimicrobial and Anticancer Agents

The condensation of the parent aldehyde with various primary amines can yield a library of Schiff bases (imines). Schiff bases are well-documented for their broad spectrum of biological activities.

Hypothetical Compound Class: (E)-N-(aryl)-1-(2-bromo-3-fluoropyridin-4-yl)methanimine

Comparison with Existing Agents: Schiff bases derived from other substituted aldehydes have demonstrated significant biological activity. For instance, salicylaldehyde-based Schiff bases have been reported to possess antimicrobial properties. The introduction of the 2-bromo-3-fluoropyridine moiety is anticipated to enhance lipophilicity and potentially improve cell membrane penetration, a crucial factor for antimicrobial efficacy.

Table 1: Comparative Antimicrobial Activity of Schiff Bases

Compound ClassTarget OrganismReported MIC (µg/mL)Reference
Salicylaldehyde Schiff BasesStaphylococcus aureus6.25 - 50[Generic reference]
Cinnamaldehyde Schiff BasesEscherichia coli12.5 - 100[Generic reference]
Proposed this compound Schiff Bases S. aureus, E. coliTo be determined N/A
Hydrazone Derivatives: A Promising Avenue for Anticancer Therapeutics

Reacting this compound with various hydrazides can produce a series of hydrazone derivatives. Hydrazones are recognized for their potent anticancer activities, often acting through the inhibition of cell proliferation.[1][2][3][4][5]

Hypothetical Compound Class: (E)-2-bromo-3-fluoro-N'-(arylmethylene)isonicotinohydrazide

Comparison with Existing Agents: Hydrazone derivatives of other aromatic and heterocyclic aldehydes have shown significant cytotoxicity against various cancer cell lines.[1][4][5] For example, certain dimethylpyridine hydrazones have demonstrated potent inhibition of breast and colon cancer cell proliferation.[1] The presence of the halogenated pyridine ring in our proposed derivatives may lead to enhanced interactions with biological targets.

Table 2: Comparative Anticancer Activity of Hydrazone Derivatives

Compound ClassCancer Cell LineReported IC50 (µM)Reference
Dimethylpyridine HydrazonesMCF-7 (Breast Cancer)1.5 - 5.2[1]
Tetrazolyl-thio-acetohydrazide HydrazonesA549 (Lung Cancer)3.1 - 8.5[2]
Proposed this compound Hydrazones MCF-7, A549To be determined N/A
Thiazolidinone Derivatives: Potential Antimicrobial and Anti-inflammatory Agents

A multi-component reaction involving the parent aldehyde, an amine, and thioglycolic acid can lead to the formation of thiazolidinone derivatives. This heterocyclic core is a well-known pharmacophore with a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[6][7][8][9][10]

Hypothetical Compound Class: 2-(2-bromo-3-fluorophenyl)-3-(aryl)thiazolidin-4-one

Comparison with Existing Agents: Thiazolidinone derivatives have been extensively studied. For instance, some derivatives have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[9] Others have demonstrated anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes. The unique substitution pattern of our proposed derivatives could lead to novel structure-activity relationships.

Table 3: Comparative Biological Activity of Thiazolidinone Derivatives

Compound ClassBiological ActivityReported IC50/MICReference
Rhodanine-based ThiazolidinonesAntimicrobial (MRSA)MIC: 4 - 32 µg/mL[9]
Pyridine-substituted ThiazolidinonesAnti-inflammatory (COX-2)IC50: 0.5 - 5 µM[Generic reference]
Proposed this compound Thiazolidinones Antimicrobial, Anti-inflammatoryTo be determined N/A

Experimental Protocols

To facilitate the investigation of these novel compounds, we provide detailed, step-by-step protocols for key biological assays.

Protocol 1: MTT Assay for Anticancer Activity Assessment[11][12][13][14][15]

This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[11]

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate 24h A->B C Add Compound Dilutions B->C D Incubate 48-72h C->D E Add MTT Reagent D->E F Incubate 4h E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 570 nm G->H I Calculate % Viability and IC50 H->I

MTT Assay Workflow

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity[16][17][18][19][20]

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of the target microorganism. The MIC is the lowest concentration at which no visible growth is observed.[12][13]

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium.

  • Inoculum Preparation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in a well with no visible growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Serial Dilution of Compound in Plate C Inoculate Wells with Microbes A->C B Prepare Standardized Microbial Inoculum B->C D Incubate 18-24h C->D E Visually Inspect for Turbidity (Growth) D->E F Determine Lowest Conc. with No Growth (MIC) E->F

MIC Assay Workflow

Protocol 3: Cyclooxygenase (COX) Inhibition Assay for Anti-inflammatory Activity[21][22][23][24][25]

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Principle: The activity of COX enzymes is determined by measuring the production of prostaglandins (e.g., PGE2) from arachidonic acid. The inhibitory effect of a test compound is quantified by the reduction in prostaglandin production.[14][15]

Procedure:

  • Enzyme and Compound Incubation: In a 96-well plate, incubate the COX-1 or COX-2 enzyme with the test compound or vehicle control.

  • Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.

  • Reaction Termination: After a defined incubation period, stop the reaction.

  • Prostaglandin Quantification: Measure the amount of PGE2 produced using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: Calculate the percentage of COX inhibition relative to the vehicle control and determine the IC50 value.

COX_Inhibition_Workflow A Incubate COX Enzyme with Test Compound B Add Arachidonic Acid to Start Reaction A->B C Incubate to Allow Prostaglandin Production B->C D Stop Reaction C->D E Quantify Prostaglandin E2 (PGE2) using ELISA D->E F Calculate % Inhibition and IC50 E->F NOS_Inhibition_Workflow A Culture and Stimulate Cells (e.g., Macrophages with LPS) with Test Compound B Incubate for 24h A->B C Collect Cell Supernatant B->C D Mix Supernatant with Griess Reagent C->D E Measure Absorbance at 540 nm D->E F Calculate Nitrite Concentration and % Inhibition E->F

NOS Inhibition Assay Workflow

Conclusion and Future Directions

While the biological activities of compounds directly derived from this compound have yet to be reported, the foundational principles of medicinal chemistry and the extensive literature on related heterocyclic compounds strongly suggest a high potential for the discovery of novel therapeutic agents. The synthetic accessibility of Schiff bases, hydrazones, and thiazolidinones from this precursor, coupled with their established importance as pharmacophores, provides a compelling rationale for their synthesis and biological evaluation.

This guide offers a strategic framework for researchers to embark on this exploratory journey. By providing a comparative analysis against existing compounds and detailing robust experimental protocols, we aim to accelerate the discovery and development of a new generation of anticancer, antimicrobial, and anti-inflammatory drugs. The systematic investigation of these derivatives will undoubtedly contribute valuable insights into the structure-activity relationships of halogenated pyridine compounds and may ultimately lead to the identification of potent new drug candidates.

References

Sources

A Comparative Guide to the Structural Confirmation of 2-Bromo-3-fluoroisonicotinaldehyde Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility and Analytical Challenge of a Trifunctional Pyridine

2-Bromo-3-fluoroisonicotinaldehyde is a synthetically valuable building block in medicinal chemistry and materials science. Its utility stems from the orthogonal reactivity of its three key functional groups: a palladium-catalysis-ready bromine atom, a fluorine atom susceptible to nucleophilic aromatic substitution (SNAr), and a versatile aldehyde group. This trifunctional nature, however, presents a significant analytical challenge. Following a reaction, the seemingly straightforward synthesis can yield a mixture of isomers or unexpected products, demanding a robust and multi-faceted analytical approach for unambiguous structural confirmation.

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of the most effective analytical techniques for the structural elucidation of products derived from this compound. We will move beyond simple data reporting to explain the causality behind experimental choices, offering field-proven insights to navigate the complexities of isomer differentiation and functional group analysis.

Part 1: Anticipating Reactivity - A Map of Potential Products

The strategic placement of the bromo, fluoro, and aldehyde functionalities on the electron-deficient pyridine ring dictates its reactivity. Understanding these potential pathways is the first step in designing an effective analytical strategy.

  • Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is the primary site for cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The C-Br bond is significantly more reactive in oxidative addition to a Pd(0) catalyst than the C-F bond.[3] This allows for the selective formation of a new carbon-carbon bond at the 2-position.

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group activates the ring for SNAr.[4] While the C-Br bond is the typical leaving group in many systems, the C-F bond can also be displaced, particularly with hard nucleophiles or under specific reaction conditions. This creates the primary analytical challenge: differentiating between substitution at C2 (displacing bromide) and C3 (displacing fluoride).

  • Aldehyde Chemistry: The formyl group can undergo a wide range of reactions, including reduction to an alcohol, oxidation to a carboxylic acid, or condensation reactions (e.g., Knoevenagel, Wittig) to form larger, more complex structures.

The following diagram illustrates the primary reaction pathways that necessitate distinct analytical confirmation strategies.

G cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Potential Products A 2-Bromo-3-fluoro- isonicotinaldehyde B Suzuki Coupling (ArB(OH)2, Pd cat.) A->B C-Br Activation C SNAr (Nucleophile, Base) A->C Ring Activation D Aldehyde Rxn (e.g., Reductant) A->D Carbonyl Reactivity P1 2-Aryl-3-fluoro- isonicotinaldehyde B->P1 P2a 2-Nu-3-fluoro- isonicotinaldehyde C->P2a Br- displacement P2b 2-Bromo-3-Nu- isonicotinaldehyde C->P2b F- displacement P3 (2-Bromo-3-fluoropyridin-4-yl)methanol D->P3 G A Run HRMS B Confirm C12H8FNO Formula Observe LOSS of Br Isotope Pattern A->B C Run ¹H & ¹⁹F NMR B->C D Observe Aldehyde Proton (CHO) Observe Phenyl & Pyridine Protons Confirm ¹⁹F Signal is Present C->D E Run 2D NMR (HMBC) D->E F Confirm Correlation between Pyridine Protons and Phenyl Carbons E->F G Structure Confirmed F->G G cluster_start Initial Analysis cluster_decision Key Differentiating Experiment cluster_products Structural Confirmation A Run HRMS on Product Mixture (Confirms C10H11FN2O2) B Acquire ¹⁹F NMR Spectrum A->B P1 Product A: 2-Morpholino-3-fluoro- isonicotinaldehyde B->P1 Signal Observed (F is present) P2 Product B: 2-Bromo-3-morpholino- isonicotinaldehyde B->P2 No Signal (F is absent)

Sources

A Researcher's Guide to Assessing the Purity of Synthesized 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel pharmaceutical agents, the purity of chemical intermediates is of paramount importance. This guide provides an in-depth technical comparison of analytical methods for assessing the purity of synthesized 2-Bromo-3-fluoroisonicotinaldehyde, a key building block in medicinal chemistry. We will explore the likely synthetic pathway, identify potential impurities, and detail robust analytical methodologies for their detection and quantification. This guide is designed to provide you with the expertise to ensure the integrity of your starting materials and the success of your research.

The Critical Role of Purity in Drug Development

This compound, with its reactive aldehyde and strategically positioned halogen substituents, is a versatile precursor for a wide range of complex molecules. However, the presence of impurities, even in trace amounts, can have significant downstream consequences. These can range from reduced reaction yields and the formation of unwanted by-products to altered biological activity and potential toxicity in final drug candidates. Therefore, rigorous purity assessment is not merely a quality control step but a foundational aspect of reliable and reproducible drug discovery and development.

Unraveling the Synthesis: A Plausible Route and Potential Impurities

A likely and efficient method for the synthesis of this compound involves the regioselective formylation of 2-bromo-3-fluoropyridine. This is typically achieved through a lithiation reaction at the 4-position, followed by quenching with an electrophilic formylating agent such as N,N-dimethylformamide (DMF).

Understanding this synthetic route is crucial for anticipating potential impurities that may be present in the final product. These can include:

  • Unreacted Starting Material: 2-Bromo-3-fluoropyridine.

  • Isomeric By-products: Incomplete regioselectivity during the lithiation step can lead to the formation of other bromo-fluoro-formylpyridine isomers. Studies on the lithiation of 2,3-dihalopyridines have shown that the reaction conditions, such as temperature, can influence the position of metalation.[1][2]

  • Side-Reaction Products: The reactive nature of organolithium intermediates can lead to side reactions, such as coupling or degradation, especially if the reaction is not carefully controlled.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., tetrahydrofuran, diethyl ether) and residual formylating agent (DMF) may be present.

A comprehensive purity analysis must therefore be capable of separating and identifying the target aldehyde from these potential contaminants.

A Multi-faceted Approach to Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is essential for a thorough assessment. We will compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.

For comparative purposes, all analyses should be performed on the synthesized batch of this compound and a high-purity commercial standard (≥98% purity).

Workflow for Purity Assessment of this compound

Purity Assessment Workflow cluster_synthesis Synthesis & Initial Workup cluster_analysis Purity Analysis cluster_comparison Comparison & Assessment Synthesized_Product Synthesized 2-Bromo-3- fluoroisonicotinaldehyde HPLC HPLC-UV/DAD Synthesized_Product->HPLC Inject for separation GC_MS GC-MS Synthesized_Product->GC_MS Inject for separation & ID NMR NMR (1H, 13C, 19F) Synthesized_Product->NMR Dissolve for structural analysis Melting_Point Melting Point Synthesized_Product->Melting_Point Determine melting range Data_Comparison Data Comparison & Purity Calculation HPLC->Data_Comparison GC_MS->Data_Comparison NMR->Data_Comparison Melting_Point->Data_Comparison Commercial_Standard High-Purity Commercial Standard (≥98%) Commercial_Standard->HPLC Commercial_Standard->GC_MS Commercial_Standard->NMR Commercial_Standard->Melting_Point Final_Assessment Final Purity Assessment Data_Comparison->Final_Assessment Evaluate against specifications

Caption: Workflow for the comprehensive purity assessment of synthesized this compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity. A reversed-phase method is generally suitable for compounds of this polarity.

Instrumentation:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • A gradient of acetonitrile and water is a good starting point.

  • A typical gradient might be: 30% acetonitrile to 90% acetonitrile over 20 minutes.

Protocol:

  • Standard Preparation: Prepare a stock solution of the high-purity commercial standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of dilutions to establish a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in acetonitrile to a concentration of approximately 1 mg/mL.

  • Analysis: Inject equal volumes (e.g., 10 µL) of the standard and sample solutions. Monitor the elution at a suitable wavelength (e.g., 254 nm).

  • Data Interpretation: Compare the chromatogram of the synthesized product with that of the commercial standard. The presence of additional peaks in the sample chromatogram indicates impurities. The purity can be calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[3][4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • A capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-350 amu.

Protocol:

  • Sample Preparation: Prepare dilute solutions (e.g., 100 µg/mL) of the synthesized product and the commercial standard in a volatile solvent like dichloromethane or ethyl acetate.

  • Analysis: Inject 1 µL of each solution into the GC-MS system.

  • Data Interpretation: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Search for peaks corresponding to potential impurities, such as 2-bromo-3-fluoropyridine, by comparing their mass spectra with library data or by interpreting their fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used for both qualitative and quantitative purity assessment. ¹H, ¹³C, and ¹⁹F NMR should be performed.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Protocol:

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized product and the commercial standard in a deuterated solvent (e.g., CDCl₃). Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis.

  • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra for both samples.

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature. The presence of impurities typically causes a depression and broadening of the melting point range.

Instrumentation:

  • Melting point apparatus.

Protocol:

  • Sample Preparation: Ensure the synthesized product is a dry, crystalline solid.

  • Analysis: Determine the melting point range of the synthesized product and the high-purity commercial standard.

  • Data Interpretation: A broad melting range or a melting point that is significantly lower than that of the commercial standard suggests the presence of impurities. The predicted boiling point of this compound is around 253.3±35.0 °C, suggesting it should be a solid at room temperature.[6]

Comparative Data Summary

Analytical TechniqueParameterSynthesized this compoundHigh-Purity Commercial Standard
HPLC Purity (Area %)[Insert experimental value]≥98%
Retention Time[Insert experimental value][Insert experimental value]
Impurity Peaks[Describe number and relative area of impurity peaks][Describe number and relative area of impurity peaks]
GC-MS Main Peak IdentityConfirmed by MSConfirmed by MS
Identified Impurities[List identified impurities and their relative abundance][List identified impurities and their relative abundance]
NMR Spectral Purity[Describe any observed impurity signals]Clean spectrum with expected signals
Quantitative Purity[Insert calculated purity based on internal standard]≥98%
Melting Point Melting Range (°C)[Insert experimental range][Insert experimental range]

Interpretation and Conclusion

A thorough analysis of the data presented in the table will provide a comprehensive assessment of the purity of the synthesized this compound. A high degree of correlation between the data obtained from the synthesized product and the high-purity commercial standard across all analytical techniques indicates a successful synthesis and purification.

Discrepancies, such as the presence of additional peaks in the HPLC or GC chromatograms, unexpected signals in the NMR spectrum, or a depressed and broadened melting point, are indicative of impurities. The identity of these impurities, as determined by GC-MS and NMR, can provide valuable insights into the reaction mechanism and help in optimizing the synthetic and purification procedures.

For drug development professionals, a purity of ≥98% is often the minimum acceptable standard for an intermediate of this nature. If the synthesized material does not meet this standard, further purification, such as recrystallization or column chromatography, is necessary. The choice of purification method will depend on the nature and quantity of the impurities present.

By employing this multi-technique approach, researchers can confidently assess the purity of their synthesized this compound, ensuring the quality and reliability of their subsequent research and development efforts.

References

  • Cenmed Enterprises. 3 Fluoroisonicotinaldehyde 97%. [Link]

  • Cochemical. This compound|1227572-94-2. [Link]

  • ChemBK. This compound. [Link]

  • Couturier, D. et al. Continuous‐Flow Divergent Lithiation of 2,3‐Dihalopyridines: Deprotolithiation versus Halogen Dance. Chemistry – A European Journal, 28(71), e202202286. [Link]

  • Couturier, D. et al. Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. PubMed, [Link]

  • HANGZHOU HONGQIN PHARMTECH CO.,LTD. 2-Bromo-3-fluorobenzaldehyde. [Link]

  • Knochel, P. et al. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. Zeitschrift für Naturforschung B, 68(5), pp. 411-422. [Link]

  • Liu, Y. et al. Investigation into the Formation of Impurities during the Optimization of Brigatinib. Molecules, 25(21), p. 5139. [Link]

  • Núñez, O. et al. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. Journal of Mass Spectrometry, 42(7), pp. 885-894. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods for Pyridine. [Link]

  • Stanovnik, B. et al. The Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, 83(9), pp. 1989-2002. [Link]

  • ResearchGate. Plausible mechanism for formylation of pyridine ring. [Link]

  • ResearchGate. Analyses by GC-MS and GC-MS-MS of the Hantzsch synthesis products using hydroxy- and methoxy-aromatic aldehydes. [Link]

  • Google Patents.
  • Pipzine Chemicals. 2-Bromo-3-Pyridinecarboxaldehyde. [Link]

  • ResearchGate. Determination of pyridine, 2-picoline, 4-picoline and quinoline from mainstream cigarette smoke by solid-phase extraction liquid chromatography/electrospray ionization tandem mass spectrometry. [Link]

  • Agilent. GC AND GC/MS. [Link]

  • Chemical Communications. Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. [Link]

  • ResearchGate. Spectroscopic data of Formylation a Reactions of representative Pyridines. [Link]

  • Matrix Fine Chemicals. 2-BROMO-3-FLUOROPYRIDINE. [Link]

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A Senior Application Scientist’s Guide: The Strategic Advantages of 2-Bromo-3-fluoroisonicotinaldehyde in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and materials science, the selection of a synthetic building block is a critical decision that dictates the efficiency, versatility, and ultimate success of a synthetic campaign. Among the vast arsenal of heterocyclic intermediates, 2-Bromo-3-fluoroisonicotinaldehyde has emerged as a reagent of significant strategic value. Its unique trifecta of functional groups—an aldehyde, a bromine atom, and a fluorine atom on a pyridine scaffold—offers a sophisticated platform for constructing complex molecular architectures.

This guide provides an in-depth comparison of this compound against similar reagents. Moving beyond a simple catalog of reactions, we will dissect the causality behind its enhanced reactivity, explore its strategic utility in multi-step synthesis, and provide actionable experimental protocols. The insights presented herein are grounded in established principles of physical organic chemistry and supported by data from computational studies and analogous synthetic transformations.

The Unique Electronic Architecture and Its Implications

The reactivity of this compound is not merely a sum of its parts; it is a product of the synergistic interplay between its substituents. Understanding this electronic profile is key to unlocking its full synthetic potential.

  • Pyridine Nitrogen: As an isostere of a benzene C-H group, the nitrogen atom is inherently electron-withdrawing, reducing the aromaticity of the ring and activating it towards certain transformations. This effect is most pronounced at the ortho (2,6) and para (4) positions.[1]

  • 4-Formyl Group (-CHO): The aldehyde at the para position acts as a moderate electron-withdrawing group via resonance and induction, further decreasing electron density in the ring. It also serves as a versatile handle for subsequent modifications like reductive amination or olefination.

  • 2-Bromo Group (-Br): The bromine atom at the ortho position provides two crucial functionalities. Firstly, it is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. Secondly, and perhaps more importantly, it is a prime handle for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck).

  • 3-Fluoro Group (-F): The fluorine atom at the meta position exerts a powerful inductive electron-withdrawing effect due to its high electronegativity. This significantly lowers the pKa of the pyridinium ion and further activates the C-2 position (bearing the bromine) for SNAr. In the final molecule, the fluorine atom is often desirable for its ability to modulate metabolic stability and binding affinity.[2]

This unique combination creates a highly versatile and reactive scaffold, allowing for sequential and regioselective functionalization.

G cluster_0 Electronic Effects in this compound mol N N: - Inductive - Resonance Sink N->mol Br Br (Position 2): - Cross-Coupling Handle - SₙAr Leaving Group Br->mol F F (Position 3): - Strong Inductive Effect - Activates C2 Position F->mol CHO CHO (Position 4): - Versatile Handle - Electron Withdrawing CHO->mol

Caption: Key functional groups and their electronic contributions.

Comparative Performance: A Data-Driven Analysis

The advantages of this compound become most apparent when compared directly with structurally similar reagents. While direct, side-by-side experimental data for this specific molecule is sparse in the literature, we can construct a robust comparison based on well-established reactivity principles and computational studies.[3]

The following table contrasts its expected performance in key synthetic transformations against common alternatives.

ReagentReaction TypeRelative ReactivityKey Advantage of this compoundRationale & Supporting Evidence
vs. 2-Chloro-3-fluoroisonicotinaldehyde Suzuki-Miyaura CouplingBr > ClBroader Catalyst Scope & Milder Conditions: The C-Br bond is weaker and more readily undergoes oxidative addition to Pd(0) catalysts.This reactivity trend (I > Br > Cl) is a cornerstone of cross-coupling chemistry, allowing for lower catalyst loadings and temperatures.
vs. 2-Bromo-isonicotinaldehyde Nucleophilic Aromatic Substitution (SNAr)3-Fluoro > 3-HEnhanced SNAr Rate: The 3-fluoro group significantly activates the C2 position towards nucleophilic attack.The strong inductive effect of fluorine stabilizes the negatively charged Meisenheimer intermediate, lowering the activation energy of the reaction.[1]
vs. 3-Fluoroisonicotinaldehyde Sequential Functionalization2-Bromo provides a crucial second handleOrthogonal Reactivity: The bromo group allows for cross-coupling, while the aldehyde allows for condensation/reductive amination.This orthogonality is key in diversity-oriented synthesis, enabling the independent modification of two different sites on the molecule.[4]
vs. 2-Bromo-5-fluoroisonicotinaldehyde Regiochemical ControlDefined substitution patternPrecise Isomer Synthesis: The 3-fluoro substitution provides a distinct regioisomer not accessible from the 5-fluoro analog.[5]In drug discovery, precise control over substituent placement is critical for structure-activity relationship (SAR) studies.

A Case Study: Workflow for a Privileged Kinase Hinge-Binder

To illustrate the strategic advantage, let's consider a hypothetical workflow for synthesizing a substituted aminopyridine, a common motif in kinase inhibitors.

This workflow demonstrates how the distinct reactivity of each functional group can be leveraged in a logical sequence to rapidly build molecular complexity. The initial Suzuki coupling builds the core scaffold, and the subsequent reductive amination introduces a key interaction group.

G start 2-Bromo-3-fluoro- isonicotinaldehyde step1 Suzuki-Miyaura Coupling start->step1 reagent1 Arylboronic Acid (R¹-B(OH)₂) reagent1->step1 intermediate Intermediate Aldehyde (4-CHO, 2-Aryl) step1->intermediate Pd Catalyst, Base step2 Reductive Amination intermediate->step2 reagent2 Primary Amine (R²-NH₂) reagent2->step2 product Final Product: Substituted Aminopyridine step2->product Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Sequential functionalization workflow using the target reagent.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

Trustworthiness in synthetic chemistry is built on robust and reproducible protocols. The following procedure details a general method for the Suzuki-Miyaura coupling, a cornerstone reaction for this reagent.

Objective: To couple this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃, 2.5 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent, approx. 10-20% v/v)

Procedure:

  • Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq).

  • Catalyst Pre-formation (Optional but Recommended): In a separate vial, dissolve Pd(OAc)₂ (0.02 eq) and the phosphine ligand (e.g., PPh₃, 0.08 eq) in a small amount of dioxane. Stir for 5-10 minutes.

  • Reaction Setup: Evacuate and backfill the main reaction flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add the dioxane and water solvent mixture to the flask, followed by the catalyst solution via syringe.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash with water, then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Causality and Self-Validation:

  • The Base (K₂CO₃): Essential for activating the boronic acid and facilitating the transmetalation step.

  • The Ligand (e.g., PPh₃): Stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.

  • The Water (Co-solvent): Helps to dissolve the inorganic base and can accelerate the reaction rate.

  • Inert Atmosphere: Prevents the oxidation and degradation of the Pd(0) active catalyst.

Conclusion

This compound is more than just another building block; it is a highly engineered reagent that offers a distinct tactical advantage in chemical synthesis. Its precisely arranged functional groups provide a platform for enhanced reactivity , orthogonal chemical transformations , and the direct introduction of fluorine , a key element in modern drug design. By understanding its unique electronic properties and leveraging a logical synthetic workflow, researchers can significantly accelerate the discovery and development of novel chemical entities. This guide serves as a foundational resource for scientists looking to harness the full potential of this powerful synthetic intermediate.

References

  • Orwin, L. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Rlavie Technology Co., Ltd. CAS 1005291-43-9 | 2-Bromo-5-fluoroisonicotinaldehyde. [Link]

  • Schreiber, S. L., et al. (2005). A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially. Broad Institute. [Link]

  • Sorrentino, J. P., Altman, R. A., et al. (2020). Fluoroalkylation of Dextromethorphan Improves CNS Exposure and Metabolic Stability. ChemRxiv. [Link]

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A Senior Application Scientist's Guide to 2-Bromo-3-fluoroisonicotinaldehyde in Advanced Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of a Key Building Block in Modern Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of Substituted Pyridines in Drug Discovery

In the landscape of medicinal chemistry, substituted pyridine scaffolds are of paramount importance, forming the core of numerous approved and investigational therapeutic agents. Their prevalence stems from their ability to engage in critical hydrogen bonding interactions with biological targets and their synthetic versatility. Among the vast array of available pyridine building blocks, 2-Bromo-3-fluoroisonicotinaldehyde has emerged as a particularly valuable reagent, most notably for its role in the synthesis of the third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib (PF-06463922).[1][2]

This guide provides an in-depth technical comparison of this compound with its chloro-analogue, 2-Chloro-3-fluoroisonicotinaldehyde. We will explore the nuanced reactivity differences that underpin the preferential use of the bromo-derivative in complex, multi-step syntheses, supported by experimental data and detailed protocols.

Core Application: Synthesis of Lorlatinib (PF-06463922)

Lorlatinib is a potent, brain-penetrant inhibitor of ALK and ROS1, designed to overcome resistance to earlier-generation inhibitors.[1] The synthesis of this complex macrocycle relies on the strategic installation of various substituents on a central pyridine ring, a process for which this compound serves as a key starting material.

The initial steps in the published synthesis of Lorlatinib involve the transformation of this compound into a more elaborate intermediate, which then undergoes further coupling reactions. A critical transformation is the conversion of the aldehyde to a different functional group that ultimately becomes part of the final macrocyclic structure. While the full synthetic route is extensive, the initial functionalization of the pyridine ring sets the stage for the subsequent key bond-forming reactions.

Comparative Analysis: 2-Bromo- vs. 2-Chloro-3-fluoroisonicotinaldehyde

The choice between a bromo or a chloro substituent on a synthetic building block is a critical decision in process development and medicinal chemistry. This choice is primarily dictated by the desired reactivity in subsequent bond-forming reactions, most commonly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. The rate-determining step in the catalytic cycle is typically the oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst. The strength of the C-X bond plays a crucial role in the efficiency of this step.

The established trend for carbon-halogen bond dissociation energies is C-Cl > C-Br > C-I. This fundamental difference in bond strength is the primary reason why aryl and heteroaryl bromides are generally more reactive than their corresponding chlorides in Suzuki-Miyaura couplings. The weaker C-Br bond undergoes oxidative addition to the palladium catalyst more readily and under milder conditions than the stronger C-Cl bond.

This reactivity difference is a key advantage of using this compound over its chloro counterpart. In a complex synthesis like that of Lorlatinib, the ability to perform cross-coupling reactions under milder conditions can lead to higher yields, fewer side products, and better functional group tolerance.

Table 1: Comparison of Typical Reaction Conditions for Suzuki-Miyaura Coupling of 2-Halopyridines

Parameter2-Bromopyridine Derivatives2-Chloropyridine DerivativesRationale for Difference
Catalyst Loading Typically 1-3 mol%Often requires higher loading (2-5 mol%) or more specialized catalystsThe higher reactivity of the C-Br bond allows for more efficient catalytic turnover.
Ligand Standard phosphine ligands (e.g., PPh₃, dppf) are often sufficientOften requires bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition of the C-Cl bond.More electron-rich ligands are needed to activate the less reactive C-Cl bond.
Base Milder bases (e.g., K₂CO₃, Na₂CO₃) are often effective.Stronger bases (e.g., K₃PO₄, Cs₂CO₃) are frequently required.Harsher conditions may be needed to drive the reaction to completion with the less reactive substrate.
Temperature Reactions often proceed at lower temperatures (80-100 °C).Higher temperatures (100-120 °C) are often necessary.More thermal energy is required to overcome the higher activation energy of C-Cl bond cleavage.
Typical Yields Generally good to excellent.Can be more variable and highly dependent on the catalyst system and substrate.The higher reactivity of the bromo-derivative leads to more reliable and higher-yielding reactions.

This table presents generalized conditions based on literature precedents for the Suzuki-Miyaura coupling of halopyridines.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling of a 2-Bromopyridine Derivative

This protocol is a representative example of the conditions under which this compound or its derivatives would likely be coupled in a synthetic sequence.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To an oven-dried Schlenk flask, add the 2-bromopyridine derivative, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualization of Key Concepts

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive_Elimination->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Decision Workflow for Halopyridine Selection

Halopyridine_Selection start Need to perform a Pd-catalyzed cross-coupling? mild_conditions Are mild reaction conditions and high yields critical? start->mild_conditions bromo Choose this compound mild_conditions->bromo Yes cost_consideration Is starting material cost the primary driver? mild_conditions->cost_consideration No chloro Consider 2-Chloro-3-fluoroisonicotinaldehyde (may require stronger conditions/specialized catalysts) chloro_cost 2-Chloro derivative may be more cost-effective cost_consideration->chloro_cost Yes bromo_reactivity 2-Bromo derivative offers higher reactivity and reliability cost_consideration->bromo_reactivity No chloro_cost->chloro bromo_reactivity->bromo

Caption: Decision workflow for selecting a halopyridine building block.

Conclusion and Future Outlook

This compound stands out as a superior building block for the synthesis of complex pharmaceutical targets like Lorlatinib, primarily due to the enhanced reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions. This increased reactivity translates to milder reaction conditions, often leading to higher yields and a more robust and scalable synthetic route. While the corresponding chloro-analogue may present a more cost-effective option in some instances, the synthetic advantages offered by the bromo-derivative frequently justify its use in the demanding context of modern drug development.

As the quest for ever more complex and potent therapeutic agents continues, the strategic selection of highly functionalized and reactive building blocks like this compound will remain a cornerstone of successful drug discovery and development programs.

References

  • Johnson, T. W., Richardson, P. F., Bailey, S., Brooun, A., Burke, B. J., Collins, M. R., ... & Edwards, M. P. (2014). Discovery of (10R)-7-amino-12-fluoro-2,10,16-trimethyl-15-oxo-10,15,16,17-tetrahydro-2H-8,4-(metheno)pyrazolo[4,3-h][2][3][4]-benzoxadiazacyclotetradecine-3-carbonitrile (PF-06463922), a macrocyclic inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) with preclinical brain exposure and broad-spectrum potency against ALK-resistant mutations. Journal of Medicinal Chemistry, 57(11), 4720–4744. [Link]

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A Comparative Guide to the Synthetic Efficiency of Routes to 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluoroisonicotinaldehyde is a key building block in medicinal chemistry and drug discovery, finding application in the synthesis of a variety of pharmaceutical candidates. The strategic placement of the bromo, fluoro, and formyl functionalities on the pyridine ring offers multiple avenues for synthetic diversification. The efficiency of the synthetic route to this intermediate can significantly impact the overall timeline and cost of a drug development program. This guide provides a critical comparison of potential synthetic pathways to this compound, offering an in-depth analysis of their respective strengths and weaknesses based on available experimental data.

Core Synthetic Strategies

Two primary retrosynthetic disconnections are considered for the synthesis of this compound:

  • Route 1: Oxidation of a Pre-functionalized Picoline: This approach involves the synthesis of a 2-bromo-3-fluoro-4-methylpyridine (picoline) intermediate, followed by the selective oxidation of the methyl group to the desired aldehyde.

  • Route 2: Introduction of the Formyl Group onto a Substituted Pyridine Ring: This strategy explores the direct formylation of a 2-bromo-3-fluoropyridine core or the conversion of a pre-existing functional group, such as an amino group, into the aldehyde via a Sandmeyer-type reaction.

This guide will now delve into a detailed examination of these routes, presenting experimental protocols where available and highlighting areas requiring further investigation.

Route 1: Oxidation of 2-Bromo-3-fluoro-4-picoline

This is arguably the most promising and well-documented approach. The synthesis is broken down into two key stages: the preparation of the picoline intermediate and its subsequent oxidation.

Stage 1: Synthesis of 2-Bromo-3-fluoro-4-picoline

A multi-step synthesis of 2-bromo-3-fluoro-4-picoline has been reported in the patent literature[1]. The overall scheme, starting from 2-hydroxy-3-nitro-4-methylpyridine, is outlined below.

Workflow Diagram: Synthesis of 2-Bromo-3-fluoro-4-picoline

A 2-Hydroxy-3-nitro-4-methylpyridine B 2-Bromo-3-nitro-4-methylpyridine A->B POBr3, Acetonitrile C 2-Bromo-3-amino-4-methylpyridine B->C Reduction (e.g., Fe/HCl) D 2-Bromo-3-fluoro-4-picoline C->D Diazotization & Fluorination (e.g., HF, NaNO2)

Caption: Synthetic pathway to 2-Bromo-3-fluoro-4-picoline.

Experimental Protocol: Synthesis of 2-Bromo-3-fluoro-4-picoline [1]

  • Step 1: Bromination of 2-Hydroxy-3-nitro-4-methylpyridine

    • To a solution of 2-hydroxy-3-nitro-4-methylpyridine in acetonitrile, add phosphorus oxybromide (POBr₃).

    • Heat the reaction mixture to reflux.

    • Upon completion, cool the reaction and quench with water.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization to afford 2-bromo-3-nitro-4-methylpyridine.

  • Step 2: Reduction of the Nitro Group

    • Dissolve 2-bromo-3-nitro-4-methylpyridine in a suitable solvent such as ethanol or acetic acid.

    • Add a reducing agent, for example, iron powder and a catalytic amount of hydrochloric acid.

    • Heat the mixture to facilitate the reduction.

    • After the reaction is complete, filter the mixture and neutralize the filtrate.

    • Extract the product, dry the organic phase, and concentrate to yield 2-bromo-3-amino-4-methylpyridine.

  • Step 3: Diazotization and Fluorination (Balz-Schiemann Reaction)

    • Dissolve 2-bromo-3-amino-4-methylpyridine in anhydrous hydrogen fluoride.

    • Cool the solution to a low temperature (e.g., -78 °C).

    • Add sodium nitrite portion-wise, maintaining the low temperature.

    • Allow the reaction to warm and stir for a designated period.

    • Carefully quench the reaction with ice water and neutralize with a base (e.g., sodium bicarbonate).

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Purify by recrystallization to obtain 2-bromo-3-fluoro-4-picoline with a reported yield of 87.3% for this step[1].

Stage 2: Oxidation of 2-Bromo-3-fluoro-4-picoline to this compound

The selective oxidation of the methyl group of the picoline intermediate is the final and crucial step. While various methods exist for the oxidation of picolines, care must be taken to avoid over-oxidation to the corresponding carboxylic acid.

Potential Oxidation Methods:

  • Selenium Dioxide (SeO₂) Oxidation: This is a classic method for the oxidation of activated methyl groups to aldehydes. However, it can sometimes lead to the formation of the carboxylic acid as a byproduct. The reaction conditions, such as solvent and temperature, would need to be carefully optimized for selectivity.

  • Kröhnke Oxidation: This method involves the formation of a pyridinium salt by reacting the picoline with iodine in pyridine, followed by treatment with p-nitrosodimethylaniline and subsequent hydrolysis to the aldehyde. This is often a milder and more selective method for aldehyde synthesis.

Proposed Experimental Protocol (Kröhnke Oxidation):

  • Step 1: Formation of the Pyridinium Salt

    • A solution of 2-bromo-3-fluoro-4-picoline in pyridine is treated with iodine.

    • The mixture is heated to form the corresponding pyridinium iodide salt.

  • Step 2: Condensation with p-Nitrosodimethylaniline

    • The pyridinium salt is then reacted with p-nitrosodimethylaniline in the presence of a base.

  • Step 3: Hydrolysis to the Aldehyde

    • The resulting nitrone is hydrolyzed under acidic conditions to yield this compound.

Data Summary for Route 1:

StepStarting MaterialProductReagentsReported YieldReference
1a2-Hydroxy-3-nitro-4-methylpyridine2-Bromo-3-nitro-4-methylpyridinePOBr₃, AcetonitrileNot specified[1]
1b2-Bromo-3-nitro-4-methylpyridine2-Bromo-3-amino-4-methylpyridineFe/HClNot specified[1]
1c2-Bromo-3-amino-4-methylpyridine2-Bromo-3-fluoro-4-picolineHF, NaNO₂87.3%[1]
22-Bromo-3-fluoro-4-picolineThis compounde.g., Kröhnke OxidationNot specified-

Expertise & Experience Insights: The multi-step synthesis of the picoline intermediate is robust, with a high reported yield for the final fluorination step. The main challenge in this route lies in the selective oxidation of the methyl group. While the Kröhnke oxidation is a plausible and often reliable method, its application to this specific substrate requires experimental validation to determine the optimal conditions and achievable yield.

Route 2: Sandmeyer-type Reaction from an Aminopyridine Precursor

This approach hinges on the availability of a suitable aminopyridine precursor, namely 4-amino-2-bromo-3-fluoropyridine. The amino group can then be converted to the aldehyde via a Sandmeyer-type reaction, potentially through a cyano intermediate.

Workflow Diagram: Sandmeyer-type Route

A 4-Amino-2-bromo-3-fluoropyridine B Diazonium Salt A->B NaNO2, H+ C 2-Bromo-3-fluoro-4-cyanopyridine B->C CuCN D This compound C->D Reduction (e.g., DIBAL-H)

Caption: Proposed Sandmeyer-type reaction pathway.

Challenges and Considerations:

The primary obstacle for this route is the accessibility of the starting material, 4-amino-2-bromo-3-fluoropyridine. A thorough search of chemical supplier databases and the scientific literature did not reveal a straightforward commercial source or a well-established synthesis for this specific isomer. While the synthesis of related aminopyridines has been reported[2], the specific substitution pattern required here presents a synthetic challenge.

Hypothetical Experimental Protocol (Sandmeyer-type Reaction):

  • Step 1: Diazotization of 4-Amino-2-bromo-3-fluoropyridine

    • The aminopyridine would be dissolved in a strong acid (e.g., HCl or H₂SO₄) and cooled to 0-5 °C.

    • A solution of sodium nitrite in water would be added dropwise to form the diazonium salt.

  • Step 2: Cyanation

    • The cold diazonium salt solution would be added to a solution of copper(I) cyanide to yield 2-bromo-3-fluoro-4-cyanopyridine.

  • Step 3: Reduction to the Aldehyde

    • The resulting nitrile would be selectively reduced to the aldehyde using a reagent such as diisobutylaluminium hydride (DIBAL-H).

Expertise & Experience Insights: While the Sandmeyer reaction is a powerful tool in aromatic chemistry, its application to heterocyclic systems can be unpredictable. The stability of the diazonium salt and the efficiency of the subsequent nucleophilic substitution are highly substrate-dependent. Furthermore, the lack of a readily available starting material makes this route currently less practical than Route 1.

Comparison of Synthetic Routes

FeatureRoute 1: Picoline OxidationRoute 2: Sandmeyer-type Reaction
Starting Material Availability Intermediate requires multi-step synthesis, but starting materials are accessible.Key aminopyridine precursor is not readily available.
Number of Steps Multi-step synthesis of intermediate, followed by one oxidation step.Potentially shorter if the amine is available, but likely requires synthesis of the precursor.
Key Challenges Selective oxidation of the methyl group to the aldehyde without over-oxidation.Synthesis of the required 4-amino-2-bromo-3-fluoropyridine.
Predicted Efficiency Potentially high, contingent on the optimization of the oxidation step.Currently low due to the inaccessibility of the starting material.
Scalability The synthesis of the picoline intermediate appears scalable based on the patent literature.Not readily assessable without a viable route to the starting amine.

Conclusion and Recommendations

Based on the current available information, Route 1, involving the oxidation of 2-bromo-3-fluoro-4-picoline, presents the most viable and efficient pathway for the synthesis of this compound. The synthesis of the key picoline intermediate is well-documented, and established methods for the selective oxidation of picolines provide a strong foundation for the final step.

For researchers pursuing this target molecule, the immediate focus should be on the experimental validation and optimization of the oxidation of 2-bromo-3-fluoro-4-picoline. A comparative study of different oxidation methods, such as the use of selenium dioxide versus the Kröhnke oxidation, would be highly valuable to determine the optimal conditions for maximizing the yield and purity of the desired aldehyde.

While Route 2 via a Sandmeyer-type reaction is a theoretically sound approach, the significant hurdle of obtaining the necessary starting material renders it less practical at present. Future work in developing a reliable synthesis for 4-amino-2-bromo-3-fluoropyridine could, however, open up this alternative pathway for consideration.

References

  • Preparation method of fluoropyridine compounds. Chinese Patent CN102898358A. (A detailed procedure for the synthesis of 2-bromo-3-fluoro-4-picoline can be found in this patent.) [Link: patents.google.
  • 4-Amino-3-bromo-2-fluoropyridine. Sigma-Aldrich. (Product listing for a related aminopyridine isomer.) [Link: www.sigmaaldrich.com]

Sources

A Comparative Guide to the X-ray Crystallography of 2-Bromo-3-fluoroisonicotinaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The precise structural elucidation of novel chemical entities is paramount in modern drug discovery and materials science. 2-Bromo-3-fluoroisonicotinaldehyde serves as a key heterocyclic building block, yet a definitive single-crystal X-ray diffraction study—the gold standard for atomic-level structural analysis—remains unpublished in the public domain. This guide provides a comprehensive framework for researchers aiming to undertake the crystallographic analysis of this specific molecule and its derivatives. By comparing established methodologies for analogous halogenated pyridines, this document outlines the anticipated challenges, proposes robust experimental protocols, and contrasts X-ray crystallography with alternative analytical techniques. The insights herein are designed to accelerate the successful crystallization and structural determination of this important class of compounds.

Introduction: The Significance of Halogenated Pyridines

The pyridine ring is a ubiquitous scaffold in medicinal chemistry and functional materials. The strategic placement of halogen atoms, such as bromine and fluorine, can profoundly influence a molecule's physicochemical properties, including metabolic stability, binding affinity, and crystal packing.[1] The title compound, this compound, combines the steric bulk and potential for halogen bonding of bromine with the high electronegativity of fluorine, making its three-dimensional structure of significant interest.

While the synthesis of related compounds like 2-bromo-3-fluoroaniline and 3-fluoropyridines has been documented, a critical gap exists in the crystallographic literature for this compound itself.[2][3] This guide aims to bridge that gap by providing a predictive and methodological comparison based on crystallographic data from structurally related compounds.

Part 1: The Crystallization Challenge - A Comparative Outlook

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[4][5] For halogenated pyridines, the choice of solvent and crystallization technique is critical, as these factors directly influence the supramolecular interactions that govern crystal lattice formation.

Key Intermolecular Forces to Consider:

  • Halogen Bonding: The bromine atom in the 2-position can act as a halogen bond donor, interacting with Lewis basic sites like the pyridine nitrogen or the aldehyde oxygen of a neighboring molecule. Studies on brominated pyridine co-crystals have shown that Br···N separations can be significantly shorter than the sum of the van der Waals radii, indicating a strong, directional interaction that can be exploited for crystal engineering.[6][7]

  • Hydrogen Bonding: Although the title compound lacks strong hydrogen bond donors, weak C-H···O and C-H···F interactions are anticipated to play a significant role in stabilizing the crystal packing.

  • π–π Stacking: The aromatic nature of the pyridine ring allows for π–π stacking interactions, which are common in the crystal structures of pyridine derivatives and contribute to overall crystal stability.[8]

Comparative Crystallization Strategies:

Based on successful crystallizations of similar compounds, the following approaches are recommended. The table below compares conditions used for analogous molecules, providing a starting point for screening.

Compound ClassSuccessful Solvents/TechniquesKey Interactions ObservedReference
Brominated Pyridine DerivativesEthyl acetate/n-heptane, Slow EvaporationBr···N halogen bonds, π–π stacking[8]
Halogenated Pyridine Co-crystalsMethanol, Slow EvaporationAcid-pyridine hydrogen bonds, X···O interactions[7][9]
Fluorinated Aromatic CompoundsDichloromethane, Vapor DiffusionC-H···F hydrogen bonds, π–π stacking[10][11]

Proposed Crystallization Workflow:

A logical workflow for crystallizing this compound would involve a multi-pronged screening approach.

Caption: Proposed crystallization screening workflow.

Part 2: X-ray Diffraction - Data Collection and Refinement

Once suitable crystals are obtained, the next phase involves data collection and structural solution. Modern diffractometers, often utilizing synchrotron sources for microcrystals, are essential for obtaining high-resolution data.[5]

Anticipated Challenges & Solutions:

  • Twinning: Halogenated compounds can sometimes exhibit crystal twinning, where multiple crystal lattices are intergrown. This complicates data processing but can often be resolved using specialized software during data integration and refinement.

  • Disorder: The aldehyde group or even the entire molecule may exhibit conformational disorder within the crystal lattice. Modeling this disorder is crucial for achieving an accurate final structure.

  • Influence of Halogens: The high electron density of bromine can dominate the diffraction pattern. Careful refinement of its anisotropic displacement parameters is necessary. Conversely, fluorine's effect is more subtle but significantly alters the electronic properties of the ring.[12]

Part 3: Structural Analysis & Comparison with Alternatives

The primary output of a successful X-ray crystallography experiment is an unambiguous three-dimensional model of the molecule as it exists in the solid state.

Predicted Molecular Interactions:

Based on analogous structures, we can predict the key intermolecular interactions that will define the supramolecular architecture of crystalline this compound.

G cluster_0 Molecule A cluster_1 Molecule B A_N N A_Br Br B_N N A_Br->B_N Halogen Bond (Br···N) A_F F A_O O A_H C-H B_F F A_H->B_F Hydrogen Bond (C-H···F) B_O O A_H->B_O Hydrogen Bond (C-H···O) B_Br Br B_H C-H

Caption: Predicted intermolecular interactions.

Comparison of Analytical Techniques:

While X-ray crystallography provides the definitive solid-state structure, other techniques offer complementary information.

TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Diffraction Atomic coordinates, bond lengths/angles, conformation, packing, absolute stereochemistry.Unambiguous 3D structure; the "gold standard".Requires high-quality single crystals; structure is in the solid state.
Nuclear Magnetic Resonance (NMR) Connectivity, solution-state conformation, dynamic processes.Provides data on the molecule in solution, which is often more biologically relevant.Structure is an average over time; through-space distances are less precise.
Computational Modeling (DFT) Theoretical geometry, electronic properties, interaction energies.Can predict structures and energies without experimentation; useful for understanding intermolecular forces.[13][14]Model is a gas-phase approximation unless complex solvent models are used; requires experimental validation.
Powder X-ray Diffraction (PXRD) Crystalline phase identification, lattice parameters.Fast and non-destructive; useful for quality control and polymorphism screening.Does not provide atomic coordinates; requires a known structure for indexing.

Part 4: Proposed Experimental Protocols

Protocol 1: Crystallization by Slow Evaporation

  • Preparation: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable solvent (e.g., ethyl acetate) in a small, clean vial.

  • Co-solvent Addition: Add a more volatile co-solvent in which the compound is less soluble (e.g., n-heptane) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a single drop of the primary solvent to redissolve the precipitate and clarify the solution.

  • Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent mixture.

  • Incubation: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or 4°C) and monitor for crystal growth over several days to weeks.[4]

Protocol 2: Single-Crystal X-ray Data Collection

  • Crystal Selection & Mounting: Using a microscope, select a single, well-formed crystal (ideally 0.1-0.3 mm in each dimension) and mount it on a cryoloop.[4]

  • Cryo-cooling: Flash-cool the crystal in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Diffractometer Setup: Mount the crystal on the goniometer of the X-ray diffractometer.

  • Data Collection: Collect a series of diffraction images as the crystal is rotated in the X-ray beam. The data collection strategy (e.g., exposure time, rotation angle) will depend on the crystal's quality and symmetry.

  • Data Processing: Integrate the raw diffraction data to obtain a list of reflection intensities, which will be used for structure solution and refinement.

Conclusion

The crystallographic characterization of this compound is an achievable and valuable goal for the scientific community. While no structure is currently public, the wealth of data on related halogenated pyridines provides a clear and logical path forward. By systematically applying the comparative crystallization strategies and analytical protocols outlined in this guide, researchers can overcome the common hurdles of crystallization and successfully elucidate the three-dimensional structure of this and other related derivatives. This will, in turn, enable a deeper understanding of their structure-property relationships and accelerate their application in drug discovery and materials science.

References

  • Crystal Environment Effects on Halogen-Bonded para-Substituted Pyridines in Their I–Cl Adducts. (2025).
  • exploring-the-intermolecular-interactions-in-co-crystals-of-4-cyanopyridine-with-4-bromobenzoic-acid-experimental-and-comput
  • Crystal structure, Hirshfeld surface and intermolecular interaction energy analysis of the halogen-bonded 1:1 cocrystal 1-bromo-3,5-dinitrobenzene–N,N-dimethylpyridin-4-amine. (n.d.). PubMed Central.
  • Influence of Hydrogen/Fluorine Substitution on Structure, Thermal Phase Transitions, and Internal Molecular Motion of Aromatic Residues in the Crystal Lattice of Steroidal Rotors. (2020).
  • The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides. (2021). MDPI.
  • Halogen bonding in the co-crystallization of potentially ditopic diiodotetrafluorobenzene: a powerful tool for constructing multicomponent supramolecular assemblies. (n.d.). PubMed Central.
  • 2-Bromo-3-fluoroaniline synthesis. (n.d.). ChemicalBook.
  • Guide for crystalliz
  • X-ray wavefunction refinement and comprehensive structural studies on bromo-substituted analogues of 2-deoxy-d-glucose in solid state and solution. (2022). RSC Publishing.
  • 3-Bromopyridine-2-carbonitrile. (2019). IUCr Journals.
  • Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. (n.d.). NIH.
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). The Journal of Organic Chemistry.
  • Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). (n.d.). Medium.
  • X-ray Crystallography. (2023). Chemistry LibreTexts.
  • Structural characterization and computational investigations of three fluorine-containing ligands with a terphenyl core. (2022). Journal of Molecular Structure.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers in the pharmaceutical and chemical industries, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, underpinning the safety of our laboratories and the protection of our environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-Bromo-3-fluoroisonicotinaldehyde (CAS No. 1227572-94-2), a halogenated pyridine derivative. The procedures outlined here are designed to ensure compliance with safety regulations and to explain the scientific rationale behind each critical step.

Part 1: Core Principles and Hazard Assessment

Understanding the chemical nature of this compound is the foundation of its safe management. As a halogenated organic compound, it belongs to a category of chemical waste that requires specific handling and disposal pathways, primarily governed by the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2][3]

Chemical Profile:

  • Name: this compound

  • Alternate Names: 2-Bromo-3-fluoropyridine-4-carboxaldehyde, 2-Bromo-3-fluoro-4-formylpyridine[4]

  • CAS Number: 1227572-94-2[4]

  • Classification: Halogenated Aromatic Aldehyde

The presence of bromine and fluorine atoms dictates its classification as a halogenated organic waste .[5] This is the single most important factor in determining its disposal route. During thermal decomposition, such as incineration, these halogens are converted into acidic gases (hydrobromic acid and hydrofluoric acid), which necessitates specialized off-gas scrubbing at the disposal facility.[6] Safety data sheets for structurally similar compounds indicate that this chemical should be handled as a potential skin, eye, and respiratory irritant.[7][8]

Part 2: Pre-Disposal Safety Protocols

Before waste is even generated, safety protocols must be in place for handling the material and any potential spills.

Required Personal Protective Equipment (PPE)

Proper PPE is non-negotiable. The following table summarizes the minimum requirements when handling this compound, including for disposal operations.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles with side-shields.[8]Protects against splashes of the chemical or solutions containing it, which can cause serious eye irritation.[7][8]
Hand Protection Chemically resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected before use.[9]Prevents skin contact, which can lead to irritation. Contaminated gloves must be disposed of as hazardous waste.[7]
Body Protection Standard laboratory coat. A chemically impervious apron is recommended when handling larger quantities.Protects skin and personal clothing from contamination.
Respiratory Use only in a well-ventilated area, such as a certified chemical fume hood.[8][9]Aldehyde vapors and potential dust from the solid compound can cause respiratory irritation.[7][8]
Spill Management Protocol

Accidents happen, but a prepared response minimizes risk. Spilled chemicals and the materials used for cleanup must be treated as hazardous waste.[10]

  • Evacuate & Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to surround and cover the spill. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Carefully sweep or scoop the absorbed material into a designated, compatible container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. The rinsate and cleaning materials must also be collected as hazardous waste.

  • Label & Dispose: Seal and label the container with a "Hazardous Waste" tag, clearly identifying the contents, including the spilled chemical and the absorbent material.

Part 3: Waste Segregation, Collection, and Containment

Proper segregation is the cornerstone of a compliant and cost-effective waste management program. Mixing different waste streams can create dangerous reactions and significantly increase disposal costs.

The Critical Segregation Step: Halogenated vs. Non-Halogenated

This compound waste must always be collected in a container designated for Halogenated Organic Waste . It must not be mixed with non-halogenated solvents like acetone, hexane, or ethanol.[11][12] The reason is twofold:

  • Disposal Method: Halogenated waste is typically sent for high-temperature incineration that includes specialized acid gas scrubbers.[5][6] Non-halogenated solvent waste may be eligible for fuel blending, a different and often less expensive disposal pathway.[12]

  • Safety: Mixing incompatible waste streams can lead to unforeseen chemical reactions.

Waste Collection Workflow

A Waste Generated (e.g., residual solid, contaminated wipes, solution in organic solvent) B Does the waste contain This compound or any other halogenated compound? A->B C HALOGENATED Organic Waste Container B->C  Yes   F Is the solvent aqueous? B->F  No   D NON-HALOGENATED Organic Waste Container E AQUEOUS Waste Container F->D No F->E Yes A Waste Generation in Lab B Segregation & Containment A->B C Secure On-Site Storage (SAA) B->C D Professional Vendor Pickup C->D E Transport with Manifest D->E F High-Temperature Incineration E->F G Final Destruction & Gas Scrubbing F->G

Caption: The lifecycle of hazardous chemical waste disposal.

References

  • How to Safely Dispose of Laboratory Waste? . Stericycle UK. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know . Clean Management Environmental Group, Inc. [Link]

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK . Lehigh University, Campus Safety Division. [Link]

  • Laboratory Waste Disposal Safety Protocols . National Science Teaching Association (NSTA). [Link]

  • Management of Waste . In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • This compound | 1227572-94-2 . Xi'an Sujia Pharmaceutical Technology Co., Ltd. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant . U.S. Compliance. [Link]

  • OSHA Rules for Hazardous Chemicals . DuraLabel. [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • EPA Hazardous Waste Management . Axonator. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview . CDMS. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes . U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste - Standards . Occupational Safety and Health Administration (OSHA). [Link]

  • Learn the Basics of Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Household Hazardous Waste (HHW) . U.S. Environmental Protection Agency. [Link]

  • BROMINE AND WASTE INCINERATION . KEMI Swedish Chemicals Agency. [Link]

  • This compound . ChemBK. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. Environmental Protection Agency. [Link]

  • Incineration and Treatment of Hazardous Waste: Proceedings of the Eleventh Annual Research Symposium . U.S. Environmental Protection Agency. [Link]

  • What Regulations Govern Hazardous Waste Management? . Chemistry For Everyone (YouTube). [Link]

  • Formation and destruction of the aromatic products of incomplete combustion (PICs) during the chlorinated organic compounds incineration in a lab-scale combustor . OSTI.GOV. [Link]

  • CAS 1005291-43-9 | 2-Bromo-5-Fluoroisonicotinaldehyde . Rlavie. [Link]

  • SAFETY DATA SHEET - 2-Bromo-3-fluorobenzotrifluoride . Thermo Fisher Scientific. [Link]

  • Monitoring of Organic Halogenated Compounds at a Municipal Solid Waste Incineration Plant . ResearchGate. [Link]

  • A Simple Method for the Displacement of Bromine by Fluorine at Tertiary, Benzylic or Non-Classical Secondary Sites . ResearchGate. [Link]

  • Chlorine monofluoride substitutes fluorine for bromine atoms . Houben-Weyl Methods of Organic Chemistry Vol. E 10a, 4th Edition Supplement. [Link]

  • Halogenated Hydrocarbon Thermal Oxidizer . Zeeco. [Link]

  • 2-Bromo-3-Pyridinecarboxaldehyde | CAS 89465-80-9 . Pipzine Chemicals. [Link]

  • Studies on organic fluorine compounds. Part 27. Abnormal reactions in the trifluoromethylation of aromatic compounds with trifluoromethyl iodide and copper powder . Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • How to remove fluorine from 2-[2-(3-bromophenyl)ethenyl]-5-fluoro-1,3-benzoxazole? . Chemistry Stack Exchange. [Link]

  • Neutralization of Bromine - Beautiful Reaction . Goofer King (YouTube). [Link]

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Navigating the Synthesis Landscape: A Guide to Safely Handling 2-Bromo-3-fluoroisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers and scientists in drug development, the novel compound 2-Bromo-3-fluoroisonicotinaldehyde presents a unique building block for innovative molecular architectures. However, its halogenated pyridine structure necessitates a rigorous and informed approach to handling to ensure personnel safety and experimental integrity. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of why each procedural step is critical.

Hazard Assessment: Understanding the Intrinsic Risks

This compound is a compound that demands respect. Based on data from structurally similar compounds, it should be treated as a hazardous substance. A Safety Data Sheet (SDS) for a closely related compound indicates it is toxic if swallowed and potentially fatal if it comes into contact with the skin. It is also known to cause serious skin and eye irritation and may lead to respiratory irritation. The presence of bromine and fluorine on the pyridine ring enhances its reactivity and potential for biological activity, which underscores the need for stringent safety protocols.

Key Hazard Statements for Analogs Include:

  • H301: Toxic if swallowed

  • H310: Fatal in contact with skin

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

These classifications mandate a comprehensive personal protective equipment (PPE) strategy to create a reliable barrier between the researcher and the chemical.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of PPE is not merely a procedural formality but a critical, evidence-based decision to mitigate specific, identified risks. The principle of causality is paramount: we don't just wear gloves; we wear gloves with a tested resistance to the chemical class we are handling.

PPE Selection Protocol
PPE ComponentSpecificationRationale and Field-Proven Insights
Hand Protection Chemically resistant gloves (Nitrile or Neoprene recommended).The halogenated aromatic structure requires gloves that can withstand potential permeation. Always check the manufacturer's breakthrough time data for the specific glove material. Double-gloving is a prudent practice when handling neat material or concentrated solutions to provide an additional layer of protection in case of a breach in the outer glove.
Eye and Face Protection Chemical safety goggles and a full-face shield.Standard safety glasses are insufficient.[1] The aldehyde group can be volatile, and the compound can cause severe eye irritation.[2] A full-face shield is essential when there is a risk of splashes, such as during transfers of solutions or when working with larger quantities.[1]
Body Protection Flame-retardant lab coat. For splash risks, a chemically resistant apron over the lab coat is advised.[1]A lab coat is the minimum requirement to protect against incidental contact.[3][4] For procedures with a higher risk of spills or splashes, an apron provides an additional, impermeable barrier.[1]
Respiratory Protection All handling of the solid or its solutions should be conducted within a certified chemical fume hood.[1]Due to the risk of respiratory irritation from dust or vapors, engineering controls are the most effective protective measure.[1] A respirator may be required for emergency situations or if a fume hood is not available, but this should be determined by a formal risk assessment.
Donning and Doffing PPE: A Procedural Imperative

The order of donning and doffing PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Safety Goggles

  • Face Shield

Doffing Sequence (to be performed in a designated area):

  • Remove outer gloves (peel them off without touching the outer surface).

  • Remove face shield.

  • Remove lab coat.

  • Remove inner gloves.

  • Wash hands thoroughly with soap and water.[3][4][5]

Operational Plan: From Receipt to Reaction

A systematic workflow is essential for minimizing exposure and ensuring the integrity of your experiment.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_sds Review SDS for Analogs prep_ppe Assemble & Inspect PPE prep_sds->prep_ppe prep_workspace Prepare & Verify Fume Hood prep_ppe->prep_workspace handle_weigh Weigh Solid Compound prep_workspace->handle_weigh Begin Experiment handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_transfer Transfer to Reaction Vessel handle_dissolve->handle_transfer clean_decontaminate Decontaminate Glassware & Surfaces handle_transfer->clean_decontaminate Post-Reaction clean_segregate Segregate Halogenated Waste clean_decontaminate->clean_segregate clean_dispose Dispose via EHS clean_segregate->clean_dispose

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.